molecular formula C19H17NO4 B192457 (-)-STYLOPINE CAS No. 84-39-9

(-)-STYLOPINE

Cat. No.: B192457
CAS No.: 84-39-9
M. Wt: 323.3 g/mol
InChI Key: UXYJCYXWJGAKQY-OAHLLOKOSA-N
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Description

l-Tetrahydrocoptisine is a natural product found in Ceratocapnos claviculata, Corydalis intermedia, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYJCYXWJGAKQY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=C(C[C@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001004259
Record name 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-39-9
Record name (-)-Stylopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Natural Sources of (-)-Stylopine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Stylopine, a tetrahydroprotoberberine alkaloid, is a pharmacologically significant natural product with a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, its biosynthetic pathway, and detailed protocols for its extraction and isolation. By synthesizing historical context with modern biochemical and analytical methodologies, this document serves as a crucial resource for professionals engaged in natural product chemistry, drug discovery, and pharmacology.

Introduction to this compound

This compound, a member of the protoberberine class of isoquinoline alkaloids, is a secondary metabolite found in a variety of plant species.[1] Its chemical structure features a tetracyclic ring system with two methylenedioxy groups, which contribute to its biological activity. The molecule has garnered significant interest in the scientific community for its potential pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4] Understanding its natural origins and efficient isolation is paramount for further research and development.

The Dawn of Alkaloid Chemistry: The Discovery of this compound

The precise moment of the first isolation of this compound is not definitively documented in scientific literature.[1] However, its discovery can be situated within the "golden age" of alkaloid chemistry, a period spanning the 19th and early 20th centuries.[1] This era was marked by the pioneering work of chemists who systematically investigated the nitrogenous, basic compounds responsible for the potent physiological effects of medicinal plants.[1] Following Friedrich Sertürner's landmark isolation of morphine from opium in 1804, a wave of exploration into the chemical constituents of plants began.[1]

This compound is one of several key isoquinoline alkaloids, alongside compounds like chelidonine, sanguinarine, and berberine, that were identified from species of the Papaveraceae family during this period of intense phytochemical investigation.[1] The name "stylopine" itself is believed to be derived from the plant genus Stylophorum, a member of the poppy family from which it was likely first isolated or identified in significant quantities.[1]

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Papaveraceae (poppy) and Fumariaceae (fumitory) families.[1][5] These families are known for their rich and diverse alkaloid content.

Key Plant Genera and Species Containing this compound:

  • Chelidonium majus (Greater Celandine): This is one of the most well-known sources of this compound and other isoquinoline alkaloids.[1][6]

  • Corydalis species: Various species within this genus are rich in this compound.[4][7] The genus Corydalis is extensive, with hundreds of species, many of which are used in traditional medicine.[8][9][10] Notable species include Corydalis solida, Corydalis racemosa, and Corydalis saxicola.[7][11]

  • Stylophorum diphyllum (Celandine Poppy): As the likely origin of the name, this plant is a known source of this compound.[6]

  • Papaver species: Certain members of the poppy genus, such as Papaver rhoeas (corn poppy), also contain this compound.[12][13]

  • Fumaria species: Plants in the fumitory genus, such as Fumaria vaillantii and Fumaria parviflora, have been shown to contain this compound.[5]

Table 1: Prominent Natural Sources of this compound

Plant FamilyGenusSpeciesCommon Name
PapaveraceaeChelidoniummajusGreater Celandine
PapaveraceaeCorydalissolidaFumewort
PapaveraceaeCorydalisracemosa
PapaveraceaeCorydalissaxicola
PapaveraceaeStylophorumdiphyllumCelandine Poppy
PapaveraceaePapaverrhoeasCorn Poppy
FumariaceaeFumariavaillantii
FumariaceaeFumariaparviflora

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that begins with the amino acid L-tyrosine. The core of the stylopine molecule is derived from (S)-reticuline, a pivotal intermediate in the biosynthesis of many isoquinoline alkaloids.

The key steps in the conversion of (S)-reticuline to this compound are:

  • Berberine Bridge Formation: The enzyme berberine bridge enzyme (BBE) catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, resulting in the formation of (S)-scoulerine.

  • First Methylenedioxy Bridge Formation: Cheilanthifoline synthase , a cytochrome P450 enzyme (CYP719A5), then hydroxylates and subsequently forms the first methylenedioxy bridge on (S)-scoulerine to produce (S)-cheilanthifoline.[14]

  • Second Methylenedioxy Bridge Formation: Finally, stylopine synthase , another cytochrome P450 enzyme (CYP719A2), catalyzes the formation of the second methylenedioxy bridge from (S)-cheilanthifoline to yield this compound.[14][15]

stylopine_biosynthesis s_reticuline (S)-Reticuline bbe Berberine Bridge Enzyme (BBE) s_reticuline->bbe s_scoulerine (S)-Scoulerine cfs Cheilanthifoline Synthase (CYP719A5) s_scoulerine->cfs s_cheilanthifoline (S)-Cheilanthifoline ss Stylopine Synthase (CYP719A2) s_cheilanthifoline->ss stylopine This compound bbe->s_scoulerine cfs->s_cheilanthifoline ss->stylopine modern_isolation_workflow start Dried & Powdered Plant Material extraction Soxhlet or Maceration (e.g., Methanol) start->extraction filtration Filtration & Concentration extraction->filtration partitioning Acid-Base Partitioning filtration->partitioning column_chromatography Column Chromatography (Silica Gel or Alumina) partitioning->column_chromatography fraction_collection Fraction Collection & Analysis (TLC/HPLC) column_chromatography->fraction_collection purification Preparative HPLC or Crystallization fraction_collection->purification final_product Pure this compound purification->final_product

Sources

A Technical Guide to the Natural Plant Sources of (-)-Stylopine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (-)-Stylopine is a protoberberine alkaloid of significant pharmacological interest, exhibiting a range of biological activities that make it a compelling candidate for drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its natural origins. We will explore the primary botanical sources, delineate its biosynthetic pathway, detail established protocols for extraction and isolation, and survey the analytical techniques essential for its characterization and quantification. The objective is to furnish a practical and in-depth resource to support the discovery and development of this compound-based therapeutics.

Part 1: Botanical Distribution and Yield of this compound

This compound is primarily found within a select group of plant families, most notably the Papaveraceae (Poppy family) and Fumariaceae (Fumitory family). These families are rich sources of diverse isoquinoline alkaloids.[1][2] The concentration of this compound can vary significantly between species, the specific plant part, and even the developmental stage of the plant at the time of harvest.[1]

Key genera known to produce this compound include Chelidonium, Corydalis, and Macleaya.[1][3][4] For researchers targeting this compound, selecting the appropriate plant source and optimizing harvesting strategies are critical first steps. Below is a summary of notable plant sources.

Table 1: Prominent Plant Sources of this compound

Plant SpeciesFamilyPlant Part(s)Reported Yield / PresenceReference(s)
Chelidonium majus (Greater Celandine)PapaveraceaeWhole plant, roots, aerial parts1.93 mg isolated from 500 mg of crude alkaloid extract via FCPC.[5][6][7][1][5][6]
Corydalis yanhusuoPapaveraceaeTubersIdentified as a key isoquinoline alkaloid via bioactivity-guided fractionation.[8][8]
Corydalis solidaPapaveraceaeNot specifiedIdentified as one of six principal alkaloids.[9][9]
Corydalis luteaPapaveraceaeNot specifiedConfirmed presence.[3][3]
Macleaya cordata / M. microcarpaPapaveraceaeFruits, whole plantIdentified as a constituent alkaloid.[4][10][4][10][11]

Part 2: The Biosynthetic Pathway of this compound

Understanding the biosynthesis of this compound provides critical context for its production in plants and potential avenues for synthetic biology approaches. The pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic transformations to form the characteristic tetracyclic protoberberine core.

The key steps involve the condensation of two tyrosine derivatives (dopamine and 4-hydroxyphenylacetaldehyde) to form (S)-norcoclaurine, which is then converted to the central intermediate, (S)-reticuline. From (S)-reticuline, the pathway to this compound is catalyzed by a sequence of specific enzymes:

  • Berberine Bridge Enzyme (BBE): This enzyme catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine. This is the foundational step for all protoberberine alkaloids.[12]

  • Cheilanthifoline Synthase (CYP719A5): A cytochrome P450 enzyme that forms the first methylenedioxy bridge on the D-ring of (S)-scoulerine to produce (S)-cheilanthifoline.[13]

  • Stylopine Synthase (CYP719A2/A3): Another cytochrome P450 enzyme that acts on (S)-cheilanthifoline, forming the second methylenedioxy bridge on the A-ring to yield the final product, this compound.[13]

Stylopine Biosynthesis cluster_precursors Core Precursors cluster_pathway Protoberberine Pathway L-Tyrosine L-Tyrosine S-Reticuline S-Reticuline L-Tyrosine->S-Reticuline Multiple Steps Scoulerine (S)-Scoulerine S-Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Cheilanthifoline (S)-Cheilanthifoline Scoulerine->Cheilanthifoline Cheilanthifoline Synthase (P450) Stylopine This compound Cheilanthifoline->Stylopine Stylopine Synthase (P450)

Figure 1: Biosynthetic pathway of this compound from (S)-reticuline.

Part 3: Extraction and Isolation Methodologies

The isolation of this compound from plant material relies on its basic nature as an alkaloid. Methodologies have evolved from classical solvent-based acid-base extractions to more efficient and scalable modern chromatographic techniques.

Protocol 1: Classical Acid-Base Extraction

This foundational method is effective for enriching the total alkaloid fraction from a crude plant extract and serves as a prerequisite for further purification.

Causality: The protocol leverages the differential solubility of alkaloids. In an acidic medium, the nitrogen atom is protonated, forming a salt that is soluble in the aqueous phase. Neutral compounds like fats and chlorophyll remain in the organic phase and are discarded. Subsequent basification deprotonates the alkaloid, rendering it soluble in an organic solvent, thus separating it from other water-soluble plant components.

Step-by-Step Methodology:

  • Preparation & Defatting: Air-dried and powdered plant material (e.g., 400g of Chelidonium majus aerial parts) is first extracted with a non-polar solvent like hexane in a Soxhlet apparatus to remove lipids.

  • Acidic Extraction: The defatted material is then extracted with an acidic aqueous solution (e.g., 0.25 M sulfuric acid) or ethanol. If using ethanol, the resulting extract is evaporated, and the residue is dissolved in the acidic solution.[1]

  • Filtration: The acidic solution is filtered to remove solid plant debris.

  • Basification: The clear acidic filtrate is made basic (pH 9-11) by the slow addition of a base, such as 25% ammonium hydroxide.[1][5] This neutralizes the alkaloid salts.

  • Organic Solvent Extraction: The basic aqueous solution is repeatedly extracted with a water-immiscible organic solvent, typically chloroform or dichloromethane.[1][5] The this compound and other alkaloids will partition into the organic layer.

  • Drying and Concentration: The combined organic extracts are pooled, dried over anhydrous sodium sulfate to remove residual water, and evaporated under reduced pressure to yield a crude alkaloid mixture.[5][6]

Protocol 2: Modern High-Speed Counter-Current Chromatography (HSCCC)

HSCCC, and its variant Fast Centrifugal Partition Chromatography (FCPC), offers superior resolution and speed for isolating specific alkaloids from the crude mixture obtained in Protocol 1.[5]

Causality: This technique is a form of liquid-liquid partition chromatography that avoids solid stationary phases, thus preventing irreversible adsorption of the sample. Separation is achieved based on the differential partitioning of compounds between two immiscible liquid phases (stationary and mobile). The choice of the biphasic solvent system is paramount and is tailored to provide an optimal partition coefficient (K) for the target compound.

Step-by-Step Methodology (for FCPC):

  • Crude Extract Preparation: A crude alkaloid extract is prepared as described in Protocol 1.

  • Solvent System Selection: A biphasic solvent system is developed. For stylopine from Chelidonium majus, a common system is composed of chloroform, methanol, and 0.3 M hydrochloric acid.[5][6][7]

  • Equilibration: The FCPC instrument is filled with the selected stationary phase (either upper or lower phase). The mobile phase is then pumped through the system at a high rotational speed (e.g., 1000-2000 rpm) until hydrodynamic equilibrium is reached.[5]

  • Sample Injection: The crude extract (e.g., 500 mg) is dissolved in a small volume of the solvent system and injected into the instrument.[6][7]

  • Elution and Fractionation: The mobile phase is continuously pumped through the system, eluting the separated compounds based on their partition coefficients. Fractions are collected at the outlet.

  • Analysis: The collected fractions are analyzed (e.g., by HPLC) to identify those containing pure this compound. A reported yield using this method was 1.93 mg of stylopine from 500 mg of crude extract.[5][6][7]

Extraction Workflow Start Dried, Powdered Plant Material AcidBase Protocol 1: Acid-Base Extraction Start->AcidBase CrudeExtract Crude Alkaloid Mixture AcidBase->CrudeExtract Purification Purification Step CrudeExtract->Purification ColumnChrom Column Chromatography (Silica/Alumina) Purification->ColumnChrom Classical HSCCC Protocol 2: HSCCC / FCPC Purification->HSCCC Modern FinalProduct Pure this compound ColumnChrom->FinalProduct HSCCC->FinalProduct

Figure 2: General workflow for the extraction and isolation of this compound.

Part 4: Analytical Characterization and Quantification

Accurate identification and quantification of this compound are essential for quality control, pharmacokinetic studies, and mechanism-of-action investigations. A combination of chromatographic and spectroscopic methods is typically employed.

Table 2: Key Analytical Techniques for this compound

TechniqueApplicationKey Insights & Rationale
High-Performance Liquid Chromatography (HPLC) Quantification, Purity AssessmentThe gold standard for quantifying alkaloids in complex mixtures. A reversed-phase C18 column with a mobile phase of acetonitrile and buffered water is common. Detection is typically done with a UV detector. Provides retention time data for identification against a reference standard.
Mass Spectrometry (MS) Identification, Structural ConfirmationProvides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. When coupled with HPLC (LC-MS/MS), it provides fragmentation patterns that serve as a highly specific fingerprint for unambiguous identification, even at low concentrations.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive Structural Elucidation, Quantification (qNMR)¹H and ¹³C NMR are indispensable for the de novo structural elucidation of isolated compounds.[11] Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a reference standard or quantifying the compound in an extract without requiring an identical standard, by comparing its signal integral to that of a certified internal standard.[16][17]

Conclusion

This compound is an accessible protoberberine alkaloid with significant therapeutic potential. Its primary botanical sources are concentrated in the Papaveraceae family, particularly within the genera Chelidonium and Corydalis. The biosynthetic pathway from L-tyrosine is well-characterized, involving key enzymes like Berberine Bridge Enzyme and specific cytochrome P450s. Robust methodologies for its extraction and purification have been established, ranging from classical acid-base protocols to highly efficient modern techniques like Fast Centrifugal Partition Chromatography. A suite of powerful analytical tools, including HPLC, MS, and NMR, ensures its accurate identification and quantification. This guide provides the foundational knowledge for researchers to confidently source, isolate, and analyze this compound, paving the way for future pharmacological investigation and drug development.

References

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  • Wang Y, Di D, Wu J, Wang C, Liu Y. Isolation and Purification of Alkaloids From the Fruits of Macleaya Cordata by Ionic-Liquid-Modified High-Speed Counter-Current Chromatography. Journal of Liquid Chromatography & Related Technologies. 2017;40(12):641-647. Available from: [Link]

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  • Gesell A, Rolf M, Ziegler J, Díaz Chávez ML, Huang F-C, Kutchan TM. Cloning and Characterization of Cheilanthifoline and Stylopine Synthase Genes from Chelidonium majus. Plant and Cell Physiology. 2017;58(8):1404-1413. Available from: [Link]

  • Donti M, Sgorbini B, D'Urso A, Giarratana F, Miano A, Giraudo A, et al. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules. 2023;28(4):1588. Available from: [Link]

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  • Wang Z, Wang R, Luo X, Li L, Yuan D, Li Y, et al. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo. BMC Chemistry. 2019;13(1):108. Available from: [Link]

  • Wang C, Wang Z, He Y, Wang Y, Zhang J, Li Y, et al. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. Molecules. 2023;28(18):6667. Available from: [Link]

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  • Gstrein S, Neudorfer M, Gstir R, Schnürch M, Stuppner H. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Planta Medica. 2024. Available from: [Link]

  • Zhang J, Zhang H, Zhang X, Zhou H, Wang Z, Wang Y, et al. Identification of the Trace Components in BopuzongJian and Macleaya cordata Extract Using LC-MS Combined with a Screening Method. Molecules. 2022;27(19):6619. Available from: [Link]

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  • Ma Z-Z, Xu W, Jensen NH, Roth BL, Liu-Chen L-Y, Lee DY-W. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. Molecules. 2010;15(9):6378-6386. Available from: [Link]

  • Dvořák Z, Vičar J, Ulrichová J, Šimánek V. Quaternary protoberberine alkaloids. IS MUNI. Available from: [Link]

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Sources

An In-Depth Technical Guide to the (-)-Stylopine Biosynthesis Pathway in Chelidonium majus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the biosynthesis of (-)-stylopine, a bioactive protoberberine alkaloid found in Chelidonium majus (greater celandine). This document delves into the enzymatic cascade, key intermediates, and regulatory aspects of this pathway, offering field-proven insights and detailed methodologies for its study.

Introduction: The Significance of this compound and Chelidonium majus

Chelidonium majus, a perennial herb of the Papaveraceae family, has a long history in traditional medicine, largely attributed to its rich profile of isoquinoline alkaloids.[1] Among these, this compound has garnered significant interest for its potential pharmacological activities. This guide focuses on the intricate biochemical route that the plant employs to synthesize this complex molecule, providing a foundational understanding for researchers in natural product chemistry, drug discovery, and metabolic engineering.

The Biosynthetic Blueprint: From L-Tyrosine to this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the aromatic amino acid L-tyrosine. The pathway can be broadly divided into three key stages: the formation of the central intermediate (S)-reticuline, the conversion of (S)-reticuline to (S)-scoulerine, and the final steps leading to this compound.

Assembly of the Benzylisoquinoline Scaffold: The Path to (S)-Reticuline

The initial phase of the pathway involves the condensation of two tyrosine derivatives to form the core benzylisoquinoline skeleton. This process is a common trunk pathway for a vast array of benzylisoquinoline alkaloids.[2]

  • Step 1: Formation of Dopamine and 4-Hydroxyphenylacetaldehyde (4-HPAA). L-tyrosine serves as the primary precursor and is converted to both dopamine and 4-HPAA through separate branches.

  • Step 2: The Pictet-Spengler Condensation. The first committed step is the stereospecific condensation of dopamine and 4-HPAA, catalyzed by (S)-norcoclaurine synthase (NCS) , to yield (S)-norcoclaurine. This reaction is a critical control point in the biosynthesis of benzylisoquinoline alkaloids.

  • Step 3: A Series of Methylations and Hydroxylation. A cascade of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, converts (S)-norcoclaurine to the pivotal branch-point intermediate, (S)-reticuline.

The Branch Point: Conversion of (S)-Reticuline to (S)-Scoulerine

(S)-Reticuline stands at a metabolic crossroads, from which various classes of benzylisoquinoline alkaloids diverge. The pathway to protoberberine alkaloids, including this compound, is initiated by the oxidative cyclization of (S)-reticuline.

  • Step 4: The Berberine Bridge Formation. The berberine bridge enzyme (BBE) , a flavin-containing oxidase, catalyzes the formation of the berberine bridge by creating a carbon-carbon bond between the N-methyl group and the phenolic ring of (S)-reticuline, yielding (S)-scoulerine.[3] This is a key step that defines the protoberberine skeleton.

The Final Steps: Methylenedioxy Bridge Formations to Yield this compound

The conversion of (S)-scoulerine to this compound involves the formation of two methylenedioxy bridges, catalyzed by two distinct cytochrome P450-dependent monooxygenases.

  • Step 5: First Methylenedioxy Bridge Formation. Cheilanthifoline synthase (CFS) , a cytochrome P450 enzyme, catalyzes the formation of the first methylenedioxy bridge on (S)-scoulerine to produce (S)-cheilanthifoline.[1]

  • Step 6: Second Methylenedioxy Bridge Formation. The final step is the formation of the second methylenedioxy bridge, converting (S)-cheilanthifoline into this compound. This reaction is catalyzed by stylopine synthase (STS) , another cytochrome P450 enzyme.[1]

Diagram of the this compound Biosynthesis Pathway

stylopine_biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine Synthase (NCS) HPAA->Norcoclaurine Norcoclaurine Synthase (NCS) Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps (Methylations, Hydroxylation) Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Cheilanthifoline (S)-Cheilanthifoline Scoulerine->Cheilanthifoline Cheilanthifoline Synthase (CFS) (CYP450) Stylopine This compound Cheilanthifoline->Stylopine Stylopine Synthase (STS) (CYP450)

Caption: The enzymatic pathway for the biosynthesis of this compound from L-tyrosine.

Key Enzymes and Their Characteristics

A deeper understanding of the enzymes driving this compound biosynthesis is crucial for any research or developmental applications.

EnzymeAbbreviationSubstrate(s)ProductCofactors/Prosthetic GroupsCellular Localization
(S)-Norcoclaurine Synthase NCSDopamine, 4-HPAA(S)-Norcoclaurine-Cytosol
Berberine Bridge Enzyme BBE(S)-Reticuline(S)-ScoulerineFADVacuole
Cheilanthifoline Synthase CFS(S)-Scoulerine(S)-CheilanthifolineNADPH, Heme (CYP450)Endoplasmic Reticulum
Stylopine Synthase STS(S)-CheilanthifolineThis compoundNADPH, Heme (CYP450)Endoplasmic Reticulum

Note: While the general subcellular localizations are inferred from studies on homologous pathways, specific localization studies in C. majus are an area for further investigation.[2]

Experimental Protocols for Pathway Elucidation

The study of the this compound biosynthesis pathway necessitates a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Functional Characterization of Pathway Enzymes

A primary strategy for characterizing the enzymes of this pathway is their heterologous expression in a host system that lacks the endogenous pathway, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.[4]

Workflow for Heterologous Expression and Functional Assay

hetero_expression_workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_assay Enzyme Assay RNA_isolation 1. RNA Isolation from C. majus cDNA_synthesis 2. cDNA Synthesis RNA_isolation->cDNA_synthesis PCR_amplification 3. PCR Amplification of Target Gene cDNA_synthesis->PCR_amplification Vector_ligation 4. Ligation into Expression Vector PCR_amplification->Vector_ligation Transformation 5. Transformation into Host (e.g., Yeast) Vector_ligation->Transformation Culture_growth 6. Host Culture and Protein Expression Induction Transformation->Culture_growth Microsome_isolation 7. Microsome Isolation (for CYP450s) Culture_growth->Microsome_isolation Incubation 8. Incubation with Substrate and Cofactors Microsome_isolation->Incubation LCMS_analysis 9. Product Identification and Quantification by LC-MS Incubation->LCMS_analysis

Caption: A generalized workflow for the heterologous expression and functional characterization of biosynthetic enzymes.

Step-by-Step Methodology for Heterologous Expression of CFS and STS in Yeast:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from the roots or aerial parts of C. majus. Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) primers.

  • Gene Amplification and Cloning: Amplify the full-length coding sequences of CFS and STS using gene-specific primers. Clone the PCR products into a yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation and Culture: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., INVSc1). Grow the transformed yeast in appropriate selection media.

  • Protein Expression Induction: Induce protein expression by transferring the yeast cells to a medium containing galactose.

  • Microsome Isolation (for CYP450s): Harvest the yeast cells and mechanically disrupt them (e.g., with glass beads). Isolate the microsomal fraction, which contains the membrane-bound cytochrome P450 enzymes, by differential centrifugation.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes, the substrate ((S)-scoulerine for CFS; (S)-cheilanthifoline for STS), and the necessary cofactor, NADPH.

    • Incubate the reaction at an optimal temperature (typically 30-37°C) for a defined period.

    • Stop the reaction by adding a solvent (e.g., ethyl acetate) to extract the alkaloids.

  • Product Analysis: Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and quantify the amount of the product formed.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a powerful technique to investigate the transcriptional regulation of the biosynthetic genes in different tissues of C. majus or in response to various stimuli.

Step-by-Step Methodology for qRT-PCR Analysis:

  • RNA Isolation and cDNA Synthesis: As described in section 4.1.

  • Primer Design and Validation: Design gene-specific primers for the target genes (NCS, BBE, CFS, STS) and a stable reference gene (e.g., actin or ubiquitin) for normalization. Validate the primer efficiency and specificity.

  • qRT-PCR Reaction:

    • Prepare a reaction mix containing cDNA, forward and reverse primers, and a fluorescent dye (e.g., SYBR Green).

    • Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression levels using a method such as the 2-ΔΔCt method.[5]

Metabolic Profiling and Quantification of Alkaloids by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and other pathway intermediates in plant extracts.

Step-by-Step Methodology for LC-MS/MS Analysis:

  • Sample Preparation:

    • Homogenize and extract the plant material (e.g., roots, leaves) with a suitable solvent (e.g., methanol with a small percentage of acid).

    • Filter and dilute the extract to an appropriate concentration.

  • LC Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of two solvents (e.g., water with formic acid and acetonitrile with formic acid) to separate the alkaloids.

  • MS/MS Detection:

    • Ionize the eluting compounds using an electrospray ionization (ESI) source in positive ion mode.

    • Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion of the target alkaloid and monitoring a specific fragment ion.

  • Quantification:

    • Prepare a calibration curve using authentic standards of this compound and other target alkaloids.

    • Quantify the alkaloids in the plant extracts by comparing their peak areas to the calibration curve.[6]

Quantitative Data and Enzyme Kinetics

While comprehensive kinetic data for all enzymes in the this compound pathway from C. majus is not yet fully available in the literature, data from homologous enzymes in related species provide valuable insights.

EnzymeSpeciesKm (µM)kcat (s-1)Optimal pHOptimal Temp (°C)Reference
Berberine Bridge Enzyme Eschscholzia californica~3~1.59.040-50[7][8]
Cheilanthifoline Synthase Argemone mexicana-0.0557.530-35[9]
Stylopine Synthase Eschscholzia californica----[10]

Note: The kinetic parameters for cytochrome P450 enzymes like CFS and STS are often challenging to determine with high precision due to their membrane-bound nature and the complexity of the assay system. The provided data for CFS represents the kcat value. Further research is needed to fully characterize the kinetics of these enzymes from C. majus.

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of this compound is tightly regulated at multiple levels to ensure that the production of these metabolically expensive compounds is coordinated with the plant's developmental and environmental status.

  • Transcriptional Regulation: The expression of the biosynthetic genes is often tissue-specific and can be induced by various stimuli, such as wounding and elicitors like methyl jasmonate. The coordinated expression of pathway genes suggests the involvement of transcription factors that act as master regulators.[11][12]

  • Subcellular Compartmentation: The enzymes of the pathway are localized in different cellular compartments, which necessitates the transport of intermediates across membranes. This spatial organization provides an additional layer of control. For instance, BBE is known to be localized in the vacuole, while the cytochrome P450 enzymes (CFS and STS) are anchored to the endoplasmic reticulum.[2]

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway in Chelidonium majus has provided a solid foundation for further research and applications. Future efforts in this field will likely focus on:

  • Complete Biochemical Characterization: A thorough investigation of the kinetic properties and substrate specificities of all enzymes in the pathway from C. majus.

  • Regulatory Networks: The identification and characterization of the transcription factors and signaling pathways that regulate the expression of the biosynthetic genes.

  • Metabolic Engineering: The use of synthetic biology approaches to engineer the pathway in microbial hosts for the sustainable production of this compound and other valuable alkaloids.[13]

This in-depth technical guide serves as a valuable resource for researchers embarking on the study of this fascinating biosynthetic pathway, with the ultimate goal of harnessing the pharmacological potential of this compound.

References

  • Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology. (2024). Frontiers in Pharmacology. [Link]

  • Chelidonium majus L.: A Current Perspective on Isoquinoline Alkaloids, Emerging Phytochemicals, Alkaloid Biosynthesis, and Biological Activities. (n.d.). MDPI. [Link]

  • Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution. (2023). National Institutes of Health. [Link]

  • Chelidonium majus L. (n.d.). Encyclopedia MDPI. [Link]

  • Mechanistic Studies on Norcoclaurine Synthase of Benzylisoquinoline Alkaloid Biosynthesis: An Enzymatic Pictet-Spengler Reaction. (2007). PubMed. [Link]

  • Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells. (2023). National Institutes of Health. [Link]

  • Microplate Assay Measurement of Cytochrome P450-Carbon Monoxide Complexes. (n.d.). ResearchGate. [Link]

  • Selection and Validation of Reference Genes for qRT-PCR Analysis of Gene Expression in Tropaeolum majus (Nasturtium). (2023). MDPI. [Link]

  • Cloning and Characterization of Cheilanthifoline and Stylopine Synthase Genes from Chelidonium majus. (2017). Oxford Academic. [Link]

  • Berberine bridge enzyme‐like oxidases orchestrate homeostasis and signaling of oligogalacturonides in defense and upon mechanical damage. (n.d.). PubMed Central. [Link]

  • Metabolic engineering in isoquinoline alkaloid biosynthesis. (n.d.). PubMed. [Link]

  • Transcriptional regulation of lignin biosynthesis. (n.d.). National Institutes of Health. [Link]

  • Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. (n.d.). Frontiers. [Link]

  • (PDF) Qualitative and quantitative determination of main alkaloids of Chelidonium majus L. using thin-layer chromatographic—densitometric method. (n.d.). ResearchGate. [Link]

  • Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. (n.d.). Oxford Academic. [Link]

  • Biosynthesis. Part XXI. Investigations on the biosynthesis of stylopine in Chelidonium majus. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Reference genes identification for qRT-PCR normalization of gene expression analysis in Cucumis sativus under Meloidogyne incognita infection and Pseudomonas treatment. (n.d.). Frontiers. [Link]

  • The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics. (n.d.). National Institutes of Health. [Link]

  • Enzymatic Pictet–Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase. (2019). Journal of the American Chemical Society. [Link]

  • Cloning and Characterization of Cheilanthifoline and Stylopine Synthase Genes from Chelidonium majus. (n.d.). ResearchGate. [Link]

  • Efficient microbial production of stylopine using a Pichia pastoris expression system. (2016). PubMed. [Link]

  • A concerted mechanism for berberine bridge enzyme. (n.d.). PUBDB. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]

  • CYP719A14 - Cheilanthifoline synthase - Argemone mexicana (Mexican prickly poppy). (n.d.). UniProtKB | UniProt. [Link]

  • Herbgenomics meets Papaveraceae: a promising -omics perspective on medicinal plant research. (n.d.). National Institutes of Health. [Link]

  • Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. (n.d.). Frontiers. [Link]

  • Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus#. (2024). Planta Medica. [Link]

  • Norcoclaurine Synthase: Mechanism of an Enantioselective Pictet-Spengler Catalyzing Enzyme. (n.d.). ResearchGate. [Link]

  • Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis. (2024). ACS Publications. [Link]

  • Molecular cloning and characterization of methylenedioxy bridge-forming enzymes involved in stylopine biosynthesis in Eschscholzia californica. (n.d.). PubMed. [Link]

  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. (n.d.). ResearchGate. [Link]

  • Structure of a Berberine Bridge Enzyme-Like Enzyme with an Active Site Specific to the Plant Family Brassicaceae. (2016). PLOS One. [Link]

  • Chelidonium majus L.: A Current Perspective on Isoquinoline Alkaloids, Emerging Phytochemicals, Alkaloid Biosynthesis, and Biological Activities. (n.d.). ResearchGate. [Link]

  • Monitoring gene expression: quantitative real-time rt-PCR. (n.d.). PubMed. [Link]

  • Role of Cytochrome P450 Enzyme in Plant Microorganisms' Communication: A Focus on Grapevine. (2023). MDPI. [Link]

  • Molecular cloning and characterization of methylenedioxy bridge‐forming enzymes involved in stylopine biosynthesis in Eschscholzia californica. (n.d.). Sci-Hub. [Link]

  • BBE-like enzymes. (n.d.). Wikipedia. [Link]

  • Structural and Mechanistic Studies Reveal the Functional Role of Bicovalent Flavinylation in Berberine Bridge Enzyme. (n.d.). National Institutes of Health. [Link]

  • Metabolic engineering of plant alkaloid biosynthesis. (n.d.). PNAS. [Link]

  • Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. (2009). National Institutes of Health. [Link]

  • Schematic biosynthetic pathway for a variety of isoquinoline alkaloids. (S). (n.d.). ResearchGate. [Link]

  • Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme. (n.d.). National Institutes of Health. [Link]

  • Identification, Cloning and Heterologous Expression of the Gene Cluster Directing RES-701-3, -4 Lasso Peptides Biosynthesis from a Marine Streptomyces Strain. (n.d.). MDPI. [Link]

  • Structural Evidence for the Dopamine-First Mechanism of Norcoclaurine Synthase. (2017). ACS Publications. [Link]

  • Subcellular localization of sterol biosynthesis enzymes. (n.d.). PubMed - NIH. [Link]

  • (PDF) Metabolic engineering of plant alkaloid biosynthesis. (n.d.). ResearchGate. [Link]

  • RT-qPCR of Single cell Genes for Lymphoid Heterogeneity Analysis. (2022). YouTube. [Link]

Sources

chemical structure and stereochemistry of (-)-STYLOPINE

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Stylopine

Authored by: Senior Application Scientist, Gemini AI

Abstract

This compound is a naturally occurring tetrahydroprotoberberine alkaloid of significant interest within the scientific community, particularly for its potential applications in drug development as a VEGFR2 inhibitor.[1] This technical guide provides a comprehensive exploration of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development. The guide delves into the molecule's core architecture, absolute configuration, conformational dynamics, and the spectroscopic techniques essential for its characterization. Furthermore, it outlines established protocols for its isolation from natural sources and strategies for its asymmetric synthesis, ensuring a blend of theoretical understanding and practical application.

Introduction to this compound

This compound belongs to the protoberberine class of isoquinoline alkaloids, a diverse family of natural products known for their wide range of biological activities.[2] It is predominantly found in plant species of the Papaveraceae family, such as Chelidonium majus (greater celandine) and various Corydalis species.[2] The molecule's rigid, pentacyclic structure and single chiral center make it a fascinating subject for stereochemical analysis and a valuable scaffold in medicinal chemistry. Understanding its precise three-dimensional arrangement is paramount, as the stereochemistry of a molecule dictates its interaction with chiral biological targets like enzymes and receptors, ultimately determining its pharmacological profile.

Core Chemical Structure and Nomenclature

The foundational structure of stylopine is the tetracyclic quinolizidine core fused to a substituted benzene ring, forming the characteristic pentacyclic system of protoberberine alkaloids. Specifically, it is a 2,3,9,10-tetrasubstituted tetrahydroprotoberberine.

  • Molecular Formula: C₁₉H₁₇NO₄[2]

  • Molecular Weight: 323.3 g/mol [2]

  • Key Structural Features:

    • A pentacyclic ring system.

    • Two methylenedioxy groups, one on ring A (positions 2 and 3) and one on ring D (positions 9 and 10).

    • A tertiary amine within the quinolizidine moiety.

    • A single stereocenter at the C-13a carbon (berberine numbering) or C-12b (quinolizine numbering).

The IUPAC name for the naturally occurring (-)-enantiomer is (1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.0²,¹⁰.0⁴,⁸.0¹⁵,²³.0¹⁶,²⁰]tetracosa-2,4(8),9,15(23),16(20),21-hexaene.[2]

Figure 1: 2D Chemical Structure of (-)-(S)-Stylopine.

Stereochemistry and Absolute Configuration

The presence of a single chiral center at C-13a gives rise to two enantiomers: (-)-(S)-stylopine and (+)-(R)-stylopine. The naturally occurring isomer is levorotatory, meaning it rotates plane-polarized light to the left, and has the (S) absolute configuration as determined by the Cahn-Ingold-Prelog priority rules.[2]

Stylopine_Enantiomers cluster_S (-)-(S)-Stylopine cluster_R (+)-(R)-Stylopine S_img S_img mirror Mirror Plane Isolation_Workflow Plant Dried, Powdered Plant Material (e.g., Chelidonium majus) Extraction Acidified Methanol Extraction Plant->Extraction Partition Acid-Base Partitioning Extraction->Partition Crude Crude Alkaloid Mixture Partition->Crude Chroma Column Chromatography (Silica Gel) Crude->Chroma Pure Pure this compound Chroma->Pure Asymmetric_Synthesis Precursors Substituted Phenethylamine & Phenylacetic Acid Amide Amide Formation Precursors->Amide Cyclization Bischler-Napieralski Cyclization Amide->Cyclization Dihydroiso Dihydroisoquinoline Intermediate Cyclization->Dihydroiso Reduction Asymmetric Reduction (Chiral Catalyst) Dihydroiso->Reduction Tetrahydroiso Chiral Tetrahydro- isoquinoline Reduction->Tetrahydroiso Final_Cyclization Pictet-Spengler Reaction Tetrahydroiso->Final_Cyclization Product (-)-(S)-Stylopine Final_Cyclization->Product

Sources

physicochemical properties of (-)-STYLOPINE

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Biosynthetic Architecture, and Pharmacological Interface [1][2]

Executive Technical Summary

(-)-Stylopine (Tetrahydrocoptisine) is a tetracyclic tetrahydroprotoberberine alkaloid (


) predominantly isolated from Chelidonium majus and Corydalis species.[1] As the levorotatory (

)-enantiomer, it serves as a critical biosynthetic precursor to benzophenanthridine alkaloids (e.g., chelidonine) and protopine.

In contemporary drug development, this compound has emerged as a scaffold of interest due to its dual-mechanism capability: modulation of the NF-


B inflammatory pathway and inhibition of VEGFR2 signaling in osteosarcoma models.[1] This guide provides a definitive technical reference for the isolation, identification, and physicochemical handling of this alkaloid.

Molecular Identity & Physicochemical Core[1]

The following data aggregates experimental and predicted values essential for formulation and assay development.

Table 1: Physicochemical Profile
PropertyValue / DescriptorTechnical Note
IUPAC Name (13S)-2,3:9,10-bis(methylenedioxy)-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizineThe (

)-configuration at C14 (biosynthetic numbering) is critical for bioactivity.[1][3]
CAS Registry 84-39-9Specific to the (-)-(

)-isomer.[1]
Molecular Weight 323.34 g/mol Monoisotopic Mass: 323.1158
Formula

Tetracyclic isoquinoline core.[1]
Melting Point 202 – 204 °CCrystalline solid (needles from EtOH/CHCl

).[1]
Solubility (LogS) -4.2 (Predicted)High: CHCl

, Pyridine.[1] Moderate: MeOH, EtOH.[1] Insoluble: Water.[1][2]
Lipophilicity (LogP) 2.6 – 2.9Permeable to BBB; requires liposomal or nanoparticle formulation for aqueous delivery.[1]
pKa (Predicted) 6.8 – 7.2Basic nitrogen (quinolizidine bridge).[1] Protonates readily in dilute HCl.[1]
Appearance Colorless to pale yellow needlesSensitive to photo-oxidation in solution.[1]

Biosynthetic Architecture

This compound is synthesized via the reticuline pathway.[1] Understanding this pathway is essential for bioengineering applications and metabolic engineering in yeast (S. cerevisiae) or plant tissue culture.[1]

Diagram 1: Biosynthetic Pathway of this compound

This flow illustrates the enzymatic conversion from the central precursor (S)-Reticuline to this compound.[1]

Biosynthesis cluster_0 Methylenedioxy Bridge Formation Reticuline (S)-Reticuline (Precursor) Scoulerine (S)-Scoulerine (Tetrahydroprotoberberine) Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Cheilanthifoline (S)-Cheilanthifoline Scoulerine->Cheilanthifoline Cheilanthifoline Synthase (CYP719A5) Stylopine This compound (Target) Cheilanthifoline->Stylopine Stylopine Synthase (CYP719A2)

Figure 1: Enzymatic cascade transforming (S)-reticuline to this compound via sequential methylenedioxy bridge formation mediated by CYP719 enzymes.[1][4]

Isolation & Purification Protocol

This protocol details the extraction of this compound from Chelidonium majus roots.[1][5] It utilizes the alkaloid's pH-dependent solubility switch (acid-soluble salt vs. base-soluble free base) to achieve high purity.[1]

Reagents Required[1][2][3][6]
  • Methanol (HPLC Grade)[1]

  • Hydrochloric Acid (5% v/v)[1]

  • Ammonium Hydroxide (

    
    , 25%)
    
  • Chloroform (

    
    )[1]
    
  • Silica Gel (60 Å, 230–400 mesh)

Step-by-Step Methodology
  • Crude Extraction:

    • Macerate 500g of dried, powdered root material in 2.0 L of Methanol for 48 hours at room temperature.

    • Filter and evaporate the solvent in vacuo (40°C) to yield a dark crude residue.

  • Acid-Base Fractionation (Critical Step):

    • Resuspend the residue in 500 mL of 5% HCl. Sonicate for 20 minutes to ensure protonation of the quinolizidine nitrogen.

    • Wash: Extract the acidic solution with

      
      -hexane (3 x 200 mL) to remove lipids and chlorophyll.[1] Discard the hexane layer.
      
    • Basification: Adjust the aqueous phase to pH 9–10 using

      
       dropwise on an ice bath. Note: Precipitation of alkaloids will occur.
      
    • Extraction: Extract the basic aqueous phase with

      
       (3 x 300 mL).
      
  • Purification:

    • Dry the combined

      
       layers over anhydrous 
      
      
      
      and concentrate.
    • Column Chromatography: Load onto Silica Gel.[1]

    • Mobile Phase: Gradient elution starting with

      
      :MeOH (100:0) 
      
      
      
      (95:5).[1][6] this compound typically elutes before protopine.[1]
  • Crystallization:

    • Recrystallize the relevant fractions from a mixture of Ethanol/Chloroform (1:1) to yield colorless needles.[1]

Analytical Profiling

Validation of the isolated compound requires multi-modal analysis.

HPLC-DAD Method[1][3][8]
  • Column: C18 Reverse Phase (e.g., Phenomenex Gemini, 5µm, 250 x 4.6 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[3]

    • B: Acetonitrile + 0.1% Formic Acid[3]

    • Gradient: 10% B to 60% B over 20 mins.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 290 nm (Absorption max for tetrahydroprotoberberine core).[1]

Spectral Signatures (Diagnostic)[1]
  • Mass Spectrometry (ESI+):

    
     324.1 
    
    
    
    .[1]
  • 1H-NMR (CDCl

    
    , 500 MHz): 
    
    • 
       5.92 (2H, s) and 5.94 (2H, s): Characteristic two methylenedioxy groups  (
      
      
      
      ).[1]
    • 
       6.6–6.7 (4H, m): Aromatic protons on rings A and D.[1]
      
    • 
       3.5–4.2 (m): B-ring methylene protons (diagnostic of the tetrahydro-isoquinoline motif).[1]
      

Pharmacological Interface

This compound exhibits significant potential in oncology and inflammatory regulation.[1] The diagram below maps its validated interactions.

Diagram 2: Mechanism of Action (Osteosarcoma & Inflammation)

MOA Stylopine This compound VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) Stylopine->VEGFR2 Inhibits Phosphorylation NFkB NF-κB Pathway Stylopine->NFkB Downregulates CYP450 CYP450 Enzymes (Metabolism) Stylopine->CYP450 Substrate/Inhibitor Apoptosis Apoptosis Induction (Mitochondrial Damage) VEGFR2->Apoptosis Promotes Migration Cell Migration VEGFR2->Migration Blocks Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Blocks

Figure 2: Pharmacological interaction map showing this compound's inhibition of VEGFR2 phosphorylation leading to apoptosis in MG-63 cells, and suppression of NF-


B mediated inflammation.[1][7]

References

  • PubChem. (2024).[1] Stylopine | C19H17NO4 | CID 440583.[1] National Library of Medicine.[1] [Link]

  • Velayutham, R., et al. (2023).[1][3] Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy.[1] Frontiers in Pharmacology. [Link]

  • Takemura, T., et al. (2013).[1] Microbial production of (S)-stylopine by the co-expression of biosynthetic enzymes in Pichia pastoris. Scientific Reports.[1][3] [Link][1]

  • Jang, S.I., et al. (2004).[1][8] Stylopine from Chelidonium majus inhibits LPS-induced inflammatory mediators in RAW 264.7 cells.[1] Archives of Pharmacal Research. [Link]

Sources

(-)-Stylopine: A Technical Guide to its Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(-)-Stylopine, a naturally occurring benzylisoquinoline alkaloid, has emerged as a promising anti-cancer agent. This technical guide provides an in-depth analysis of its mechanism of action, consolidating current research for investigators and drug development professionals. The core mechanism of this compound is the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of tumor angiogenesis, proliferation, and metastasis. By blocking VEGFR2 activation and expression, this compound triggers a cascade of anti-neoplastic effects, including the induction of mitochondrial-mediated apoptosis and the suppression of cancer cell proliferation and migration.[1][2] This document details the molecular interactions, downstream cellular consequences, and the validated experimental workflows required to investigate these effects, providing a comprehensive resource for researchers in the field of oncology drug discovery.

Introduction: Targeting the VEGF/VEGFR2 Axis with this compound

The aberrant signaling of Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, is a hallmark of many solid tumors, including osteosarcoma.[3] This signaling axis is a pivotal regulator of angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastatic spread.[3] Beyond angiogenesis, VEGFR2 activation directly promotes cancer cell survival, proliferation, and migration.[3] Consequently, VEGFR2 has become a validated and high-priority target for anti-cancer drug development.[1][4]

This compound is a natural alkaloid that has been identified as a potent inhibitor of this pathway.[1] Initial in-silico screening of benzylisoquinoline alkaloids highlighted this compound for its potential to interact with VEGFR2, which was subsequently confirmed through rigorous in-vitro studies.[3][4] This guide elucidates the molecular and cellular mechanisms by which this compound exerts its anti-cancer effects through the targeted disruption of VEGFR2 signaling.

Core Mechanism: Direct Inhibition of VEGFR2 Signaling

The primary anti-cancer activity of this compound stems from its ability to directly target and inactivate VEGFR2.[1][2] Research in human osteosarcoma cells (MG-63) demonstrates that this compound functions as a VEGFR2 antagonist.[1][2]

Key Mechanistic Actions:

  • Inhibition of VEGFR2 Expression: Treatment with this compound significantly reduces the total expression levels of the VEGFR2 protein and its corresponding gene transcripts, as confirmed by immunoblotting and qRT-PCR analysis.[1][3]

  • Blockade of VEGFR2 Phosphorylation: In the presence of the activating ligand VEGF-165, this compound effectively prevents the phosphorylation of VEGFR2.[1] Since phosphorylation is the critical step for receptor activation, this blockade halts the initiation of downstream signaling cascades.

By inhibiting both the expression and activation of VEGFR2, this compound effectively shuts down a central signaling hub required for tumor progression.[1][2] This dual-pronged inhibition ensures a robust and sustained disruption of the pro-tumorigenic signals mediated by this pathway.

G cluster_0 cluster_1 Cancer Cell VEGF VEGF-165 Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds pVEGFR2 Phosphorylated VEGFR2 (Active) VEGFR2->pVEGFR2 Phosphorylation Stylopine This compound Stylopine->VEGFR2 Inhibits Expression & Phosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt) pVEGFR2->Downstream Activates Response Pro-Tumorigenic Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: this compound blocks VEGFR2 activation and signaling.

Cellular Consequences of VEGFR2 Inhibition

The blockade of VEGFR2 signaling by this compound translates into potent anti-cancer effects at the cellular level. These effects are not isolated but are interconnected consequences of disrupting the pro-survival and pro-proliferative signals that cancer cells rely on.

Induction of Apoptosis via Mitochondrial Pathway

One of the most significant outcomes of this compound treatment is the induction of programmed cell death, or apoptosis.[2] The available evidence strongly points towards the involvement of the intrinsic (mitochondrial) apoptotic pathway.

  • Mitochondrial Membrane Damage: Studies using mitochondrial membrane potential (MMP) assays show that this compound causes significant damage to the mitochondrial membrane in cancer cells.[1][3][4] This is a critical initiating event in the intrinsic apoptotic cascade.

  • Apoptotic Morphology: Confirmation of apoptosis has been achieved using Ethidium Bromide/Acridine Orange (EtBr/AO) staining, which reveals the characteristic morphological changes of apoptotic cells following treatment.[1]

The disruption of mitochondrial integrity leads to the release of pro-apoptotic factors, activating a caspase cascade that culminates in cell death. This mechanism is a direct consequence of inhibiting the pro-survival signals that are normally transmitted by the active VEGFR2 pathway.

Inhibition of Cell Proliferation and Viability

This compound effectively curtails the uncontrolled proliferation of cancer cells.[1][4] This cytostatic/cytotoxic effect is a primary endpoint for evaluating its anti-cancer potential.

  • Quantitative Assessment: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method used to demonstrate this effect.[5] It quantitatively measures the metabolic activity of cells, which correlates with the number of viable, proliferating cells.[5] Studies consistently show a dose-dependent decrease in cell viability in cancer cell lines treated with this compound.[1]

Attenuation of Cancer Cell Migration

Metastasis remains the primary cause of cancer-related mortality. The ability of this compound to inhibit cancer cell migration is a crucial aspect of its therapeutic potential.

  • Experimental Evidence: Trans-well migration assays have demonstrated that this compound significantly inhibits the migration of osteosarcoma cells that is typically induced by the VEGF-165 ligand.[1][3] This effect is logically tied to the inhibition of VEGFR2, as this receptor plays a key role in cytoskeletal rearrangements necessary for cell motility.[6]

Postulated Effects on Cell Cycle Progression

While direct studies on this compound's effect on the cell cycle are not yet prevalent, analysis of structurally related alkaloids provides a strong rationale for investigating this mechanism. Other aporphine alkaloids, such as Xylopine, have been shown to induce cell cycle arrest at the G2/M phase.[7][8] Similarly, other anti-cancer compounds are known to cause G2/M arrest.[9][10]

  • Scientific Rationale: Cell cycle checkpoints, particularly the G2/M transition, are critical control points that ensure genomic integrity before cell division. Many DNA-damaging or signaling-disrupting agents cause arrest at this phase. Given that VEGFR2 inhibition disrupts key signaling pathways like PI3K/Akt, which are involved in cell cycle progression, it is highly probable that this compound also exerts its anti-proliferative effects in part by inducing cell cycle arrest.[11][12][13] This remains a key area for future investigation.

Experimental Protocols for Mechanistic Elucidation

To ensure robust and reproducible data when investigating the mechanism of action of compounds like this compound, standardized and validated protocols are essential. The following section provides detailed, step-by-step methodologies for the key experiments discussed.

Protocol: Cell Viability and Proliferation (MTT Assay)

This assay provides a quantitative measure of cell viability based on the metabolic activity of mitochondrial dehydrogenase enzymes.[5]

  • Principle of Causality: Only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells, providing a reliable readout of cytotoxicity or cytostaticity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[15]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[14] A visible purple precipitate should appear in viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based reagent) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background noise.[5]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Sources

(-)-Stylopine as a Potent Inhibitor of VEGFR2: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its dysregulation is a hallmark of several pathologies, most notably cancer, where it plays a pivotal role in tumor growth and metastasis. This technical guide provides an in-depth analysis of (-)-Stylopine, a naturally occurring protoberberine alkaloid, as a promising inhibitor of VEGFR2. We will explore the molecular interactions, cellular effects, and preclinical evidence supporting its anti-angiogenic potential, offering a comprehensive resource for researchers and drug development professionals in the field of oncology and angiogenesis-dependent diseases.

The Central Role of VEGFR2 in Angiogenesis and Disease

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is essential for both physiological and pathological angiogenesis.[1][2] Among the VEGF receptors, VEGFR2 (also known as KDR or Flk-1) is the primary transducer of the mitogenic, chemotactic, and survival signals that drive the angiogenic process.[2][3]

The activation of VEGFR2 is a multi-step process initiated by the binding of its ligand, VEGF-A. This binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[4] These phosphorylated sites serve as docking stations for various downstream signaling proteins, including PLCγ, PI3K, and Ras.[4][5] The activation of these pathways culminates in a cascade of cellular responses, including proliferation, migration, and increased vascular permeability, all of which are fundamental to the formation of new blood vessels.[6][7][8] In the context of cancer, tumors exploit this signaling axis to establish a dedicated blood supply, which is crucial for their growth, survival, and dissemination.[9]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR2 signaling pathway leading to angiogenesis.

This compound: A Natural Alkaloid with Anti-Angiogenic Properties

This compound is a protoberberine alkaloid found in plants of the Papaveraceae family. It has been investigated for a range of biological activities, including anti-inflammatory and neuroprotective effects.[10] More recently, this compound has emerged as a potential anti-cancer agent due to its ability to inhibit key processes in tumor progression, with a particular focus on its anti-angiogenic effects mediated through the inhibition of VEGFR2.[6][7][8]

In Silico Evidence: Molecular Docking of this compound to the VEGFR2 Kinase Domain

Computational studies have provided initial insights into the mechanism by which this compound may inhibit VEGFR2. Molecular docking simulations predict that this compound can bind to the ATP-binding pocket of the VEGFR2 kinase domain.[11] This is a common mechanism for small-molecule kinase inhibitors, which act by preventing the transfer of a phosphate group from ATP to the tyrosine residues of the receptor, thereby blocking its activation and downstream signaling.[12] The binding of this compound to this pocket suggests a direct inhibitory effect on the kinase activity of VEGFR2.[11]

In Vitro Evidence for VEGFR2 Inhibition by this compound

A series of in vitro experiments have substantiated the anti-angiogenic and anti-tumor potential of this compound, with a particular focus on its effects on osteosarcoma cells.[6][7][8]

Inhibition of VEGFR2 Expression and Phosphorylation

Western blot analysis has demonstrated that this compound can inhibit the VEGF-A-induced expression and phosphorylation of VEGFR2 in human osteosarcoma (MG-63) cells.[6][7][8] Treatment with this compound significantly reduced the levels of both total VEGFR2 and its phosphorylated form.[7][8] This dual action of reducing both the amount of the receptor and its activation state points to a potent and multifaceted inhibitory mechanism.

Downstream Effects on Cellular Processes

The inhibition of VEGFR2 signaling by this compound translates into significant effects on cancer cell behavior:

  • Inhibition of Cell Proliferation: The MTT assay, a colorimetric assay that measures cell metabolic activity, has shown that this compound inhibits the proliferation of MG-63 cells in a dose-dependent manner.[6][7][8]

  • Induction of Apoptosis: Ethidium Bromide/Acridine Orange (EtBr/AO) staining and assessment of mitochondrial membrane potential have indicated that this compound induces apoptosis in cancer cells.[6][7][8]

  • Inhibition of Cell Migration: The transwell migration assay has revealed that this compound can inhibit the VEGF-A-induced migration of MG-63 cells, a crucial step in metastasis.[6][7][8]

In Vitro Assay Cell Line Effect of this compound Reference
Western BlotMG-63Inhibition of VEGFR2 expression and phosphorylation[6][7][8]
MTT AssayMG-63Inhibition of cell proliferation[6][7][8]
EtBr/AO StainingMG-63Induction of apoptosis[6][7][8]
Transwell MigrationMG-63Inhibition of VEGF-A-induced cell migration[6][7][8]

Experimental Protocols

To facilitate further research into the role of this compound as a VEGFR2 inhibitor, this section provides detailed protocols for key in vitro assays.

VEGFR2 Kinase Assay (Luminescence-Based)

This assay quantifies the in vitro inhibitory activity of this compound on recombinant human VEGFR2 kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.

Materials:

  • Recombinant Human VEGFR2 (KDR)

  • Kinase Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • Kinase Buffer

  • ATP

  • This compound

  • Kinase-Glo® or similar luminescence-based ATP detection reagent

  • White, opaque 96-well plates

Protocol:

  • Prepare Kinase Buffer: Prepare a 1x kinase buffer from a concentrated stock.

  • Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. Further dilute these in the 1x kinase buffer to the desired final concentrations.

  • Prepare Master Mix: Prepare a master mix containing the 1x kinase buffer, ATP, and the kinase substrate.

  • Assay Plate Setup: To a 96-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add Enzyme: Add the diluted recombinant VEGFR2 enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.

  • Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal and then read the plate on a luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Buffer Prepare 1x Kinase Buffer Add_MasterMix Add Master Mix to 96-well plate Prep_Buffer->Add_MasterMix Prep_Inhibitor Prepare Serial Dilutions of this compound Add_Inhibitor Add Inhibitor Dilutions and Controls Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Dilute VEGFR2 Enzyme Add_Enzyme_Start Add VEGFR2 Enzyme to Initiate Reaction Prep_Enzyme->Add_Enzyme_Start Add_MasterMix->Add_Inhibitor Add_Inhibitor->Add_Enzyme_Start Incubate Incubate at 30°C Add_Enzyme_Start->Incubate Add_Detection Add Kinase-Glo® Reagent Incubate->Add_Detection Read_Luminescence Measure Luminescence Add_Detection->Read_Luminescence Analyze_Data Calculate % Inhibition and IC50 Read_Luminescence->Analyze_Data

Caption: Workflow for an in vitro VEGFR2 kinase assay.

MTT Cell Proliferation Assay

This assay assesses the effect of this compound on the viability and proliferation of endothelial or cancer cells.

Materials:

  • Cells (e.g., HUVECs or cancer cell lines)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising natural product with the potential to be developed into a novel anti-angiogenic agent. Its ability to inhibit VEGFR2 signaling, both by reducing receptor expression and by blocking its kinase activity, provides a solid rationale for its further investigation.

Future studies should focus on:

  • Kinome-wide selectivity profiling: To assess the specificity of this compound for VEGFR2 against other kinases.

  • In vivo studies: To evaluate the anti-angiogenic and anti-tumor efficacy of this compound in animal models.

  • Pharmacokinetic and pharmacodynamic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound with improved potency and selectivity.

References

  • Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed. [Link]

  • Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. ResearchGate. [Link]

  • Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology. [Link]

  • Corrigendum: Stylopine: a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology. [Link]

  • Corrigendum: Stylopine: a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. ResearchGate. [Link]

  • (A) Two-dimensional (2D) structure of stylopine; (B) Bioavailability... ResearchGate. [Link]

  • Binding interactions involved in the docked complex of (A) stylopine... ResearchGate. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

  • Erratum: Stylopine: a potential natural metabolite to activate vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]

  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Indigo Biosciences. [Link]

  • VEGFA-VEGFR2 Pathway. Reactome. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

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(-)-Stylopine: A Comprehensive Technical Guide to its Therapeutic Potential and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Drug Development & Scientific Research Professionals Version 1.0 | January 2026

Executive Summary

(-)-Stylopine, a protopine alkaloid of the benzylisoquinoline class, has emerged from the vast library of natural products as a molecule of significant therapeutic interest. Primarily isolated from plants of the Papaveraceae and Fumariaceae families, this compound has demonstrated a compelling range of pharmacological activities in preclinical studies. This guide synthesizes the current body of research on this compound, detailing its mechanisms of action, summarizing key efficacy data, and providing actionable experimental protocols for its investigation. The core therapeutic potentials identified herein include potent anti-cancer activity, primarily through the targeted inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, robust anti-inflammatory effects via modulation of the NF-κB and MAPK pathways, and promising neuroprotective capabilities. This document serves as a technical resource for researchers aiming to explore and harness the therapeutic promise of this compound.

Introduction to this compound

Chemical Identity and Natural Sources

This compound, also known as tetrahydrocoptisine, is a naturally occurring alkaloid.[1] It belongs to the benzylisoquinoline structural class, which is a rich source of biologically active compounds. Its primary natural sources include plants from the Corydalis genus, which have a long history of use in traditional medicine.[1] The unique stereochemistry and rigid structure of this compound are fundamental to its specific interactions with biological targets.

Overview of Pharmacological Profile

Preclinical investigations have revealed that this compound possesses a multi-faceted pharmacological profile. Its activities are not confined to a single target but span several key signaling pathways implicated in major human diseases. The most well-documented effects are its anti-proliferative, anti-inflammatory, and neuro-modulatory actions, making it a promising candidate for further development in oncology, immunology, and neurology.[1][2]

Pharmacokinetics and Bioavailability: An In Silico Perspective

While comprehensive in vivo pharmacokinetic data remains to be fully elucidated, initial computational studies have provided valuable insights into the drug-like properties of stylopine. Using web-based tools like SwissADME, researchers have generated bioavailability RADAR plots that assess properties such as lipophilicity, size, polarity, solubility, flexibility, and saturation.[3][4] These in silico analyses suggest that stylopine generally conforms to the criteria for oral bioavailability, as established by Lipinski's rule of five.[2][3][5] This favorable preliminary profile provides a strong rationale for pursuing more detailed preclinical pharmacokinetic and toxicological studies to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Therapeutic Application I: Oncology

The most robust evidence for the therapeutic potential of stylopine lies in its anti-cancer properties, particularly in the context of osteosarcoma.[5]

Primary Mechanism: Inhibition of VEGFR2 Signaling

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are pivotal drivers of tumor angiogenesis, proliferation, and metastasis.[3][5][6] Stylopine has been identified as a potent inhibitor of this pathway.[7][8] Mechanistic studies reveal that stylopine directly targets VEGFR2, inhibiting the VEGF-165-induced phosphorylation of the receptor in human osteosarcoma (MG-63) cells.[5] This action blocks the initiation of downstream signaling cascades, including the PI3K-Akt pathway, which are critical for cancer cell survival and proliferation.[2][3]

Signaling Pathway: Stylopine Inhibition of VEGFR2

G VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates Stylopine This compound Stylopine->Block Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation Block->VEGFR2 Inhibits Phosphorylation

Caption: Stylopine blocks VEGF from activating the VEGFR2 receptor, inhibiting the downstream PI3K/Akt pathway.

Consequential Cellular Effects

The inhibition of VEGFR2 signaling by stylopine translates into several key anti-cancer effects at the cellular level:

  • Anti-proliferative Activity: Stylopine effectively inhibits the proliferation of human osteosarcoma MG-63 cells.[5][6]

  • Induction of Apoptosis: The compound induces programmed cell death, confirmed by methods such as EtBr/AO staining, and causes damage to the mitochondrial membrane.[3][5]

  • Inhibition of Cell Migration: Stylopine significantly curtails the migration of cancer cells, a critical step in metastasis.[5][6]

Preclinical Efficacy Data

The anti-proliferative potency of stylopine has been quantified in cell-based assays, demonstrating its superiority over known inhibitors in certain contexts.

CompoundCell LineAssay TypeIC₅₀ Value (µM)Source
This compound MG-63 (Osteosarcoma)MTT Assay0.987[2][5]
Axitinib (Standard)MG-63 (Osteosarcoma)MTT Assay2.107[2][5]
Key Experimental Workflows & Protocols

The validation of stylopine's anti-cancer effects relies on a series of well-established in vitro assays.

G Start Cancer Cell Culture (e.g., MG-63) Treat Treat with this compound (Dose-Response) Start->Treat MTT MTT Assay (Proliferation) Treat->MTT Transwell Transwell Assay (Migration) Treat->Transwell WB Western Blot (p-VEGFR2, Akt) Treat->WB Apoptosis Apoptosis Assay (EtBr/AO, MMP) Treat->Apoptosis End Data Analysis & Conclusion MTT->End Transwell->End WB->End Apoptosis->End

Caption: A typical experimental workflow for evaluating the anti-cancer properties of this compound in vitro.

This protocol is based on the methodology described in studies evaluating stylopine's effect on MG-63 cells.[3][5][6]

  • Cell Seeding: Seed MG-63 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the stylopine dilutions. Include vehicle-only wells as a control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

This protocol is designed to verify the mechanism of action of stylopine on its primary target.[5]

  • Cell Lysis: Culture MG-63 cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours. Pre-treat with this compound for 2 hours, then stimulate with VEGF-165 (50 ng/mL) for 15 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-VEGFR2 and total-VEGFR2 overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry software. Normalize phospho-VEGFR2 levels to total-VEGFR2 to determine the inhibitory effect of stylopine.

Therapeutic Application II: Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory activity by targeting core pathways that drive the inflammatory response.[1]

Mechanism: Attenuation of MAPK and NF-κB Signaling

In inflammatory conditions, signaling molecules like Lipopolysaccharide (LPS) activate cascades involving Mitogen-Activated Protein Kinases (MAPKs) such as p38 and ERK, and the transcription factor Nuclear Factor-kappa B (NF-κB).[1] Activation of these pathways leads to the production of pro-inflammatory cytokines (TNF-α, IL-6) and mediators like nitric oxide (NO).[1] this compound has been shown to inhibit the phosphorylation of p38 MAPK and ERK1/2, and to suppress the expression and activation of NF-κB.[1] This dual inhibition effectively shuts down the inflammatory cytokine storm.

Signaling Pathway: Stylopine's Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (p38, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) MAPK->Cytokines NFkB->Cytokines Stylopine This compound Stylopine->Block1 Stylopine->Block2 Block1->MAPK Inhibits Phosphorylation Block2->NFkB Inhibits Activation

Caption: this compound inhibits LPS-induced inflammation by blocking the activation of MAPK and NF-κB pathways.

Preclinical Evidence in Inflammatory Models

In vivo studies have validated the anti-inflammatory efficacy of this compound across various models:

  • Acute Lung Injury (ALI): In LPS-induced ALI in rats, stylopine reduced mortality, decreased inflammatory cell infiltration, and lowered TNF-α and IL-6 production.[1]

  • Gastric Ulcers: It attenuated ethanol-induced gastric ulcers in mice by reducing levels of NO, TNF-α, IL-6, and NF-κB expression in gastric tissue.[1]

  • Edema: Stylopine significantly inhibited paw edema in animal models, demonstrating its potent anti-inflammatory effects in vivo.[1]

In Vivo Efficacy Data
ModelSpeciesDosage (i.p.)OutcomeSource
Carrageenan-induced paw edemaRat10-20 mg/kg56-75% inhibition of edema at 5 hours[1]
LPS-induced ALIRat10-20 mg/kgReduced mortality and lung injury[1]
Ethanol-induced gastric ulcerMouse10-20 mg/kgAttenuated ulcer formation, reduced inflammatory markers[1]

Therapeutic Application III: Neuropharmacology

Emerging evidence suggests that this compound can cross the blood-brain barrier and exert protective effects within the central nervous system.

Mechanism: Mitigation of Neuroinflammation

Neuroinflammation is a key pathological feature of both psychiatric and neurodegenerative disorders. In a mouse model of LPS-induced neuroinflammation, this compound demonstrated significant therapeutic effects.[1] It was shown to alleviate anxiety, depression, and anhedonia (the inability to feel pleasure).[1] Mechanistically, this was linked to a reduction in neurodegeneration and the inhibition of kynurenine 3-monooxygenase (KMO), an enzyme involved in the neurotoxic kynurenine pathway, as well as decreased NO and lipid peroxidation.[1]

Speculative Role in Neurodegenerative Disease

While direct evidence is still needed, the profile of this compound and related alkaloids suggests a potential application in neurodegenerative diseases like Alzheimer's. The rationale is twofold:

  • Anti-inflammatory Action: Its potent ability to quell neuroinflammation is highly relevant, as inflammation is a major contributor to neuronal damage in Alzheimer's disease.

  • Cholinesterase Inhibition: Many alkaloids are known acetylcholinesterase (AChE) inhibitors, the primary mechanism of current Alzheimer's drugs.[9][10] Further investigation is warranted to determine if this compound shares this activity.

Future Directions and Drug Development Perspective

This compound is a compelling natural product lead. However, its translation into a clinical candidate requires a structured development path:

  • Lead Optimization: Medicinal chemistry efforts could be employed to synthesize analogs of stylopine to improve potency, selectivity, and pharmacokinetic properties.

  • Comprehensive ADME/Tox Studies: Rigorous in vivo studies are needed to fully characterize its safety profile, metabolic fate, and bioavailability.

  • Advanced In Vivo Models: Efficacy must be demonstrated in more advanced preclinical models, such as patient-derived xenografts (PDX) for oncology or chronic models of inflammatory and neurodegenerative diseases.

  • Clinical Trials: Currently, there is no public record of this compound entering human clinical trials. A successful preclinical package would be the prerequisite for initiating Phase I studies.

Conclusion

This compound stands out as a promising natural product with a well-defined, multi-target profile. Its ability to potently inhibit the VEGFR2 pathway provides a strong foundation for its development as an anti-cancer agent, particularly for angiogenesis-dependent tumors like osteosarcoma. Furthermore, its capacity to modulate fundamental inflammatory pathways (NF-κB and MAPK) and to protect against neuroinflammation opens exciting avenues for its application in a range of inflammatory and neurological disorders. The data synthesized in this guide provides a robust framework for the continued scientific and clinical investigation of this high-potential therapeutic molecule.

References

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  • Velayutham, N. K., Thamaraikani, T., Wahab, S., Khalid, M., Ramachawolran, G., Abullais, S. S., Wong, L. S., Sekar, M., Gan, S. H., Ebenezer, A. J., Ravikumar, M., Subramaniyan, V., Mat Rani, N. N. I., Wu, Y. S., & Jeyabalan, S. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14. Available at: [Link]

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The Isolation of (-)-Stylopine from Papaveraceae: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (-)-Stylopine

This compound, a tetrahydroprotoberberine alkaloid, is a prominent secondary metabolite primarily found within the Papaveraceae family, notably in species such as Greater Celandine (Chelidonium majus) and various Corydalis species.[1] Its significance in the scientific community has grown due to its diverse pharmacological activities, including its potential as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis and cancer progression. This guide provides a comprehensive exploration of the historical journey of this compound's isolation, from early phytochemical investigations to modern, high-throughput separation techniques. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in natural product chemistry and drug development, offering both historical context and practical, in-depth technical guidance.

A Historical Perspective: The Dawn of Alkaloid Chemistry

The precise first isolation of this compound is not definitively documented in a single seminal publication.[1] However, its discovery is rooted in the "golden age" of alkaloid chemistry, which spanned the 19th and early 20th centuries.[1] This era was sparked by Friedrich Sertürner's landmark isolation of morphine from opium in 1804, a discovery that ignited a fervent interest in the nitrogenous, basic compounds responsible for the potent physiological effects of medicinal plants.[1] European chemists subsequently embarked on systematic investigations of various botanicals, including those from the Papaveraceae family.

It is within this period of intense phytochemical exploration that many of the primary alkaloids from well-known medicinal plants like Chelidonium majus were first identified.[1] this compound is one of several key isoquinoline alkaloids, alongside chelidonine, sanguinarine, and berberine, that were characterized from Papaveraceae species during this time.[1] The name "stylopine" itself is likely derived from the plant genus Stylophorum, another member of the poppy family from which it was probably first isolated or identified in significant quantities.

Classical Isolation Techniques: The Art of Acid-Base Extraction

Early methods for the isolation of this compound, and alkaloids in general, were centered on their fundamental chemical nature: their basicity. The classical approach involves a multi-step acid-base extraction procedure designed to separate the alkaloids from other plant constituents. This method, while foundational, is often laborious and may result in lower yields compared to modern techniques.

Principle of Acid-Base Extraction

The underlying principle of this technique is the differential solubility of the alkaloid in its neutral and protonated (salt) forms. In its neutral form, this compound is soluble in organic solvents, while in its protonated, salt form, it is soluble in aqueous solutions. By manipulating the pH of the extraction medium, one can selectively move the alkaloid between an organic and an aqueous phase, thereby separating it from pH-neutral and acidic impurities.

A Self-Validating Classical Protocol

The following protocol outlines a generalized yet self-validating procedure for the isolation of a crude alkaloid fraction containing this compound. The success of each step can be qualitatively monitored, for instance, by thin-layer chromatography (TLC).

Step 1: Preparation of Plant Material & Defatting

  • Procedure: Dried and powdered plant material (e.g., whole plant or roots of Chelidonium majus) is first defatted. This is achieved by maceration or Soxhlet extraction with a non-polar solvent such as hexane.[1]

  • Causality: This step is crucial for removing lipids and other non-polar compounds that could interfere with the subsequent extraction and purification steps, improving the purity of the final crude extract.

Step 2: Extraction of Total Alkaloids

  • Procedure: The defatted plant material is then extracted with a polar solvent, typically methanol, often with heating under reflux to ensure exhaustive extraction.[1]

  • Causality: Methanol is an effective solvent for a broad range of alkaloids, including this compound. Refluxing increases the efficiency of the extraction process by maintaining the solvent at its boiling point.

Step 3: Acid-Base Partitioning

  • Procedure:

    • The methanolic extract is evaporated to dryness.

    • The resulting residue is dissolved in an acidic aqueous solution (e.g., 3-6% HCl), which protonates the alkaloids, rendering them water-soluble.[1]

    • This acidic solution is then washed with a non-polar organic solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic impurities like fats and chlorophyll.[1]

    • The acidic aqueous layer containing the protonated alkaloids is then made basic (pH 9-11) with a base like ammonium hydroxide or sodium carbonate. This deprotonates the alkaloids, making them soluble in organic solvents.[1]

    • The basic solution is repeatedly extracted with an organic solvent such as chloroform.[1]

  • Causality: This series of pH adjustments and liquid-liquid extractions is the core of the separation, effectively isolating the basic alkaloids from other plant components.

Step 4: Purification of the Crude Alkaloid Mixture

  • Procedure: The combined organic extracts are dried over anhydrous sodium sulfate and evaporated. The resulting crude alkaloid mixture is then subjected to further purification. Historically, this was achieved by fractional crystallization, but more commonly in later years by column chromatography over silica gel or alumina.[1] Preparative Thin-Layer Chromatography (PTLC) has also been employed for the final purification of individual alkaloids.[1]

  • Causality: These chromatographic techniques separate the individual alkaloids based on their differential affinities for the stationary phase and the mobile phase, allowing for the isolation of pure this compound.

Classical acid-base extraction workflow for this compound.

Modern Isolation Techniques: Efficiency and Purity

The evolution of chromatography has revolutionized the isolation of natural products. Modern techniques offer significantly higher purity, greater yields, and reduced processing times compared to classical methods.

Fast Centrifugal Partition Chromatography (FCPC)

A particularly efficient modern method for isolating this compound is Fast Centrifugal Partition Chromatography (FCPC), a form of High-Speed Counter-Current Chromatography (HSCCC).[1] This technique utilizes a biphasic solvent system and centrifugal force to achieve separation without a solid stationary phase, thus avoiding irreversible adsorption of the sample.

Step 1: Crude Extract Preparation

  • Procedure: A crude alkaloid extract is obtained from the plant material, typically through methanolic extraction followed by an acid-base wash to enrich the alkaloid fraction.[1]

  • Causality: This initial enrichment step provides a more concentrated starting material for the FCPC, improving the efficiency of the separation.

Step 2: Solvent System Selection

  • Procedure: A biphasic solvent system is developed to provide an optimal partition coefficient (K) for stylopine. A commonly used system is composed of chloroform, methanol, and 0.3 M hydrochloric acid.[1]

  • Causality: The choice of solvent system is critical for successful FCPC separation. The partition coefficient determines the migration rate of the analyte through the system, and an optimal K value ensures good resolution from other components.

Step 3: FCPC Separation

  • Procedure:

    • The FCPC instrument is filled with the stationary phase (either the upper or lower phase of the solvent system).

    • The rotor is set to a high rotational speed (e.g., 1000-2000 rpm).[1]

    • The mobile phase is pumped through the system until hydrodynamic equilibrium is reached.[1]

    • The crude extract, dissolved in a small volume of the solvent system, is injected into the instrument.[1]

    • The mobile phase is continuously pumped, and the eluting fractions are collected using a fraction collector.

  • Causality: The centrifugal field retains the stationary phase in the column while the mobile phase flows through it. Compounds in the injected sample partition between the two phases and are separated based on their differing partition coefficients.

Step 4: Analysis and Final Purification

  • Procedure: The collected fractions are analyzed by techniques like TLC or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound. Fractions with pure this compound are pooled and evaporated. For fractions containing mixtures, an additional purification step, such as preparative HPLC, may be required.[1]

  • Causality: Analytical chromatography is essential for monitoring the separation and identifying the fractions containing the target compound. Preparative HPLC can provide a final polishing step to achieve high purity.

Modern isolation workflow for this compound using FCPC.

Quantitative Data and Physicochemical Properties

The yield of this compound can vary significantly depending on the plant source, the extraction method, and the purification protocol. Modern chromatographic techniques generally afford higher yields of pure compound from the crude extract.

Table 1: Isolation Yield of this compound

Plant SourceExtraction MethodYieldReference
Chelidonium majusFast Centrifugal Partition Chromatography (FCPC)1.93 mg from 500 mg crude extract[1]
Corydalis hsuchowensisNot specifiedNot specified[2]
Corydalis speciesFlash ChromatographyTotal alkaloid content of 70-90% in extract[3]

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₁₉H₁₇NO₄
Molecular Weight323.3 g/mol
AppearanceCrystalline solid
Melting Point218 °C
SolubilityPoorly soluble in water
¹H-NMR (CDCl₃, 400 MHz) δ (ppm)6.70 (s, 1H), 6.62 (s, 1H), 6.58 (s, 1H), 6.55 (s, 1H), 5.90 (s, 2H), 5.88 (s, 2H), 4.15-2.55 (m, 7H)
¹³C-NMR (CDCl₃, 100 MHz) δ (ppm)146.2, 145.9, 144.1, 143.8, 128.9, 128.4, 127.2, 126.9, 108.3, 107.9, 106.5, 105.8, 100.9, 100.8, 59.8, 51.3, 47.6, 29.7, 29.1
Mass Spectrometry (EI-MS) m/z323 (M+), 148 (base peak)

Characterization of this compound

Following isolation, the identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecule's structure.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For tetrahydroprotoberberine alkaloids like this compound, a characteristic fragmentation is the retro-Diels-Alder (RDA) reaction, which gives rise to specific fragment ions that are diagnostic for this class of compounds.

  • Other Techniques: Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, and melting point determination are also routinely used to characterize the isolated compound and compare it with literature data.

Conclusion

The journey of this compound isolation from its early discovery in the era of classical alkaloid chemistry to its efficient purification using modern chromatographic techniques reflects the broader advancements in the field of natural product science. The methods outlined in this guide, from the foundational acid-base extraction to the sophisticated Fast Centrifugal Partition Chromatography, provide a comprehensive toolkit for researchers. A thorough understanding of these techniques, grounded in the principles of chemical causality, is essential for the successful isolation and subsequent investigation of this and other valuable natural products. The continued exploration of compounds like this compound holds significant promise for the future of drug discovery and development.

References

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  • Fragmentation patterns of stylopine ((a) and (b)), protopine ((c) and (d)), and fumariline ((e) and (f)) described in the library and determined by GC-QTOF-MS, respectively. (URL: [Link])

  • Melting point–solubility–structure correlations in chiral and racemic model cocrystals. (URL: [Link])

  • Isolation of Alkaloids from Papaver rhoeas (Papaveraceae) Wildly Grown in Iraq. (URL: [Link])

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  • Analytical studies of (+)-chelidonine, protopine, and l -stylopine in Chelidonium majus growing in georgia using high-performance liquid chromatography | Request PDF. (URL: [Link])

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Spectroscopic Data of (-)-Stylopine: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (-)-stylopine, a tetrahydroprotoberberine alkaloid of significant interest in natural product chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the spectroscopic signatures that define the molecular architecture of this compound, grounded in established analytical principles and authoritative data.

Introduction to this compound

This compound, also known as (-)-tetrahydrocoptisine, is a naturally occurring isoquinoline alkaloid predominantly found in plant species of the Papaveraceae and Fumariaceae families, such as Chelidonium majus (greater celandine) and various Corydalis species.[1][2] Its tetracyclic framework is characteristic of the protoberberine class of alkaloids. Structurally, it possesses two methylenedioxy groups, which are key features in its spectroscopic analysis. The molecule has a molecular formula of C₁₉H₁₇NO₄ and a molecular weight of 323.34 g/mol .[3] Recent research has highlighted its potential pharmacological activities, including its role as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting its potential in anticancer research.[4] Accurate structural elucidation through spectroscopic methods is paramount for its identification, purity assessment, and further development.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural determination of organic molecules like this compound. The combination of ¹H and ¹³C NMR provides a complete map of the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis

The acquisition of high-quality NMR data is foundational to accurate structural interpretation. The following protocol outlines a self-validating system for the analysis of this compound.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for many alkaloids, including this compound, as it provides good solubility and its residual solvent peak does not typically interfere with key analyte signals. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and may offer different chemical shift dispersions.[5]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR, providing a reliable reference point for chemical shifts.

  • 2D NMR Experiments: While ¹H and ¹³C are primary, 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals, especially for complex molecules. These experiments reveal proton-proton couplings and short- and long-range proton-carbon correlations, respectively.[6]

Workflow for NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400-600 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve ~5-10 mg of this compound in ~0.6 mL of CDCl₃ with TMS acq_1h ¹H NMR Acquisition (Standard parameters, e.g., 32 scans) prep->acq_1h acq_13c ¹³C{¹H} NMR Acquisition (Proton decoupled, e.g., 1024 scans) acq_1h->acq_13c acq_2d 2D NMR (COSY, HSQC, HMBC) (Standard pulse programs) acq_13c->acq_2d proc_ft Fourier Transform acq_2d->proc_ft proc_phase Phase Correction proc_ft->proc_phase proc_cal Calibration to TMS (0.00 ppm) proc_phase->proc_cal analysis_1h Assign ¹H signals (Chemical shift, integration, multiplicity) proc_cal->analysis_1h analysis_13c Assign ¹³C signals (Chemical shift) proc_cal->analysis_13c analysis_2d Correlate signals using 2D data (COSY, HSQC, HMBC) analysis_1h->analysis_2d analysis_13c->analysis_2d analysis_final Final Structure Confirmation analysis_2d->analysis_final G cluster_prep Sample Introduction cluster_ion Ionization cluster_ms1 MS1 Analysis cluster_ms2 MS/MS Analysis (Optional) prep Introduce sample via GC (for EI) or direct infusion/LC (for ESI) ion Generate ions (EI or ESI) prep->ion ms1 Separate ions by m/z (e.g., Quadrupole, TOF) ion->ms1 detect_full Detect full scan spectrum (Identify Molecular Ion) ms1->detect_full iso Isolate Molecular Ion ms1->iso frag Induce Fragmentation (CID) iso->frag ms2 Analyze fragment ions frag->ms2

Caption: General workflow for MS and MS/MS analysis of this compound.

Mass Spectral Data and Fragmentation Analysis

The ESI-MS spectrum of this compound typically shows a prominent protonated molecular ion [M+H]⁺ at m/z 324. The high-resolution mass would correspond to its elemental composition, C₁₉H₁₈NO₄⁺.

The most significant fragmentation pathway for tetrahydroprotoberberine alkaloids under EI or CID conditions is a retro-Diels-Alder (RDA) reaction . [7]This reaction involves the cleavage of the C-ring at the C6-C5 and C8-C8a bonds, leading to characteristic fragment ions that are diagnostic for the substitution patterns on the A and D rings.

For this compound, the RDA reaction yields two primary fragment ions:

  • Fragment A (m/z 176): This ion contains rings A and B and arises from the isoquinoline portion of the molecule. Its mass confirms the presence of one methylenedioxy group on the A ring.

  • Fragment B (m/z 148): This ion corresponds to the isoquinoline portion containing rings C and D. Its mass confirms the presence of the second methylenedioxy group on the D ring.

The ion at m/z 176 is typically the base peak in the spectrum, indicating its high stability.

Retro-Diels-Alder Fragmentation of this compound

Sources

(-)-STYLOPINE CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (-)-Stylopine: From Isolation to Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a naturally occurring benzylisoquinoline alkaloid. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, isolation and synthesis methodologies, detailed pharmacological mechanisms, and analytical protocols. The structure is designed to logically progress from fundamental properties to complex applications, underscoring the scientific rationale behind experimental procedures to ensure both accuracy and practical insight.

Core Compound Identification

This compound, also known as (S)-Stylopine or (-)-Tetrahydrocoptisine, is a tetracyclic alkaloid found predominantly in plant species of the Papaveraceae family, such as Chelidonium majus and various Corydalis species[1][2]. Its unique structure is the foundation of its diverse biological activities, making it a compound of significant interest in pharmacology and medicinal chemistry.

PropertyDataSource(s)
CAS Number 84-39-9[2][3][4]
Molecular Formula C₁₉H₁₇NO₄[2][3][4][5]
Molecular Weight 323.34 g/mol [3][5]
IUPAC Name (1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.0²,¹⁰.0⁴,⁸.0¹⁵,²³.0¹⁶,²⁰]tetracosa-2,4(8),9,15(23),16(20),21-hexaene[2]
Synonyms (-)-Tetrahydrocoptisine, (S)-Stylopine, l-Stylopine[2][3]
Classification Benzylisoquinoline Alkaloid[2][6]

Sourcing: Natural Isolation and Chemical Synthesis

The acquisition of this compound for research and development can be achieved through extraction from natural sources or via total chemical synthesis. The choice of method depends on the desired yield, purity, and scalability.

Isolation from Natural Sources

This compound is efficiently isolated from plant matrices, most notably Chelidonium majus. The process leverages the basic nature of alkaloids for selective extraction.

The following diagram outlines a standard laboratory-scale procedure for isolating this compound. The causality is clear: an initial non-selective extraction is followed by acid-base partitioning to selectively isolate alkaloids from other plant metabolites. Final purification relies on chromatographic separation based on polarity.

G cluster_extraction Step 1: Extraction cluster_partition Step 2: Acid-Base Partitioning cluster_purification Step 3: Purification A Dried & Powdered Plant Material (e.g., Chelidonium majus) B Soxhlet Extraction (Ethanol or Methanol) A->B C Crude Alcoholic Extract B->C D Dissolve in Dilute Acid (e.g., 0.25 M H₂SO₄) C->D Isolate Alkaloids E Filter to Remove Lipids/Waxes D->E F Basify Aqueous Layer to pH 9-11 (e.g., NH₄OH) E->F G Liquid-Liquid Extraction (e.g., Chloroform) F->G H Crude Alkaloid Fraction G->H I Column Chromatography (Silica Gel or Alumina) H->I Purify Target J Monitor Fractions by TLC I->J K Pool & Evaporate Stylopine Fractions J->K L High-Purity this compound K->L

Caption: Workflow for the isolation of this compound from plant material.

  • Extraction : Dried and powdered aerial parts of Ch. majus are extracted exhaustively with ethanol in a Soxhlet apparatus. The resulting extract is evaporated under reduced pressure.

  • Acid-Base Wash : The residue is dissolved in 0.25 M sulfuric acid and filtered. This protonates the alkaloids, rendering them water-soluble while non-basic compounds remain insoluble.

  • Alkaloid Precipitation : The acidic aqueous layer is made basic (pH 9-11) with ammonium hydroxide. This deprotonates the alkaloids, causing them to precipitate or become soluble in organic solvents.

  • Organic Extraction : The basic solution is repeatedly extracted with chloroform. The combined organic layers contain the crude alkaloid mixture.

  • Purification : The crude mixture is purified by column chromatography over silica gel. Elution with a gradient of chloroform and methanol separates the individual alkaloids. Fractions are monitored by Thin-Layer Chromatography (TLC), and those containing pure this compound are combined and evaporated to yield the final product.

A more advanced and efficient method utilizes Fast Centrifugal Partition Chromatography (FCPC), which is a liquid-liquid chromatography technique that avoids solid supports, leading to higher recovery and purity[7].

Synthesis Pathways

While isolation is common, total synthesis provides a non-natural source and opportunities for analog creation. The total synthesis of the racemic mixture, (±)-Stylopine, has been successfully reported. More recently, biosynthetic pathways have been engineered in microorganisms.

A key advancement is the microbial production of (S)-stylopine in yeast (Pichia pastoris). This method involves the co-expression of several enzymes that convert the precursor (S)-reticuline into (S)-stylopine through a series of specific oxidative reactions[8]. This biotechnological approach offers a scalable and sustainable alternative to chemical synthesis or extraction from rare plant sources.

G Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Cheilanthifoline (S)-Cheilanthifoline Scoulerine->Cheilanthifoline CFS (CYP719A5) Stylopine (S)-Stylopine Cheilanthifoline->Stylopine STS (CYP719A2)

Caption: Simplified biosynthetic pathway from (S)-Reticuline to (S)-Stylopine.

Pharmacological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Activity: Targeting Osteosarcoma

This compound has emerged as a potential therapeutic agent for osteosarcoma by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway[6]. Activation of VEGFR-2 is a critical step in angiogenesis, cell proliferation, and migration in cancer[6][9].

In silico docking studies show that stylopine has a high binding affinity for the kinase domain of VEGFR-2, even greater than the standard inhibitor axitinib[6][10]. By binding to this domain, stylopine prevents the downstream signaling cascade that promotes tumor growth. Experimental evidence confirms that stylopine inhibits the proliferation of MG-63 osteosarcoma cells, induces apoptosis (programmed cell death), and reduces cell migration[6][9][11].

G cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Phosphorylates MAPK MAPK Pathway VEGFR2->MAPK Phosphorylates Stylopine This compound Stylopine->VEGFR2 Inhibits Proliferation Cell Proliferation Angiogenesis Migration PI3K_Akt->Proliferation MAPK->Proliferation

Caption: this compound inhibits the VEGFR-2 signaling pathway in osteosarcoma.

Anti-Inflammatory Properties

This compound demonstrates significant anti-inflammatory activity by modulating key inflammatory pathways[1].

The compound effectively inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages[1]. This effect is achieved by attenuating the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK1/2). Furthermore, this compound suppresses the expression of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the inflammatory response[1].

Analytical Methodologies

Accurate identification and quantification of this compound are crucial for research, quality control, and clinical development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Protocol: Quantitative Analysis by HPLC[8]

This protocol provides a framework for the quantitative analysis of this compound in a purified sample or plant extract.

  • Instrumentation : An HPLC system (e.g., Agilent-1100 series) equipped with a UV or MS detector is required[12].

  • Column : A C18 reversed-phase column is typically used.

  • Mobile Phase : A gradient elution using a mixture of acetonitrile and water (often with a modifier like formic acid to improve peak shape) is common.

  • Standard Preparation : Prepare a stock solution of high-purity this compound standard in methanol at a concentration of 1 mg/mL[12]. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation : Dissolve the test sample (e.g., crude extract or purified fraction) in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis : Inject equal volumes of the standards and samples. Monitor the elution at a specific wavelength (determined by UV-Vis scan) or by mass spectrometry.

  • Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to determine the concentration of this compound in the test samples.

Identity confirmation should always be performed using correlational spectroscopy methods like ¹H and ¹³C NMR[12] and high-resolution mass spectrometry[13].

Conclusion and Future Directions

This compound is a benzylisoquinoline alkaloid with a well-defined chemical profile and compelling pharmacological activities. Its potent inhibitory effects on the VEGFR-2, MAPK, and NF-κB pathways position it as a strong candidate for further development as an anti-cancer and anti-inflammatory agent[1][6]. The establishment of microbial biosynthesis platforms offers a promising route for its sustainable production[8].

Future research should focus on preclinical and clinical studies to validate its efficacy and safety in human subjects[6]. Further investigation into its other reported effects, such as anxiolytic and neuroprotective properties, could broaden its therapeutic applications. Optimization of drug delivery systems to enhance bioavailability and target specificity will also be critical for translating this promising natural product into a clinical reality.

References

  • Ganesan, K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology. Available at: [Link]

  • Ganesan, K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440583, Stylopine. PubChem. Available at: [Link]

  • Wikipedia. (2025). Tetrahydrocoptisine. Available at: [Link]

  • ResearchGate. (2023). (PDF) Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Isoquinoline Alkaloids. Total Synthesis of (±)-Stylopine. Journal of Natural Products. Available at: [Link]

  • Ovid. (2011). ANALYTICAL STUDIES OF (+)-CHELIDONINE, PROTOPINE, AND l-STYLOPINE IN Chelidonium majus GROWING IN GEORGIA USING HIGH-P. Available at: [Link]

  • ResearchGate. (n.d.). Microbial production of (S)-stylopine by the co-expression of.... Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 84-39-9 | Product Name : this compound. Available at: [Link]

  • ScienceDirect. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Available at: [Link]

  • ResearchGate. (n.d.). Bio-imaging of control and different concentrations of stylopine-treated MG-63 cells by MTT assay. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: Extraction of (-)-Stylopine from Chelidonium majus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the extraction and isolation of the bioactive protoberberine alkaloid, (-)-stylopine, from Chelidonium majus (greater celandine). We present two detailed protocols: a classical acid-base liquid-liquid extraction method and a modern, efficient Fast Centrifugal Partition Chromatography (FCPC) technique. This guide is designed to provide researchers with the necessary details to replicate these procedures, including insights into the rationale behind the methodological choices, expected yields, and analytical quantification.

Introduction

Chelidonium majus L., a member of the Papaveraceae family, has a long history in traditional medicine, primarily due to its rich content of isoquinoline alkaloids. Among these, this compound (also known as tetrahydrocoptisine) has garnered significant scientific interest for its potential pharmacological activities, including anti-inflammatory and other biological effects. The complex tetracyclic structure of this compound makes its efficient extraction and purification a critical step for further research and drug development. This guide offers detailed protocols to facilitate the isolation of this compound for laboratory and developmental scale applications.

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Protocol 1: Classical Acid-Base Extraction

This method leverages the basic nature of alkaloids to separate them from other plant constituents. It is a robust and widely understood method suitable for initial lab-scale extractions.

Rationale

The protocol is based on the principle of pH-dependent solubility of alkaloids. In an acidic medium, the nitrogen atom in the alkaloid structure is protonated, forming a salt that is soluble in polar solvents like water or ethanol. Conversely, in a basic medium, the alkaloid is deprotonated and becomes soluble in non-polar organic solvents. This differential solubility allows for the separation of alkaloids from neutral and acidic impurities.

Experimental Workflow

Caption: Workflow for Classical Acid-Base Extraction.

Step-by-Step Methodology
  • Plant Material Preparation:

    • Air-dry the aerial parts of Chelidonium majus.

    • Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Defatting:

    • Macerate the powdered plant material (e.g., 500 g) in hexane (a non-polar solvent) for 24 hours to remove lipids and chlorophyll.

    • Filter the mixture and discard the hexane. The defatted plant material is retained.

  • Acidic Extraction:

    • The defatted plant material is then extracted with methanol acidified with hydrochloric acid (e.g., 1% HCl).

    • This can be done by maceration or, for more exhaustive extraction, using a Soxhlet apparatus.

    • The acidic conditions convert the alkaloids into their salt form, rendering them soluble in methanol.

  • Acid-Base Partitioning:

    • Evaporate the methanolic extract to dryness under reduced pressure.

    • Dissolve the resulting residue in a dilute acidic aqueous solution (e.g., 2% sulfuric acid).

    • Wash this acidic solution with a non-polar organic solvent like diethyl ether or chloroform to remove any remaining neutral impurities. The aqueous layer containing the protonated alkaloids is retained.

  • Basification and Extraction:

    • Make the acidic aqueous layer alkaline by adding a base, such as ammonium hydroxide, until the pH reaches 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

    • Perform a liquid-liquid extraction by repeatedly washing the basic aqueous solution with chloroform. The alkaloids will move into the chloroform layer.

  • Isolation of Crude Alkaloids:

    • Combine the chloroform extracts and wash them with distilled water to remove any residual base.

    • Dry the chloroform extract over anhydrous sodium sulfate and then evaporate it to dryness to yield the crude alkaloid mixture.

  • Purification:

    • The crude alkaloid mixture can be further purified by column chromatography on silica gel.

    • Elute the column with a gradient of chloroform and methanol.

    • Monitor the collected fractions by Thin-Layer Chromatography (TLC) to identify and combine the fractions containing this compound.

Protocol 2: Modern Chromatographic Isolation using Fast Centrifugal Partition Chromatography (FCPC)

FCPC, a form of high-speed counter-current chromatography, is a more rapid and efficient method for isolating this compound from a crude extract.

Rationale

FCPC is a liquid-liquid partition chromatography technique that does not require a solid stationary phase, thus avoiding irreversible adsorption of the sample. The separation is based on the differential partitioning of the components between two immiscible liquid phases. By selecting an appropriate biphasic solvent system, a high-resolution separation of alkaloids can be achieved in a much shorter time compared to classical column chromatography.

Experimental Workflow

Caption: Workflow for FCPC Isolation of this compound.

Step-by-Step Methodology
  • Crude Extract Preparation:

    • Prepare a crude alkaloid extract from Chelidonium majus using a method similar to the initial steps of the classical protocol (methanolic extraction followed by an acid-base wash).

  • Solvent System Selection:

    • A biphasic solvent system is crucial for successful FCPC separation. A commonly used system for the separation of Chelidonium majus alkaloids is composed of chloroform, methanol, and 0.3 M hydrochloric acid.[1]

  • FCPC Instrument Setup and Separation:

    • Fill the FCPC instrument with the stationary phase (either the upper or lower phase of the solvent system).

    • Set the rotor to a high rotational speed (e.g., 1000-2000 rpm).

    • Pump the mobile phase through the system until hydrodynamic equilibrium is reached.

    • Inject the crude extract (e.g., 500 mg dissolved in a small volume of the solvent system) into the instrument.

    • For the chloroform/methanol/0.3 M HCl system, the separation is typically run in descending mode (the lower phase is the mobile phase).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the fractions using a suitable analytical technique, such as Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing pure this compound.

Quantitative Data

The content of this compound in Chelidonium majus can vary depending on the plant's origin, age, and the part of the plant used. The aerial parts generally contain a higher percentage of stylopine in the total alkaloid fraction compared to the roots.[2]

ParameterMethodResultReference
Yield from Crude Extract FCPC1.93 mg of this compound from 500 mg of crude extract[1][3]
Content in Dry Extract HPLC0.154 mg of stylopine per 100 mg of dry extract[4]
Relative Abundance HPLC61.3% of the total alkaloid fraction in aerial parts[2]
Relative Abundance HPLC4.9% of the total alkaloid fraction in underground parts[2]

Analytical Characterization and Quantification

Accurate identification and quantification of this compound are essential. High-Performance Liquid Chromatography (HPLC) is a commonly used method.

HPLC Method Parameters
ParameterDescription
Column Reversed-phase C18 column
Mobile Phase Acetonitrile-methanol-30 mM ammonium formate (pH = 2.8) in a ratio of 14.7:18.0:67.3 (v/v/v)[2]
Detection UV detection at approximately 280-290 nm
Quantification External standard method using a certified reference standard of this compound

Expert Insights and Considerations

  • Stability: this compound can be unstable under certain conditions. It is advisable to protect extracts from light and high temperatures to prevent degradation. The stability of alkaloids can also be pH-dependent.

  • Solvent Purity: Use high-purity solvents to avoid the introduction of impurities that may complicate the purification process.

  • Optimization: The provided protocols are a starting point. Optimization of parameters such as solvent ratios, pH, and chromatographic conditions may be necessary to maximize yield and purity depending on the specific plant material and equipment used.

References

  • Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. (2024). Planta Medica. [Link]

  • Effectiveness of Volatile Natural Deep Eutectic Solvents (VNADESs) for the Green Extraction of Chelidonium majus Isoquinoline Alkaloids. (2022). Molecules. [Link]

  • Romanian Wild-Growing Chelidonium majus—An Emerging Approach to a Potential Antimicrobial Engineering Carrier System Based on AuNPs: In Vitro Investigation and Evaluation. (2024). International Journal of Molecular Sciences. [Link]

  • Effect of temperature on the extraction of eight alkaloids from Ch. majus. (n.d.). ResearchGate. [Link]

  • Effect of sample handling on alkaloid and mineral content of aqueous extracts of greater celandine (Chelidonium majus L.). (2000). Journal of Agricultural and Food Chemistry. [Link]

  • Chemical Characterization of Chelidonium Majus Flowers with Hepatoroxicity Protective Study in Male Albino Rats. (2019). Mansoura Journal of Chemistry. [Link]

  • Qualitative and quantitative determination of main alkaloids of Chelidonium majus L. using thin-layer chromatographic—densitometric method. (n.d.). ResearchGate. [Link]

  • Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. (2022). Phytomedicine. [Link]

  • Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. (2024). PubMed. [Link]

  • SAFETY DATA SHEET - Stylopine. (2022). Charles University Innovations Prague a.s. [Link]

  • Assessment report on Chelidonium majus L., herba. (2011). European Medicines Agency. [Link]

  • Yields of extraction of isoquinoline alkaloids from Chelidonium majus roots with volatile natural deep eutectic solvents and commonly used extractants. (n.d.). ResearchGate. [Link]

  • Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food. (2024). Food Research International. [Link]

  • Analytical studies of (+)-chelidonine, protopine, and l-stylopine in Chelidonium majus growing in georgia using high-performance liquid chromatography. (n.d.). ResearchGate. [Link]

  • (PDF) Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. (2022). ResearchGate. [Link]

  • Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology. (2024). Frontiers in Pharmacology. [Link]

Sources

High-Yield Isolation of (-)-Stylopine from Plant Material: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(-)-Stylopine, a tetrahydroprotoberberine alkaloid, exhibits a range of promising pharmacological activities, making it a compound of significant interest for drug discovery and development.[1] This document provides a comprehensive, in-depth guide for the high-yield isolation of this compound from plant sources, particularly species from the Papaveraceae family like Chelidonium majus and various Corydalis species.[2] We present a detailed protocol encompassing plant material preparation, a robust acid-base extraction workflow, and modern chromatographic purification techniques. The rationale behind each step is thoroughly explained to provide a deep understanding of the isolation principles. This guide is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction to this compound

This compound is a naturally occurring benzylisoquinoline alkaloid found predominantly in plants of the poppy family (Papaveraceae).[3] Its chemical structure features a tetrahydroprotoberberine core, which is biosynthesized in plants from the amino acid L-tyrosine via the key intermediate (S)-reticuline.[4] The therapeutic potential of this compound is an active area of research, with studies indicating its potential in cancer therapy through mechanisms like the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1]

The primary challenge in utilizing this compound for research and development lies in its efficient isolation from complex plant matrices. The protocols outlined herein are optimized to maximize yield and purity, providing a reliable supply of this valuable natural product.

Physicochemical Properties of this compound:

PropertyValue/DescriptionSource
Chemical Formula C₁₉H₁₇NO₄[5]
Molar Mass 323.348 g·mol⁻¹[5]
Appearance (Not specified, typically a solid)-
Solubility Soluble in methanol. Poor aqueous solubility in its free-base form.[6][7][6][7]
Key Structural Feature Basic tertiary amine within the isoquinoline ring system, allowing for salt formation.[8]

Strategic Overview of the Isolation Workflow

The isolation of this compound hinges on the fundamental chemical property of alkaloids: their basicity. The tertiary amine in the stylopine structure can be reversibly protonated and deprotonated. This allows for a highly selective liquid-liquid extraction technique known as acid-base partitioning, which effectively separates the alkaloids from a vast majority of other plant metabolites.

The overall workflow is a multi-stage process designed to progressively enrich the concentration of this compound.

Isolation_Workflow cluster_0 Phase 1: Preparation & Extraction cluster_1 Phase 2: Alkaloid Enrichment cluster_2 Phase 3: Purification & Analysis Plant 1. Plant Material (e.g., Chelidonium majus) Grind 2. Drying & Grinding Plant->Grind Extract 3. Methanolic Extraction Grind->Extract Acidify 4. Acidification (pH 2-3) Alkaloid Salts (Aqueous Soluble) Extract->Acidify Crude Methanolic Extract Partition1 5. Partition vs. Organic Solvent (Removes Neutral Compounds) Acidify->Partition1 Basify 6. Basification (pH 9-10) Alkaloid Free-Bases Partition1->Basify Partition2 7. Partition vs. Organic Solvent (Extracts Alkaloids) Basify->Partition2 Crude 8. Crude Alkaloid Extract Partition2->Crude Purify 9. Chromatographic Purification (e.g., FCPC or Column) Crude->Purify Enriched Alkaloid Fraction Analyze 10. Purity Analysis (HPLC, SFC, MS, NMR) Purify->Analyze Pure 11. Pure this compound Analyze->Pure

Caption: High-level workflow for this compound isolation.

Detailed Protocols

PART 3.1: Plant Material and Initial Extraction

Rationale: The choice of plant material is critical. Chelidonium majus (Greater Celandine) is a well-documented source.[9][10] Drying and grinding the plant material increases the surface area, allowing for efficient solvent penetration and extraction of the target alkaloids. Methanol is an effective solvent for a broad range of alkaloids, including stylopine.[2] The addition of a small amount of acid during extraction can enhance the solubility of alkaloid salts.

Protocol:

  • Plant Material: Collect the aerial parts or whole plants of Chelidonium majus. Air-dry the material in a well-ventilated area, protected from direct sunlight, until brittle.

  • Grinding: Mill the dried plant material into a fine powder (e.g., 20-40 mesh).

  • Extraction:

    • Macerate 200 g of the dried powder with 2.5 L of a methanol/0.05 M HCl (8:2 v/v) solution.[9]

    • Place the mixture in an ultrasonic bath at ambient temperature for 15 minutes. This sonication step aids in cell wall disruption and enhances extraction efficiency.[9]

    • Repeat the extraction process four times with fresh solvent to ensure exhaustive extraction.[9]

    • After each extraction, centrifuge the mixture (e.g., 1500 x g for 7 minutes) and collect the clear supernatant.[9]

    • Combine all supernatants.

  • Concentration: Concentrate the combined methanolic extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude, viscous extract.

PART 3.2: Acid-Base Partitioning for Alkaloid Enrichment

Rationale: This is the most crucial step for selective isolation. By dissolving the crude extract in an acidic aqueous solution, the basic alkaloids are protonated to form their corresponding salts (e.g., stylopine hydrochloride). These salts are soluble in water, while many non-polar and neutral compounds (fats, waxes, chlorophyll) are not. Washing this acidic solution with a non-polar organic solvent removes these impurities. Subsequently, adjusting the pH of the aqueous layer to be basic (pH 9-10) deprotonates the alkaloid salts, converting them back to their free-base form. The free-bases are generally less water-soluble and can be efficiently extracted back into a non-polar organic solvent, leaving behind water-soluble impurities.

Protocol:

  • Acidification: Dissolve the crude methanolic extract from step 3.1.4 in a 5% hydrochloric acid (HCl) solution until the pH is between 2 and 3.

  • First Partition (Impurity Removal):

    • Transfer the acidic aqueous solution to a separatory funnel.

    • Wash the solution three times with an equal volume of dichloromethane or chloroform.

    • Discard the organic layers, which contain neutral and weakly acidic impurities. Retain the acidic aqueous layer, which contains the protonated alkaloids.

  • Basification: Carefully add a base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) to the aqueous layer with stirring until the pH is between 9 and 10.[11] A precipitate may form as the alkaloids convert to their free-base form.

  • Second Partition (Alkaloid Extraction):

    • Extract the basified aqueous solution three times with an equal volume of chloroform.

    • Combine the organic (chloroform) layers. This fraction now contains the enriched mixture of free-base alkaloids.

  • Final Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract. This material is the starting point for chromatographic purification.

PART 3.3: High-Purity Chromatographic Separation

Rationale: The crude alkaloid extract contains a mixture of related compounds. Chromatographic techniques are required to isolate this compound to a high degree of purity. Fast Centrifugal Partition Chromatography (FCPC) is a modern, efficient liquid-liquid chromatography technique that avoids the use of solid stationary phases, preventing irreversible adsorption and leading to high recovery.[12] A specific biphasic solvent system is used where compounds separate based on their differing partition coefficients between the two liquid phases.[13][14]

Protocol: Fast Centrifugal Partition Chromatography (FCPC)

  • Instrumentation: Utilize an FCPC instrument with a rotor of appropriate volume (e.g., 250 mL).[6]

  • Solvent System: Prepare a biphasic solvent system composed of chloroform/methanol/0.3 M hydrochloric acid .[6] The exact volume ratios should be optimized for the specific instrument and extract, but a starting point can be derived from published methods. Allow the mixture to separate into two distinct phases (an upper aqueous phase and a lower organic phase) in a separatory funnel.

  • Equilibration: Operate the FCPC in descending mode, where the lower organic phase is used as the mobile phase and the upper aqueous phase is the stationary phase.[6] Fill the rotor with the stationary phase, then pump the mobile phase through the system at a set flow rate and rotation speed until hydrodynamic equilibrium is achieved.

  • Sample Injection: Dissolve a known amount of the crude alkaloid extract (e.g., 500 mg) in a small volume of a 1:1 mixture of the upper and lower phases.[6] Inject the sample into the FCPC system.

  • Elution and Fractionation: Continue pumping the mobile phase and collect fractions of the eluent using a fraction collector. Monitor the effluent with a UV detector (e.g., at 254 nm).

  • Yield Example: Using this method, an injection of 500 mg of a crude extract from Chelidonium majus can yield approximately 1.93 mg of stylopine.[6]

FCPC_Protocol cluster_0 Setup cluster_1 Separation cluster_2 Analysis Solvent 1. Prepare Biphasic Solvent System (CHCl₃/MeOH/0.3M HCl) Equilibrate 2. Equilibrate FCPC (Descending Mode) Solvent->Equilibrate Sample 3. Dissolve Crude Extract & Inject Elute 4. Elute with Mobile Phase Sample->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC, HPLC) Pool 7. Pool Pure Fractions & Evaporate Analyze->Pool Pure Pure this compound Pool->Pure

Caption: Step-by-step workflow for FCPC purification.

Analysis and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

4.1. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is essential for determining purity. A C18 column with a mobile phase consisting of acetonitrile and an ammonium acetate buffer (e.g., 10 mM, pH 3.0) can achieve excellent separation of major alkaloids from Chelidonium majus, including stylopine.[15] Purity is determined by calculating the peak area percentage of this compound relative to all other detected peaks.

  • Supercritical Fluid Chromatography (SFC): Modern UHPSFC offers a rapid and high-resolution alternative for purity analysis and can be used to confirm the results obtained by HPLC.[9]

4.2. Identity Confirmation:

  • Mass Spectrometry (MS): Coupling the chromatographic system to a mass spectrometer (LC-MS) will provide the molecular weight of the isolated compound, which should match that of stylopine (m/z [M+H]⁺).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure confirmation, ¹H and ¹³C NMR spectra should be acquired and compared with published data for this compound.

Expected Purity and Yield:

MethodStarting MaterialExpected Yield of this compoundExpected PurityReference
FCPC500 mg crude alkaloid extract (C. majus)1.93 mg>98% (as confirmed by SFC/MS)[6]

Conclusion

This application note provides an expert-level, detailed framework for the high-yield isolation of this compound from plant sources. By integrating a classical, robust acid-base extraction with modern chromatographic purification techniques like FCPC, researchers can reliably obtain high-purity material essential for preclinical research and drug development. The causality-driven explanations for each protocol step ensure that scientists can not only execute the procedure but also troubleshoot and adapt it as needed, embodying the principles of a trustworthy and self-validating scientific protocol.

References

  • BenchChem. (2025). The Discovery and Isolation of this compound: A Technical Guide. BenchChem Technical Support.
  • PubChem. (n.d.). Stylopine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ganzera, M., et al. (2024). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Planta Medica.
  • Ariens, E. J. (1983). Chirality in bioactive agents and its pitfalls. Trends in Pharmacological Sciences.
  • Ganzera, M., et al. (2024). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Planta Medica. [Link to full text not available, referencing the PMC article]
  • PLOS. (2024). Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs. PLOS ONE.
  • Al-Mamun, A., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology.
  • Li, H., et al. (2014). Large-Scale Separation of Alkaloids from Corydalis bungeana Turcz.
  • BenchChem. (2025). Enhancing the yield of (-)
  • Rotachrom Technologies. (2024).
  • PubChem. (n.d.). Stylopine.
  • Gadzikowska, M., et al. (2019). Determination of Selected Isoquinoline Alkaloids from Mahonia aquifolia; Meconopsis cambrica; Corydalis lutea; Dicentra spectabilis; Fumaria officinalis; Macleaya cordata Extracts by HPLC-DAD and Comparison of Their Cytotoxic Activity. Molecules.
  • ResearchGate. (2025). Preparative isolation of alkaloids from Corydalis bungeana Turcz.
  • Human Metabolome Database. (2021). Showing metabocard for Stylopine.
  • ResearchGate. (n.d.). Microbial production of (S)-stylopine by the co-expression of....
  • Gu, Y., et al. (2010). Simultaneous determination of seven main alkaloids of Chelidonium majus L. by ultra-performance LC with photodiode-array detection.
  • ResearchGate. (n.d.). Alkaloids from Chelidonium majus L.: Fractionated supercritical CO2 extraction with co-solvents.
  • Wikipedia. (n.d.). Corydalis Alkaloids.
  • Csupor-Löffler, B., et al. (2021). The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants. Plants.
  • ResearchGate. (2014).
  • National Center for Biotechnology Information. (2022). Optimization of Extraction of Bioactive Compounds from Baphicacanthus cusia Leaves by Hydrophobic Deep Eutectic Solvents.
  • BenchChem. (2025). Comparative Analysis of the Bioavailability of Different (-)
  • American Chemical Society. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • BenchChem. (2025).
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  • AKJournals. (n.d.). Strategy for Preparative Separation of Quaternary Alkaloids from Chelidonium majus L.
  • Planta Analytica, Inc. (n.d.).
  • Gilson. (n.d.).
  • National Center for Biotechnology Information. (2022). Effectiveness of Volatile Natural Deep Eutectic Solvents (VNADESs) for the Green Extraction of Chelidonium majus Isoquinoline Alkaloids.
  • ResearchGate. (n.d.).
  • Frontiers. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy.
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Sources

Total Synthesis Protocol for the Protoberberine Alkaloid (±)-Stylopine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-TS428

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a step-by-step laboratory protocol for the total synthesis of (±)-stylopine, a tetracyclic tetrahydroprotoberberine alkaloid. Stylopine and related compounds are of significant interest due to their diverse pharmacological activities, including anti-inflammatory and neuroprotective effects.[1][2] This guide is designed for organic chemists and drug development professionals, offering an in-depth look into a classic and reliable synthetic strategy. The chosen route leverages a Bischler-Napieralski cyclization followed by a Mannich-type cyclization to construct the core protoberberine skeleton, providing a robust framework for accessing stylopine and its analogs.

Introduction to (±)-Stylopine

(±)-Stylopine, also known as tetrahydrocoptisine, is a naturally occurring protoberberine alkaloid isolated from various plant species of the Papaveraceae and Fumariaceae families. The protoberberine core is a key structural motif found in numerous bioactive natural products. Stylopine itself has garnered attention for its potential therapeutic applications, including anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2] The total synthesis of (±)-stylopine is not only a crucial endeavor for ensuring a renewable supply for pharmacological studies but also serves as a platform for generating novel derivatives with potentially enhanced biological activities. This protocol details a convergent and well-established synthetic sequence, providing insights into the strategic construction of this complex molecular architecture.

Overview of the Synthetic Strategy

The synthesis of the tetracyclic core of (±)-stylopine is achieved through a strategy that sequentially builds the isoquinoline system. The key transformations are:

  • Amide Formation: Coupling of a substituted phenethylamine with a phenylacetic acid derivative to form a crucial amide intermediate.

  • Bischler-Napieralski Reaction: An intramolecular electrophilic aromatic substitution to construct the dihydroisoquinoline B-ring.[3][4]

  • Reduction: Conversion of the resulting imine to a secondary amine.

  • Mannich Reaction: A final intramolecular cyclization using formaldehyde to form the C-ring and complete the tetracyclic protoberberine skeleton.[5][6]

This approach is highly effective for building the isoquinoline alkaloid framework and has been widely applied in natural product synthesis.[7]

Overall Synthetic Workflow

The diagram below outlines the key transformations from the starting materials to the final product, (±)-stylopine.

G cluster_0 PART 1: Amide Intermediate Synthesis cluster_1 PART 2: Core Skeleton Assembly A Homopiperonylamine C N-(3,4-Methylenedioxyphenethyl)-2- (3,4-methylenedioxyphenyl)acetamide A->C Amide Coupling B 3,4-(Methylenedioxy)phenylacetic acid B->C D Dihydroisoquinoline Intermediate C->D Bischler-Napieralski Cyclization E Tetrahydroisoquinoline Intermediate D->E Reduction (NaBH4) F (±)-Stylopine E->F Mannich Reaction (HCHO, Acid)

Caption: Synthetic pathway for (±)-stylopine.

Detailed Synthetic Protocol

This section provides a step-by-step procedure for the synthesis of (±)-stylopine. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Synthesis of N-(3,4-Methylenedioxyphenethyl)-2-(3,4-methylenedioxyphenyl)acetamide (Amide Intermediate)
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-(methylenedioxy)phenylacetic acid (1.80 g, 10 mmol) in dry dichloromethane (DCM, 50 mL).

  • Activation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.0 mL, 11.5 mmol) dropwise, followed by one drop of dimethylformamide (DMF).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Amine Addition: Dissolve the crude acid chloride in dry DCM (50 mL) and cool to 0 °C. In a separate flask, dissolve homopiperonylamine (1.65 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in dry DCM (30 mL). Add the amine solution dropwise to the acid chloride solution.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford the pure amide as a white solid.

Step 2: Bischler-Napieralski Cyclization to form the Dihydroisoquinoline Intermediate
  • Reaction Setup: Place the amide from Step 1 (3.27 g, 10 mmol) in a 100 mL round-bottom flask. Add dry toluene (40 mL) followed by phosphorus oxychloride (POCl₃, 2.8 mL, 30 mmol).

  • Reflux: Heat the mixture to reflux (approximately 110 °C) and maintain for 2 hours.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 100 g).

  • Basification & Extraction: Make the aqueous solution basic (pH ~9) by the slow addition of concentrated ammonium hydroxide. Extract the product with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dihydroisoquinoline intermediate, which is often used in the next step without further purification.

Step 3: Reduction to the Tetrahydroisoquinoline Intermediate
  • Reaction Setup: Dissolve the crude dihydroisoquinoline from Step 2 in methanol (50 mL) and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 0.76 g, 20 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.

  • Work-up: Quench the reaction by the slow addition of water (20 mL). Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with DCM (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude tetrahydroisoquinoline.

Step 4: Mannich Reaction to form (±)-Stylopine
  • Reaction Setup: Dissolve the crude tetrahydroisoquinoline from Step 3 in a mixture of methanol (30 mL) and concentrated hydrochloric acid (5 mL).

  • Aldehyde Addition: Add aqueous formaldehyde (37% solution, 3.0 mL).

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the residue with water (50 mL) and basify with concentrated ammonium hydroxide to precipitate the product.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. The crude (±)-stylopine can be purified by column chromatography on silica gel (eluting with a gradient of chloroform/methanol) or by recrystallization from a suitable solvent system like chloroform-methanol to yield the final product as a crystalline solid.

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemp.TimeTypical Yield
1 Amide FormationOxalyl chloride, Et₃NDCM0°C to RT~14 h85-95%
2 Bischler-NapieralskiPOCl₃TolueneReflux2 h70-80%
3 Imine ReductionNaBH₄Methanol0°C to RT3 h90-98%
4 Mannich CyclizationHCHO, HClMethanolReflux4 h60-75%

Mechanistic Insights

The Bischler-Napieralski Reaction

This reaction is a cornerstone of isoquinoline synthesis. It proceeds via an intramolecular electrophilic aromatic substitution.[4][8] The dehydrating agent, typically POCl₃, activates the amide carbonyl group, making it susceptible to cyclization.[3][9]

  • Activation: The amide oxygen attacks the phosphorus atom of POCl₃, forming a highly reactive intermediate.

  • Cyclization: The electron-rich aromatic ring attacks the electrophilic carbon of the activated amide (a nitrilium ion or similar species), forming the new six-membered ring.[10]

  • Rearomatization: A proton is lost to restore the aromaticity of the benzene ring, yielding the 3,4-dihydroisoquinoline product.

The Mannich Reaction

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound.[11] In this synthesis, it is an intramolecular variant that forges the final ring of the protoberberine core.[5][6]

  • Iminium Ion Formation: The secondary amine of the tetrahydroisoquinoline intermediate reacts with formaldehyde under acidic conditions to form an electrophilic N-acyliminium ion.

  • Intramolecular Attack: The electron-rich C-1 position of the isoquinoline ring acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution.

  • Proton Loss: Deprotonation restores aromaticity and yields the final tetracyclic product, (±)-stylopine.

G cluster_Mannich Mannich Reaction Mechanism Tetrahydroisoquinoline Tetrahydroisoquinoline Intermediate Iminium N-Acyliminium Ion (Electrophile) Tetrahydroisoquinoline->Iminium + HCHO, H⁺ Stylopine (±)-Stylopine Iminium->Stylopine Intramolecular Electrophilic Attack

Caption: Key steps in the intramolecular Mannich reaction.

Conclusion

The total synthesis of (±)-stylopine presented here utilizes a classical and robust sequence of reactions common in alkaloid synthesis. The Bischler-Napieralski and Mannich reactions provide an efficient means to construct the complex tetracyclic core from relatively simple starting materials. This protocol offers a reliable foundation for researchers aiming to synthesize stylopine for further biological evaluation or to develop novel analogs for drug discovery programs.

References

  • S. D. Sreejith, et al. (2021). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology. Available at: [Link]

  • Cushman, M., & Iwasa, K. (1984). Novel photochemical-diradical cyclization methods for protoberberine alkaloid synthesis. Preparation of (.+-.)-xylopinine and (.+-.)-stylopine. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]

  • Sato, T., et al. (2007). On the synthesis of protopine alkaloids. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Overman, L. E., & Ricca, D. J. (1995). Evolution of the Vinylogous Mannich Reaction as a Key Construction for Alkaloid Synthesis. Comprehensive Organic Synthesis II. Available at: [Link]

  • Wikipedia. Mannich reaction. Available at: [Link]

Sources

preparing (-)-STYLOPINE stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: The Importance of Precise Stock Solution Preparation

(-)-Stylopine, a naturally occurring protoberberine alkaloid, has garnered significant interest within the research community for its potent biological activities.[1] Primarily isolated from plants of the Papaveraceae family, it demonstrates promising therapeutic potential as an anti-inflammatory and anti-cancer agent.[2][3] The primary mechanism of its anti-cancer effects involves the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a critical mediator of angiogenesis, thereby suppressing tumor growth and metastasis.[4][5][6]

Given its potent, dose-dependent effects on cellular processes like proliferation and apoptosis, the reliability and reproducibility of in vitro experiments are critically dependent on the accurate and consistent preparation of this compound solutions.[4][7] Improperly prepared stock solutions can lead to significant experimental artifacts due to issues such as compound precipitation, degradation, solvent-induced cytotoxicity, or inaccurate concentration.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of this compound stock solutions for cell culture applications. The protocols herein are designed to ensure maximal compound stability, bioavailability, and experimental reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust preparation protocol. As an alkaloid, it is characterized by poor aqueous solubility, necessitating the use of an organic solvent for creating a concentrated primary stock.

PropertyDataSource
Synonyms (S)-Stylopine, Tetrahydrocoptisine[1][2][3]
Molecular Formula C₁₉H₁₇NO₄[1][2][3]
Molecular Weight 323.35 g/mol [1][3]
Appearance Typically a crystalline powder (white to off-white)N/A
Aqueous Solubility Poor[5]
Organic Solubility Soluble in DMSO, Chloroform, Methanol[8][5]

The Critical Choice: Solvent Selection for Cell Culture

The choice of solvent is arguably the most critical decision in preparing a stock solution for a lipophilic compound like this compound. The ideal solvent must effectively dissolve the compound while exhibiting minimal cytotoxicity to the cultured cells at its final working concentration.

Dimethyl Sulfoxide (DMSO) as the Primary Choice

For this compound, anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Expertise & Rationale: DMSO is a superior aprotic solvent with excellent solubilizing power for a wide range of organic molecules. Its miscibility with aqueous cell culture media allows for uniform dispersion of the compound upon dilution. However, DMSO itself can impact cell physiology. It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level. As a rule of thumb, a final concentration of ≤0.5% DMSO is widely considered safe for most cell lines , with ≤0.1% being even more conservative.[9]

Solvent Comparison and Best Practices
SolventRecommended Final Conc.AdvantagesDisadvantages & Causality
DMSO ≤ 0.5% [9]High solubilizing power for this compound. High boiling point reduces evaporation. Well-characterized effects on cells.Can be cytotoxic at >1%.[9] Can induce cell differentiation or alter gene expression at higher concentrations. Its hygroscopic nature means it readily absorbs water; using anhydrous DMSO is critical as moisture can reduce the solubility of hydrophobic compounds.[8]
Ethanol ≤ 0.5% Biocompatible and metabolizable by some cells. Volatile, which can be useful for some applications but problematic for stock consistency.Lower solubilizing power for some alkaloids compared to DMSO. Can induce cellular stress responses. Its volatility can lead to concentration changes in the stock solution over time if not sealed properly.
PBS / Media N/AThe most biocompatible diluent.Not a suitable primary solvent due to the poor aqueous solubility of this compound. Direct dissolution will result in precipitation and an inaccurate, non-homogenous solution.

Trustworthiness Principle: Always include a vehicle control in your experiments. This control group should consist of cells treated with the same final concentration of the solvent (e.g., 0.5% DMSO) used in the experimental groups. This ensures that any observed cellular effects are due to this compound and not the solvent carrier.

Experimental Protocol: Preparation of a 10 mM Primary Stock in DMSO

This protocol details the preparation of a high-concentration primary stock solution, which can then be serially diluted to achieve various working concentrations. Preparing a concentrated stock minimizes the volume of solvent added to the final cell culture, thereby preventing solvent-induced cytotoxicity.

Materials & Equipment
  • This compound powder (MW: 323.35 g/mol )

  • Anhydrous, sterile, cell culture-grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile polypropylene conical tubes (e.g., 15 mL)

  • Pipettors and sterile, low-retention pipette tips

  • Vortex mixer

  • Sterile, 0.22 µm syringe filter (PVDF or PTFE recommended for chemical compatibility)

  • Sterile syringe

  • Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses

Step-by-Step Methodology
  • Calculation: Determine the mass of this compound required.

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 323.35 g/mol × 1000 mg/g = 3.23 mg

  • Weighing:

    • Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.

    • Carefully weigh 3.23 mg of this compound powder directly into the tube.

    • Expert Insight: Weighing small quantities can be challenging. For improved accuracy, consider preparing a larger volume (e.g., 5 mL, requiring 16.15 mg), or weigh a slightly larger amount (e.g., 4.0 mg) and adjust the volume of DMSO added accordingly (e.g., for 4.0 mg, add 1.237 mL of DMSO to achieve 10 mM).

  • Dissolution:

    • In a sterile environment (e.g., a biological safety cabinet), add 1 mL of anhydrous, sterile DMSO to the tube containing the stylopine powder.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A clear, precipitate-free solution should be observed.

    • Troubleshooting: If dissolution is slow, brief sonication in a water bath can be applied. Avoid excessive heating, as it may degrade the compound.

  • Sterilization (Critical Step):

    • Draw the entire solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip.

    • Dispense the solution through the filter into a new, sterile conical tube or amber vial. This step removes any potential microbial contaminants without the need for heat, which could degrade the alkaloid.

  • Aliquoting and Storage:

    • Immediately aliquot the sterile primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protecting (amber or foil-wrapped) microcentrifuge tubes.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture, causing precipitation.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

Storage and Stability
  • Long-term Storage: Store aliquots at -80°C for up to 6 months .

  • Short-term Storage: For frequent use, store aliquots at -20°C for up to 1 month .

  • Handling: Before use, thaw a single aliquot at room temperature and gently vortex before making dilutions. Do not refreeze and reuse a thawed aliquot.

Workflow Diagrams

Diagram: Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_qc Sterilization & QC cluster_store Storage start This compound Powder (MW: 323.35 g/mol) calc Calculate Mass for Target Molarity (e.g., 10 mM) start->calc weigh Weigh Powder into Sterile Tube calc->weigh dissolve Add Anhydrous DMSO & Vortex to Dissolve weigh->dissolve filter Sterile Filter Solution (0.22 µm Syringe Filter) dissolve->filter inspect Visual Inspection (Check for Precipitate) filter->inspect aliquot Aliquot into Single-Use Light-Protecting Tubes inspect->aliquot store Store at -20°C (1 mo) or -80°C (6 mo) aliquot->store end_node 10 mM Primary Stock (Ready for Dilution) store->end_node

Caption: Workflow for preparing a sterile, concentrated primary stock of this compound.

Diagram: Dilution and Application Logic

G cluster_validation Validation & Control start Thaw One Aliquot of 10 mM Primary Stock dilute Perform Serial Dilutions in Sterile Culture Medium to Achieve Final Working Conc. start->dilute check_dmso Final DMSO Concentration ≤ 0.5%? dilute->check_dmso vehicle Prepare & Add Vehicle Control (Medium + Same % DMSO) to Control Wells dilute->vehicle treat Add Working Solution to Cell Culture check_dmso->treat  Yes recalc Recalculate Dilution Scheme or Adjust Stock Concentration check_dmso->recalc  No

Caption: Logic for diluting the primary stock and implementing proper experimental controls.

Safety Precautions

As a biologically active alkaloid powder, this compound requires careful handling.

  • Handling Powder: Always handle this compound powder in a fume hood or ventilated enclosure to avoid inhalation. Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[10]

  • Handling DMSO: DMSO facilitates the absorption of chemicals through the skin. Always wear nitrile gloves when handling DMSO and solutions containing it.

  • Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.

References

  • Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]

  • Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein. [Link]

  • Wikipedia. (2025, December 26). Tetrahydrocoptisine. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Stylopine. PubChem Compound Database. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Velayutham, N. K., et al. (2025, September 1). (PDF) Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. ResearchGate. [Link]

  • Wikipedia. (2025, December 26). Tetrahydrocoptisine. Wikipedia. [Link]

  • Velayutham, N. K., et al. (2023). Erratum: Stylopine: a potential natural metabolite to activate vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed. [Link]

  • protocols.io. (2021, October 21). DMSO stock preparation. protocols.io. [Link]

  • Vasileva, L., et al. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 27(21), 7247. [Link]

  • Charles University Innovations Prague a.s. (2022, June 21). SAFETY DATA SHEET - Stylopine. Cuni.cz. [Link]

Sources

Application Notes and Protocols for In Vitro Cell-Based Assays to Evaluate the Activity of (-)-Stylopine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of (-)-Stylopine

This compound is a naturally occurring protoberberine alkaloid found in various plant species of the Papaveraceae family. Emerging research has highlighted its diverse pharmacological properties, positioning it as a promising candidate for drug development. This comprehensive guide provides detailed application notes and protocols for a suite of in vitro cell-based assays designed to investigate and quantify the anti-cancer, anti-inflammatory, and neuroprotective activities of this compound. By offering a multi-faceted approach to cellular analysis, these protocols will enable researchers to elucidate the mechanisms of action and therapeutic potential of this intriguing natural compound.

Our approach is grounded in providing not just procedural steps, but also the scientific rationale behind the choice of assays, cell models, and specific experimental parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to conduct robust and reproducible in vitro studies on this compound.

I. Assessing the Anti-Cancer Activity of this compound

This compound has demonstrated significant potential as an anti-cancer agent, particularly through its ability to inhibit cell proliferation, induce apoptosis, and impede cell migration. Recent studies have identified its interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway as a key mechanism in its anti-tumor effects[1][2]. The following protocols are designed to comprehensively evaluate these anti-cancer properties in a cell-based context.

Cell Proliferation Assay using MTT

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. This assay is a foundational method for determining the cytotoxic or cytostatic effects of a compound.

Recommended Cell Line: MG-63 (Human Osteosarcoma) or other relevant cancer cell lines.

Protocol:

  • Cell Seeding: Seed MG-63 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Parameter Recommendation
Cell LineMG-63
Seeding Density5 x 10³ cells/well
This compound Conc.0.1 - 100 µM (suggested range)
Incubation Time24, 48, 72 hours
MTT Concentration0.5 mg/mL (final)
Wavelength570 nm
Apoptosis Assessment by Ethidium Bromide/Acridine Orange (EtBr/AO) Staining

Scientific Rationale: This dual staining method allows for the visualization of apoptotic and necrotic cells. Acridine orange is a vital dye that stains both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide is only taken up by cells with compromised membrane integrity, and it stains the nucleus red. Thus, live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange to red nuclei with chromatin condensation, and necrotic cells have uniformly orange to red nuclei.

Protocol:

  • Cell Treatment: Seed MG-63 cells on coverslips in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Staining: After treatment, wash the cells with PBS and stain with a mixture of EtBr (100 µg/mL) and AO (100 µg/mL) in PBS for 5 minutes at room temperature in the dark.

  • Visualization: Wash the cells again with PBS and immediately visualize under a fluorescence microscope.

  • Analysis: Capture images and quantify the percentage of live, apoptotic, and necrotic cells in different treatment groups.

Mitochondrial Membrane Potential (MMP) Assay

Scientific Rationale: A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). The MMP assay utilizes a fluorescent dye, such as JC-1, which exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

  • Cell Treatment: Treat MG-63 cells with this compound as described for the apoptosis assay.

  • Staining: After treatment, incubate the cells with JC-1 dye (5 µg/mL) for 30 minutes at 37°C.

  • Data Acquisition: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader (red fluorescence: Ex/Em ~585/590 nm; green fluorescence: Ex/Em ~510/527 nm) or visualize under a fluorescence microscope.

  • Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of MMP.

Stylopine This compound VEGFR2 VEGFR2 Stylopine->VEGFR2 Inhibits Proliferation Cell Proliferation VEGFR2->Proliferation Promotes Apoptosis Apoptosis VEGFR2->Apoptosis Inhibits Migration Cell Migration VEGFR2->Migration Promotes

Caption: this compound's anti-cancer mechanism via VEGFR2 inhibition.

II. Evaluation of Anti-Inflammatory Activity

This compound has been reported to possess anti-inflammatory properties by inhibiting the production of key inflammatory mediators. The following assays are designed to quantify these effects in a relevant cellular model.

Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Scientific Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO). NO is a key inflammatory mediator. The Griess assay is a colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant.

Recommended Cell Line: RAW 264.7 (Murine Macrophage) or BV2 (Murine Microglia).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition relative to the LPS-only control.

Quantification of Pro-Inflammatory Cytokines by ELISA

Scientific Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cell culture supernatants.

Protocol:

  • Sample Collection: Collect the cell culture supernatants from the NO production assay (or a parallel experiment).

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage of inhibition of cytokine production by this compound.

LPS LPS Macrophage Macrophage/Microglia LPS->Macrophage Activates Inflammatory_Mediators NO, TNF-α, IL-6 Macrophage->Inflammatory_Mediators Produces Stylopine This compound Stylopine->Macrophage Inhibits

Caption: Inhibition of inflammatory mediators by this compound.

III. Characterizing Neuroprotective and Neuromodulatory Effects

This compound's chemical structure suggests potential interactions with the central nervous system. Its reported activities as a dopamine D2 receptor antagonist, acetylcholinesterase inhibitor, and modulator of GABA-A receptors warrant investigation. The following protocols provide a framework for assessing these neuromodulatory and neuroprotective effects.

Neuroprotection Against Glutamate-Induced Excitotoxicity

Scientific Rationale: Glutamate is the primary excitatory neurotransmitter in the CNS. However, excessive glutamate can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. This assay evaluates the ability of this compound to protect neuronal cells from glutamate-induced cell death[3][4][5].

Recommended Cell Line: SH-SY5Y (Human Neuroblastoma) or HT22 (Mouse Hippocampal).

Protocol:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells and differentiate them into a neuronal phenotype (e.g., using retinoic acid).

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

  • Glutamate Challenge: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5-20 mM) for 24 hours.

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described in section 1.1.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound relative to the glutamate-only treated cells.

Dopamine D2 Receptor Antagonist Activity

Scientific Rationale: To determine if this compound acts as an antagonist at the dopamine D2 receptor, a competitive radioligand binding assay can be performed using cells expressing the D2 receptor. This assay measures the ability of this compound to displace a known high-affinity radiolabeled antagonist from the receptor[6][7][8].

Recommended Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from the D2 receptor-expressing cells.

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled D2 antagonist (e.g., [³H]-Spiperone) in the presence of increasing concentrations of this compound.

  • Separation and Detection: Separate the bound from free radioligand by rapid filtration and measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the this compound concentration to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Parameter Recommendation
Cell LineHEK293-hD2R
Radioligand[³H]-Spiperone
Non-specific BindingHaloperidol (10 µM)
Incubation90 min at room temperature
DetectionScintillation Counting
Acetylcholinesterase (AChE) Inhibition Assay

Scientific Rationale: The Ellman's method is a widely used colorimetric assay to measure AChE activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically. The inhibitory potential of this compound is determined by its ability to reduce the rate of this reaction[9][10][11][12].

Recommended Cell Line: SH-SY5Y cells, which endogenously express AChE.

Protocol:

  • Cell Lysate Preparation: Prepare a cell lysate from SH-SY5Y cells.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the cell lysate, DTNB, and various concentrations of this compound.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition and calculate the IC₅₀ value.

GABA-A Receptor Modulation Assay

Scientific Rationale: To investigate if this compound modulates the function of GABA-A receptors, a whole-cell patch-clamp electrophysiology assay can be employed. This technique allows for the direct measurement of chloride ion currents through the GABA-A receptor channel in response to GABA and the test compound[2][13][14][15][16][17][18][19]. The related alkaloid, protopine, has been shown to enhance GABA binding, suggesting a potential for stylopine to act as a positive allosteric modulator[1].

Recommended Cell Line: HEK293 cells transiently or stably expressing specific GABA-A receptor subunits (e.g., α1β2γ2).

Protocol:

  • Cell Culture and Transfection: Culture and transfect HEK293 cells with the desired GABA-A receptor subunit cDNAs.

  • Patch-Clamp Recording:

    • Obtain whole-cell patch-clamp recordings from single transfected cells.

    • Apply a submaximal concentration of GABA to elicit a baseline chloride current.

    • Co-apply GABA with various concentrations of this compound and measure the change in the chloride current.

  • Data Analysis: Determine if this compound potentiates or inhibits the GABA-evoked current. Plot the percentage of modulation against the concentration of this compound to determine its EC₅₀ or IC₅₀.

cluster_neuro Neuromodulatory Targets of this compound Stylopine This compound D2R Dopamine D2 Receptor Stylopine->D2R Antagonizes AChE Acetylcholinesterase Stylopine->AChE Inhibits GABAAR GABA-A Receptor Stylopine->GABAAR Modulates

Caption: Potential neuromodulatory targets of this compound.

IV. Concluding Remarks

The protocols outlined in this guide provide a robust framework for the comprehensive in vitro evaluation of this compound's biological activities. By systematically applying these cell-based assays, researchers can gain valuable insights into its anti-cancer, anti-inflammatory, and neuromodulatory properties. It is imperative to perform these experiments with appropriate controls and to analyze the data rigorously to ensure the validity and reproducibility of the findings. The collective data generated from these assays will be instrumental in advancing our understanding of this compound and paving the way for its potential development as a novel therapeutic agent.

References

  • Velayutham, N. K., Thamaraikani, T., Wahab, S., Khalid, M., Ramachawolran, G., Abullais, S. S., Wong, L. S., Sekar, M., Gan, S. H., Ebenezer, A. J., Ravikumar, M., Subramaniyan, V., Mat Rani, N. N. I., Wu, Y. S., & Jeyabalan, S. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]

  • Velayutham, N. K., Thamaraikani, T., Wahab, S., Khalid, M., Ramachawolran, G., Abullais, S. S., Wong, L. S., Sekar, M., Gan, S. H., Ebenezer, A. J., Ravikumar, M., Subramaniyan, V., Mat Rani, N. N. I., Wu, Y. S., & Jeyabalan, S. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed, 37013397. [Link]

  • Izenwasser, S., & Kunko, M. T. (1998). Enhancement of gamma-aminobutyric acid receptor binding by protopine-type alkaloids. European Journal of Pharmacology, 357(2-3), 135–138. [Link]

  • Ingkaninan, K., Temkitthawon, P., Chuenchom, K., Yuyaem, T., & Thongnoi, W. (2003). Screening for acetylcholinesterase inhibitory activity in plants used in Thai traditional rejuvenating and neurotonic remedies. Journal of Ethnopharmacology, 89(2-3), 261–264. [Link]

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Protocol and Application Notes for Investigating (-)-Stylopine's Effect on Cellular Migration Using the Transwell Assay

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction and Scientific Rationale

Cell migration is a fundamental biological process, integral to physiological events such as embryonic development, tissue repair, and immune response.[1] However, it is also a hallmark of pathological conditions, most notably cancer metastasis, where cancer cells migrate from a primary tumor to colonize distant organs.[2] The ability to study and modulate cell migration is therefore of paramount importance in drug discovery and development. The transwell migration assay, also known as the Boyden chamber assay, is a widely adopted and robust method for quantifying the chemotactic response of cells in vitro.[3][4]

(-)-Stylopine, a naturally occurring isoquinoline alkaloid, has emerged as a compound of interest for its various pharmacological activities, including anti-proliferative and pro-apoptotic effects in cancer cells.[5][6] Recent studies have specifically demonstrated that this compound can inhibit cell migration, pointing towards its potential as an anti-metastatic agent.[7][8] This application note provides a comprehensive, field-proven protocol for utilizing a transwell migration assay to investigate the inhibitory effects of this compound on cancer cell migration. We will delve into the causality behind experimental choices, from determining optimal, non-toxic concentrations to the final quantification of migratory inhibition, ensuring a self-validating and reproducible experimental design.

The primary mechanism by which this compound is understood to inhibit migration, particularly in osteosarcoma cells, is through the regulation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[7][9][10] VEGF acts as a potent chemoattractant, and its binding to VEGFR-2 triggers a signaling cascade that promotes cell proliferation, survival, and migration.[8] By inhibiting VEGFR-2 expression and activation, this compound effectively blocks these downstream effects.[7][10]

Critical Preliminary Step: Determining Non-Toxic Working Concentrations

A foundational principle of a trustworthy migration assay is to ensure that the observed effects are due to the inhibition of migratory processes and not a secondary consequence of cytotoxicity.[11] Therefore, before initiating the transwell assay, it is imperative to determine the concentration range over which this compound is non-toxic to the chosen cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[7][11]

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) to the wells. Include a vehicle control (e.g., DMSO) at the highest concentration used for dissolving the compound.

  • Incubation: Incubate the plate for a duration that matches your planned migration assay (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Select concentrations for the migration assay that demonstrate high cell viability (e.g., >90%), which are below the calculated IC₅₀ value.

The Transwell Migration Assay: A Step-by-Step Guide

This protocol is designed to quantitatively assess the inhibitory effect of this compound on the migration of a selected cell line towards a chemoattractant.

Materials and Reagents
  • 24-well plates

  • Transwell® inserts with 8.0 µm pore polycarbonate membranes

  • Cell line of interest (e.g., MG-63 human osteosarcoma cells)[7]

  • This compound (powder)

  • DMSO (sterile)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free or low-serum medium (e.g., DMEM with 0.5% FBS)

  • Chemoattractant: FBS or a specific growth factor like VEGF[7]

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Staining Solution: 0.1% Crystal Violet in 20% methanol

  • Cotton swabs

  • Inverted microscope

Preparation of this compound Solutions
  • Stock Solution (e.g., 10 mM): Prepare a high-concentration stock solution of this compound in DMSO. For example, to make a 10 mM stock, dissolve the appropriate mass of this compound powder in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, dilute the stock solution into serum-free or low-serum medium to achieve the desired final concentrations (determined from the MTT assay). Ensure the final DMSO concentration across all conditions, including the vehicle control, is constant and non-toxic (typically ≤ 0.1%).

Experimental Workflow Diagram

Transwell_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis P1 Culture cells to 80-90% confluency P2 Serum-starve cells for 12-24h P1->P2 P3 Prepare chemoattractant (lower chamber) and cell suspension with this compound (upper chamber) P2->P3 A1 Add chemoattractant to lower chamber A2 Place Transwell insert into well A1->A2 A3 Seed cells +/- this compound into insert A2->A3 A4 Incubate (e.g., 24h at 37°C, 5% CO2) A3->A4 AN1 Remove non-migrated cells from top of insert AN2 Fix migrated cells on bottom with 4% PFA AN1->AN2 AN3 Stain cells with 0.1% Crystal Violet AN2->AN3 AN4 Image and count cells AN3->AN4 AN5 (Optional) Elute dye and measure absorbance AN4->AN5

Caption: Workflow of the this compound transwell migration assay.

Detailed Experimental Protocol
  • Cell Preparation:

    • Culture cells to 80-90% confluency.[12]

    • Rationale: Ensures cells are in an active, proliferative state.

    • Harvest the cells using trypsin and resuspend in serum-free or low-serum (0.5% FBS) medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Resuspend the cells to a final concentration of 1 x 10⁶ cells/mL in serum-free/low-serum medium.[12]

  • Assay Setup:

    • Add 600 µL of medium containing the chemoattractant (e.g., 10% FBS or a specific concentration of VEGF) to the lower wells of the 24-well plate.

    • Rationale: This creates the chemical gradient that stimulates cells to migrate through the membrane pores.

    • Carefully place the Transwell inserts into each well, avoiding air bubbles.

    • In separate tubes, prepare your cell suspensions for the upper chamber. For each condition (vehicle control, different concentrations of this compound), mix the cell suspension with the corresponding this compound working solution.

    • Add 200 µL of the cell suspension (containing approximately 2 x 10⁵ cells) into the upper chamber of each insert.[1]

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator. The incubation time must be optimized for your cell line (typically ranging from 12 to 48 hours). A 24-hour period is a common starting point.[1]

  • Fixation and Staining:

    • After incubation, carefully remove the inserts from the plate.

    • Crucial Step: Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.[1][4] Be thorough but gentle to avoid dislodging the membrane.

    • Fix the migrated cells on the bottom of the membrane by submerging the insert in 4% PFA for 15-20 minutes at room temperature.

    • Wash the inserts twice with PBS.

    • Stain the migrated cells by submerging the inserts in 0.1% Crystal Violet solution for 30 minutes.[1]

    • Gently wash the inserts with water to remove excess stain and allow them to air dry completely.

  • Quantification and Data Analysis:

    • Microscopic Imaging: Place the insert on a microscope slide and view under an inverted microscope. Capture images from several (e.g., 5) random fields of view for each membrane.

    • Cell Counting: Manually or using software (like ImageJ), count the number of stained, migrated cells per field. Calculate the average number of migrated cells for each condition.

    • Data Presentation: Express the data as a percentage of migration relative to the vehicle control. Calculate the mean and standard deviation for each experimental group (n≥3).

Data Presentation and Expected Results

The inhibitory effect of this compound on cell migration can be effectively summarized in a table and visualized using a bar chart.

Sample Data Table: Inhibition of MG-63 Cell Migration by this compound
Treatment ConditionMean Migrated Cells (per field)Standard Deviation% Migration Inhibition
Vehicle Control (0.1% DMSO)150± 120%
This compound (5 µM)115± 923.3%
This compound (10 µM)78± 748.0%
This compound (25 µM)42± 572.0%

Note: Data are hypothetical and for illustrative purposes only.

Mechanistic Insight: this compound and the VEGFR-2 Pathway

Cell migration is orchestrated by a complex network of signaling pathways that regulate cytoskeletal reorganization and cell adhesion.[13][14] In many cancers, the VEGF/VEGFR-2 axis is a critical driver of migration.[7] this compound has been shown to exert its anti-migratory effect by directly targeting this pathway.

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Phosphorylates Stylopine This compound Stylopine->VEGFR2 Inhibits Expression & Activation Migration Cell Migration Downstream->Migration Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

The binding of the ligand VEGF to its receptor, VEGFR-2, initiates receptor dimerization and autophosphorylation.[7] This activation triggers multiple downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which converge to reorganize the actin cytoskeleton, form lamellipodia, and ultimately drive directional cell movement.[7][15] Studies show that this compound treatment leads to a decrease in the expression of VEGFR-2, thereby reducing the cell's ability to respond to the VEGF chemoattractant signal and inhibiting migration.[7][8][10]

References

  • Jeyaraman, G., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology. [Link]

  • Jeyaraman, G., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed. [Link]

  • Jeyaraman, G., et al. (2023). (PDF) Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. ResearchGate. [Link]

  • Kham-ngam, I., et al. (2022). Anti-proliferative, anti-migration, and anti-invasion activity of novel hesperidin glycosides in non-small cell lung cancer A549 cells. National Institutes of Health. [Link]

  • Jeyaraman, G., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers Media S.A.. [Link]

  • Justus, C. R., et al. (2014). Transwell In Vitro Cell Migration and Invasion Assays. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Bio-imaging of control and different concentrations of stylopine-treated MG-63 cells by MTT assay. ResearchGate. [Link]

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  • MDPI. (2022). Chemical Compounds Released from Specific Osteoinductive Bioactive Materials Stimulate Human Bone Marrow Mesenchymal Stem Cell Migration. MDPI. [Link]

  • ResearchGate. (2018). How can I prepare a stock and working solution for in vitro antimalarial activities of crude plant extracts. ResearchGate. [Link]

  • MDPI. (n.d.). Flavonoids Induce Migration Arrest and Apoptosis in Detroit 562 Oropharynx Squamous Cell Carcinoma Cells. MDPI. [Link]

  • MDPI. (2023). Anti-Trypanosoma cruzi Properties of Sesquiterpene Lactones Isolated from Stevia spp.: In Vitro and In Silico Studies. MDPI. [Link]

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  • Bio-protocol. (n.d.). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Bio-protocol. [Link]

  • MDPI. (2023). Evaluation of the Cytotoxic Effect of Pd 2 Spm against Prostate Cancer through Vibrational Microspectroscopies. MDPI. [Link]

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  • Onuchic, J. N., et al. (2011). Signaling pathways that control cell migration: models and analysis. PMC - PubMed Central. [Link]

  • MDPI. (n.d.). Cell Migration. Encyclopedia MDPI. [Link]

  • PLOS. (n.d.). Morphine Stimulates Cell Migration of Oral Epithelial Cells by Delta-Opioid Receptor Activation. PLOS One - Research journals. [Link]

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Application Notes and Protocols for Developing a Stable Formulation of (-)-Stylopine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(-)-Stylopine, a bioactive protoberberine alkaloid, presents significant therapeutic potential. However, its inherent chemical instability poses a substantial barrier to its development as a pharmaceutical agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a stable formulation for this compound. We will delve into the underlying causes of its degradation and present a systematic approach to pre-formulation studies, followed by detailed protocols for developing robust liquid and solid dosage forms. The methodologies outlined herein are designed to ensure the scientific integrity and stability of this compound formulations, thereby facilitating its progression through the drug development pipeline.

Introduction: The Challenge of Stabilizing this compound

This compound is a naturally occurring isoquinoline alkaloid found in plants of the Papaveraceae family. Its diverse pharmacological activities have attracted considerable interest in the scientific community. However, the clinical translation of this compound is hampered by its susceptibility to degradation under various environmental conditions. The core structure of this compound, a tetrahydroprotoberberine, is prone to oxidation, hydrolysis, and photodegradation, leading to a loss of potency and the formation of potentially undesirable byproducts.

The development of a stable pharmaceutical formulation is therefore a critical step in harnessing the therapeutic benefits of this compound. This guide will provide a scientifically grounded framework for identifying the specific degradation pathways of this compound and implementing effective stabilization strategies.

Pre-Formulation Studies: Understanding the Degradation Profile

A thorough understanding of the degradation pathways of this compound is paramount for designing a stable formulation. Forced degradation studies are essential to identify the conditions that trigger degradation and to elucidate the structure of the resulting degradants. These studies are instrumental in developing stability-indicating analytical methods.[1][2]

Forced Degradation Protocol

Forced degradation studies should be conducted on a solution of this compound, typically at a concentration of 1 mg/mL, to ensure detectable levels of degradation products. The following conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 48 hours.

  • Thermal Degradation: 80°C for 72 hours (solid-state and in solution).

  • Photodegradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

Samples should be analyzed at appropriate time points using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.[1][3]

Table 1: Example HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength determined by the absorption maximum of this compound.
Column Temperature 30°C
Injection Volume 10 µL

This method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Anticipated Degradation Pathways

Based on the structure of this compound and data from related alkaloids like berberine, the following degradation pathways are anticipated:

  • Oxidation: The tertiary amine and the methylenedioxy groups are susceptible to oxidation, potentially leading to the formation of N-oxides and the opening of the methylenedioxy rings.[4][5]

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions can potentially affect the molecule.

  • Photodegradation: Isoquinoline alkaloids are known to be light-sensitive, and exposure to UV and visible light can lead to complex degradation pathways.[6]

Stylopine This compound Oxidation Oxidative Stress (e.g., H₂O₂) Stylopine->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Stylopine->Hydrolysis Photolysis Photolytic Stress (UV/Vis Light) Stylopine->Photolysis N_Oxide N-Oxide Derivatives Oxidation->N_Oxide Ring_Opening Methylenedioxy Ring Opening Products Oxidation->Ring_Opening Hydrolytic_Degradants Hydrolytic Degradants Hydrolysis->Hydrolytic_Degradants Photo_Products Photodegradation Products Photolysis->Photo_Products

Caption: Anticipated Degradation Pathways of this compound.

Formulation Strategies for Enhanced Stability

Based on the insights gained from pre-formulation studies, a multi-pronged approach is recommended to stabilize this compound. This involves controlling the formulation's pH, protecting it from oxidation and light, and considering advanced formulation techniques.

pH Control with Buffering Systems

The stability of many alkaloids is pH-dependent. Maintaining an optimal pH is crucial to minimize hydrolytic degradation.[7][8]

  • Determine the pKa of this compound: This can be done experimentally using potentiometric titration or computationally.

  • Screen a range of pH values: Prepare aqueous solutions of this compound buffered at various pH levels (e.g., pH 3 to 8) using pharmaceutically acceptable buffers such as citrate, acetate, and phosphate buffers.[9][10]

  • Conduct stability studies: Store the buffered solutions under accelerated conditions (e.g., 40°C/75% RH) for a defined period.

  • Analyze samples: Use the validated stability-indicating HPLC method to determine the concentration of this compound and its degradation products over time.

  • Identify the optimal pH: The pH at which the degradation rate is minimal should be selected for the formulation.

Protection against Oxidation

Given the susceptibility of this compound to oxidation, the inclusion of antioxidants is highly recommended.

The choice of antioxidant will depend on the nature of the formulation (aqueous or lipid-based).[11][12]

Table 2: Commonly Used Pharmaceutical Antioxidants

AntioxidantFormulation TypeTypical Concentration
Ascorbic Acid Aqueous0.01 - 0.1% w/v
Sodium Metabisulfite Aqueous0.01 - 0.1% w/v
Butylated Hydroxyanisole (BHA) Lipid-based0.005 - 0.02% w/v
Butylated Hydroxytoluene (BHT) Lipid-based0.005 - 0.02% w/v
  • Prepare formulations: Prepare solutions of this compound at the optimal pH with and without different antioxidants at various concentrations.

  • Induce oxidative stress: Expose the formulations to an oxidizing agent (e.g., a lower concentration of H₂O₂ than used in forced degradation) or headspace oxygen.

  • Monitor stability: Analyze the samples at regular intervals to quantify the remaining this compound.

  • Select the most effective antioxidant: The antioxidant that provides the best protection against degradation should be chosen.

Trace metal ions can catalyze oxidative degradation. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or its salts, can sequester these metal ions and enhance stability.[13][14] A typical concentration for disodium edetate is 0.01-0.05% w/v.

cluster_formulation Formulation Components cluster_protection Protection Mechanisms Stylopine This compound Stable_Formulation Stable this compound Formulation Buffer Buffer (e.g., Citrate, Acetate) pH_Control pH Control Buffer->pH_Control Antioxidant Antioxidant (e.g., Ascorbic Acid, BHT) Oxidation_Prevention Oxidation Prevention Antioxidant->Oxidation_Prevention ChelatingAgent Chelating Agent (e.g., EDTA) Metal_Chelation Metal Ion Sequestration ChelatingAgent->Metal_Chelation pH_Control->Stable_Formulation Oxidation_Prevention->Stable_Formulation Metal_Chelation->Stable_Formulation

Caption: Multi-faceted approach to stabilizing this compound formulations.

Advanced Formulation Technologies

For particularly unstable compounds or for specific delivery requirements, advanced formulation strategies can be employed.

Lyophilization is a highly effective method for enhancing the long-term stability of moisture-sensitive drugs.[15][16][17][18]

  • Formulation preparation: Dissolve this compound and selected excipients (e.g., a bulking agent like mannitol and a cryoprotectant like sucrose) in a suitable solvent system (often buffered water).

  • Freezing: The formulation is frozen to a temperature below its eutectic point or glass transition temperature. This step is critical for forming an appropriate ice crystal structure.

  • Primary Drying (Sublimation): Under vacuum, the temperature is gradually increased to remove the frozen solvent by sublimation.

  • Secondary Drying (Desorption): The temperature is further raised to remove residual unfrozen water.

  • Stability testing of the lyophilized cake: The lyophilized product should be stored under accelerated conditions and its stability monitored over time.

Encapsulation can provide a physical barrier to protect this compound from environmental factors.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, enhancing their solubility and stability.

  • Liposomes and Nanoparticles: These carrier systems can encapsulate this compound, protecting it from degradation and potentially offering controlled release profiles.

The selection and development of an appropriate encapsulation system require specialized expertise and are beyond the scope of this introductory guide.

Analytical Methods for Formulation Characterization

In addition to the stability-indicating HPLC method, other analytical techniques are necessary to fully characterize the formulation:

  • Particle Size Analysis: For suspensions, emulsions, and nanoparticle formulations.

  • Zeta Potential Measurement: To assess the stability of colloidal systems.

  • Rheological Studies: To determine the viscosity and flow properties of liquid and semi-solid formulations.

  • In Vitro Drug Release Studies: To evaluate the release profile of this compound from the formulation.

Conclusion

The successful development of a stable formulation for this compound is a critical prerequisite for its clinical application. A systematic approach, beginning with comprehensive pre-formulation studies to understand its degradation pathways, is essential. The strategic use of buffering agents, antioxidants, and chelating agents can significantly mitigate instability. For enhanced long-term stability, lyophilization presents a robust solution. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop stable and effective this compound formulations, paving the way for its therapeutic use.

References

  • Bhadra, S., Kumar, M. R., & Maiti, K. (2012). Forced degradation study of berberine chloride by using stability indicating HPLC method. International Journal of Pharmaceutical Sciences and Research, 3(8), 2627.
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  • Guo, Y., Chen, Y., Tan, Z. R., Klaassen, C. D., & Zhou, H. H. (2015). Repeated administration of berberine inhibits cytochromes P450 in humans. European journal of clinical pharmacology, 71(2), 213-217.
  • Pouton, C. W., & Porter, C. J. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced drug delivery reviews, 60(6), 625-637.
  • Wang, W. (2000). Lyophilization and development of solid protein pharmaceuticals. International journal of pharmaceutics, 203(1-2), 1-60.
  • A comprehensive review of recent advances in the extraction and therapeutic potential of berberine. (2025). PubMed Central.
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  • Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degrad
  • Study on the Degradation Behavior of Berberine Dye and Berberine Dyed Silk using Hydrogen Peroxide/UV/Oxygen Treatment. (2025).
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  • Chemoenzymatic Cascades toward Methylated Tetrahydroprotoberberine and Protoberberine Alkaloids. (2021). PubMed.
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  • Chelation in Metal Intoxic
  • Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. (2025).
  • Palmatine, an isoquinoline alkaloid from Phellodendron amurense Rupr., ameliorated gouty inflammation by inhibiting pyroptosis via NLRP3 inflammasome. (2025). PubMed.
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using (-)-STYLOPINE in angiogenesis research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of (-)-Stylopine in Angiogenesis Research

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in utilizing this compound for angiogenesis research. We will delve into the molecular mechanisms of this compound, provide detailed protocols for its evaluation, and offer insights into experimental design and data interpretation, moving beyond a simple recitation of steps to explain the causality behind methodological choices.

Introduction: The Angiogenic Switch and Its Therapeutic Interruption

Angiogenesis, the formation of new blood vessels from a pre-existing vascular network, is a finely tuned physiological process essential for development, reproduction, and wound healing.[1] However, in pathological states such as cancer, chronic inflammation, and diabetic retinopathy, this process is aberrantly activated, becoming a critical driver of disease progression.[2] The "angiogenic switch" is often triggered by pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), which acts as a major signaling molecule for endothelial cells.[3][4]

VEGF binding to its primary receptor, VEGF Receptor 2 (VEGFR-2), on endothelial cells initiates a cascade of intracellular signaling events that promote cell proliferation, migration, survival, and ultimately, the formation of new vascular tubes.[5] This signaling nexus represents a prime target for therapeutic intervention. Natural products have emerged as a rich source of novel anti-angiogenic compounds, offering unique chemical scaffolds and mechanisms of action.[6] Among these, the benzylisoquinoline alkaloid this compound has shown significant promise as a potent inhibitor of angiogenesis.

This compound: A Natural Alkaloid with Potent Anti-Angiogenic Activity

This compound is a natural metabolite isolated from plants of the Papaveraceae family.[7] Recent research has identified its potential to block angiogenesis by directly targeting the central hub of pro-angiogenic signaling.[3][8]

Mechanism of Action: Targeting the VEGFR-2 Signaling Cascade

The primary anti-angiogenic mechanism of this compound is its ability to inhibit the VEGF-induced signaling pathway.[3] Studies have demonstrated that this compound effectively inhibits the expression and phosphorylation of VEGFR-2.[3][5] By blocking the activation of this key receptor, this compound prevents the initiation of downstream signaling cascades crucial for endothelial cell function. This leads to a significant reduction in endothelial cell proliferation, migration, and the ability to form capillary-like structures.

The inactivation of VEGFR-2 by this compound subsequently suppresses major downstream effector pathways, including:

  • The PI3K/Akt/mTOR Pathway: This pathway is critical for endothelial cell survival, proliferation, and migration.[9][10][11] Its inhibition contributes to the anti-proliferative effects of this compound.

  • The MAPK/ERK Pathway: This cascade is heavily involved in regulating gene expression related to cell growth and proliferation in response to growth factors like VEGF.[12][13]

Below is a diagram illustrating the proposed mechanism of action for this compound in inhibiting VEGF-induced angiogenesis.

Stylopine_Mechanism cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt MAPK_ERK MAPK/ERK Pathway VEGFR2->MAPK_ERK Stylopine This compound Stylopine->VEGFR2 Inhibits Expression & Phosphorylation Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Migration Cell Migration PI3K_Akt->Migration Tube_Formation Tube Formation PI3K_Akt->Tube_Formation MAPK_ERK->Proliferation MAPK_ERK->Migration MAPK_ERK->Tube_Formation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

Caption: Proposed mechanism of this compound's anti-angiogenic action.

Experimental Design: A Multi-Faceted Approach

To comprehensively evaluate the anti-angiogenic properties of this compound, a tiered experimental approach is recommended, progressing from fundamental cellular assays to more complex functional and in vivo models. This ensures a thorough characterization of the compound's effects on the key stages of angiogenesis.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Validation cluster_invivo Ex Vivo / In Vivo Model Start Start: This compound Study Proliferation Cell Proliferation (MTT Assay) Start->Proliferation Initial Screening Migration Cell Migration (Transwell Assay) Proliferation->Migration Tube_Formation Tube Formation Assay Migration->Tube_Formation Western_Blot Western Blot (VEGFR-2, Akt, ERK) Tube_Formation->Western_Blot Confirm Mechanism CAM_Assay CAM Assay Western_Blot->CAM_Assay Validate in a Biological System End Conclusion: Anti-Angiogenic Efficacy CAM_Assay->End

Caption: Recommended experimental workflow for evaluating this compound.

Detailed Application Protocols

The following protocols are designed to be self-validating by including necessary controls. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for these assays, but other endothelial cells can be substituted.

Protocol 1: Endothelial Cell Proliferation (MTT) Assay

Principle: This colorimetric assay assesses the effect of this compound on the metabolic activity of endothelial cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • HUVECs

  • Complete endothelial cell growth medium (EGM-2)

  • 96-well tissue culture plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • VEGF-165 recombinant protein

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2. Incubate for 24 hours at 37°C, 5% CO₂.

  • Starvation: Replace the medium with 100 µL of basal medium (EBM-2) containing 0.5% FBS and incubate for 4-6 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in basal medium.

    • Aspirate the starvation medium and add 200 µL of the treatment media to the respective wells.

    • Controls:

      • Vehicle Control: Basal medium + VEGF (e.g., 20 ng/mL) + DMSO (at the same final concentration as the highest this compound dose).

      • Negative Control: Basal medium only.

      • Positive Control (optional): Known inhibitor like Sunitinib.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Endothelial Cell Migration (Transwell) Assay

Principle: This assay quantifies the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant (VEGF), assessing the inhibitory effect of this compound on this process.[3][5]

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • HUVECs, serum-starved as in Protocol 1

  • This compound

  • VEGF-165

  • Basal medium (EBM-2) with 0.5% FBS

  • 4% Paraformaldehyde (PFA)

  • 0.1% Crystal Violet solution

  • Cotton swabs

Procedure:

  • Plate Setup: Add 600 µL of basal medium containing VEGF (20 ng/mL) to the lower chamber of the 24-well plate.

  • Cell Seeding: Resuspend serum-starved HUVECs in basal medium containing the desired concentrations of this compound or vehicle (DMSO). Seed 1 x 10⁵ cells in 200 µL into the upper chamber of the Transwell insert.

  • Incubation: Incubate for 6-18 hours at 37°C, 5% CO₂.

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface by immersing the insert in 4% PFA for 15 minutes.

    • Wash with PBS and stain with 0.1% Crystal Violet for 20 minutes.

  • Imaging and Quantification:

    • Wash the insert thoroughly with water and allow it to air dry.

    • Image the underside of the membrane using a microscope.

    • Count the number of migrated cells in 5-10 random fields per insert.

Data Analysis: Express the number of migrated cells as a percentage of the vehicle control.

Protocol 3: In Vitro Tube Formation Assay

Principle: This assay models the late stage of angiogenesis where endothelial cells differentiate and form three-dimensional, capillary-like structures on a basement membrane matrix (Matrigel).[1][14]

Materials:

  • Matrigel® Basement Membrane Matrix (growth factor reduced)

  • Pre-chilled 96-well plate

  • HUVECs

  • This compound

  • VEGF-165

  • Basal medium (EBM-2)

  • Calcein AM (for visualization)

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing VEGF (20 ng/mL) and the desired concentrations of this compound or vehicle.

  • Cell Seeding: Seed 1.5 x 10⁴ cells in 150 µL onto the polymerized Matrigel.

  • Incubation: Incubate for 4-12 hours at 37°C, 5% CO₂. Monitor tube formation periodically.

  • Visualization:

    • (Optional) Stain cells with Calcein AM for 30 minutes for fluorescent imaging.

    • Capture images using a phase-contrast or fluorescence microscope.

  • Quantification: Analyze images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify parameters such as total tube length, number of nodes, and number of meshes.

Data Analysis: Normalize the quantitative parameters to the vehicle control group.

Protocol 4: Ex Vivo Chick Chorioallantoic Membrane (CAM) Assay

Principle: The CAM of a developing chicken embryo is a naturally vascularized membrane that serves as a robust in vivo model to assess pro- and anti-angiogenic substances.[2]

Materials:

  • Fertilized chicken eggs (Day 3-4 of incubation)

  • Egg incubator (37°C, 60% humidity)

  • Sterile Whatman filter paper discs or sterile sponges

  • This compound solution (in a biocompatible solvent like PBS with minimal DMSO)

  • VEGF-165

  • Stereomicroscope with a camera

Procedure:

  • Egg Incubation: Incubate fertilized eggs for 3 days.

  • Windowing: On Day 3, create a small window in the eggshell to expose the CAM.

  • Treatment Application: On Day 8, gently place a sterile disc or sponge onto the CAM. Apply a small volume (5-10 µL) of the test substance:

    • Vehicle Control: Solvent only.

    • Positive Angiogenesis Control: VEGF.

    • Test Group: this compound.

    • Inhibition Group: VEGF + this compound.

  • Incubation: Reseal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

  • Observation and Imaging: On Day 10 or 11, re-open the window and observe the vasculature around the disc under a stereomicroscope. Capture high-resolution images.

  • Quantification: Count the number of blood vessels converging towards the disc. The area of vessel growth can also be quantified using image analysis software.

Data Analysis: Compare the number and density of blood vessels in the treatment groups to the controls.

Protocol 5: Western Blot Analysis for VEGFR-2 Phosphorylation

Principle: This technique is used to confirm the molecular mechanism of this compound by detecting the levels of total and phosphorylated VEGFR-2 and downstream proteins like Akt and ERK.[3]

Materials:

  • HUVECs

  • This compound

  • VEGF-165

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-VEGFR-2, anti-p-VEGFR-2, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Grow HUVECs to 80-90% confluence. Serum-starve for 6 hours. Pre-treat with this compound for 2 hours.

  • Stimulation: Stimulate the cells with VEGF (50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Perform densitometric analysis of the bands, normalizing the phosphorylated protein levels to their respective total protein levels. β-actin serves as a loading control.

Summary of Expected Results

The following table summarizes the anticipated outcomes when investigating the anti-angiogenic effects of this compound.

AssayKey Parameter(s)Expected Outcome with this compound Treatment
Cell Proliferation (MTT) IC₅₀ Value, % ViabilityDose-dependent decrease in cell viability.
Cell Migration (Transwell) # of Migrated CellsDose-dependent inhibition of VEGF-induced cell migration.
Tube Formation Total Tube Length, # of NodesDisruption of network formation, decreased tube length and complexity.
CAM Assay # of Converging VesselsReduction in VEGF-induced blood vessel formation; avascular zone around the disc.
Western Blot p-VEGFR-2 / Total VEGFR-2 RatioSignificant decrease in VEGF-induced phosphorylation of VEGFR-2, Akt, and ERK.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with care.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[15]

  • Storage: Store this compound in a tightly sealed container in a refrigerator at temperatures below 4°C.[15] For experimental use, prepare stock solutions in a suitable solvent like DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Conclusion

This compound presents itself as a compelling candidate for further investigation in the field of angiogenesis. Its targeted mechanism of inhibiting the VEGFR-2 signaling axis provides a strong rationale for its anti-angiogenic effects.[3][4][5] The protocols detailed in this guide offer a robust framework for researchers to systematically evaluate and validate the efficacy of this compound, paving the way for potential applications in anti-angiogenic therapy and drug development.

References

  • Velayutham, N. K., Thamaraikani, T., Wahab, S., Khalid, M., Ramachawolran, G., Abullais, S. S., Wong, L. S., Sekar, M., Gan, S. H., Ebenezer, A. J., Ravikumar, M., Subramaniyan, V., Mat Rani, N. N. I., Wu, Y. S., & Jeyabalan, S. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]

  • Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Sindi, A. S., Al-Ghamdi, S. S., Al-Harthi, S. E., Alswat, Q. S., Shaker, M. A., & El-Gamal, A. A. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE, 20(9), e0330731. [Link]

  • Velayutham, N. K., Thamaraikani, T., Wahab, S., Khalid, M., Ramachawolran, G., Abullais, S. S., Wong, L. S., Sekar, M., Gan, S. H., Ebenezer, A. J., Ravikumar, M., Subramaniyan, V., Mat Rani, N. N. I., Wu, Y. S., & Jeyabalan, S. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed, 37013149. [Link]

  • Velayutham, N. K., et al. (2023). (PDF) Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. ResearchGate. [Link]

  • Al-Zinati, M., Al-Sbiei, A., Al-Obeidat, F., Al-Adwan, S., Al-Sawalha, N., Al-Soubh, A., & Al-Sbiei, A. (2022). A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion. MDPI. [Link]

  • Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology. [Link]

  • Manayi, A., & Saeidnia, S. (2023). Inhibiting Angiogenesis by Anti-Cancer Saponins. Encyclopedia.pub. [Link]

  • Gherghiceanu, M., & Popescu, L. M. (2022). Pro-Angiogenic Bioactive Molecules in Vascular Morphogenesis: Integrating Endothelial Cell Dynamics. MDPI. [Link]

  • Velayutham, N. K., et al. (2023). Corrigendum: Stylopine: a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology. [Link]

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  • Karar, J., & Maity, A. (2011). PI3K/AKT/mTOR pathway in angiogenesis. Frontiers in Molecular Neuroscience, 4, 51. [Link]

  • Liu, J., et al. (2023). The role of the ERK signaling pathway in promoting angiogenesis for treating ischemic diseases. Frontiers in Pharmacology. [Link]

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Application Notes & Protocols: A Framework for Evaluating (-)-Stylopine in Osteosarcoma Cells

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Rationale

Osteosarcoma (OS) is the most prevalent primary malignant tumor of the bone, predominantly affecting children and young adults.[1] Despite aggressive multimodal therapies, including surgery and chemotherapy, the prognosis for patients with metastatic or recurrent disease remains poor, underscoring the urgent need for novel therapeutic strategies. A promising avenue of research involves targeting the specific signaling pathways that drive osteosarcoma's growth, survival, and metastasis.[2][3]

One such critical pathway is mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Activation of VEGFR-2 is integral to angiogenesis, cell proliferation, and migration in osteosarcoma.[4][5] Therefore, inhibitors of this pathway are of significant therapeutic interest.

(-)-Stylopine, a naturally occurring benzylisoquinoline alkaloid, has emerged as a potential anti-cancer agent. Recent studies have specifically demonstrated its ability to inhibit the proliferation of human osteosarcoma cells (MG-63) in vitro. The primary mechanism identified is the suppression of VEGFR-2 expression and signaling.[1][4][5] Furthermore, this compound has been shown to induce mitochondrial damage and apoptosis, and to inhibit cell migration.[1][4] The alkaloid is also known to modulate other key cancer-related pathways, including MAPK/ERK and NF-κB, which are also implicated in osteosarcoma pathobiology.[6][7]

This document provides a comprehensive experimental framework for researchers to systematically evaluate the efficacy and mechanism of action of this compound in osteosarcoma cell lines. The proposed workflow is designed to be logical and progressive, starting with broad phenotypic assessments and moving toward detailed molecular mechanism elucidation. The protocols provided are grounded in established methodologies and include critical controls to ensure data integrity and reproducibility.

Recommended Cell Lines and Culture Conditions

To account for the inherent heterogeneity of osteosarcoma, it is imperative to use a panel of well-characterized cell lines rather than a single line.[8] We recommend initiating studies with at least two of the following human osteosarcoma cell lines:

  • MG-63: A commonly used cell line known for its fibroblast-like morphology. It was used in the foundational studies demonstrating stylopine's effect on VEGFR2.[1][4]

  • Saos-2: An osteoblastic cell line that is p53-null.

  • U-2 OS: A cell line with an epithelial-like morphology and functional p53.

  • 143B: A highly metastatic cell line, particularly useful for invasion assays.

Protocol 2.1: Osteosarcoma Cell Culture

  • Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) or McCoy's 5A Medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The optimal medium can vary between cell lines.[9][10]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency. Use Trypsin-EDTA to detach cells, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.

Experimental Design: A Phased Approach

We propose a four-phase experimental workflow to comprehensively characterize the effects of this compound. This structure allows for logical go/no-go decisions at the end of each phase before committing resources to more complex and targeted assays.

Experimental_Workflow phase1 Phase 1: Cytotoxicity & Dose-Response exp1 MTT / Cell Viability Assay phase1->exp1 ic50 Determine IC50 Value exp1->ic50 phase2 Phase 2: Analysis of Cell Fate ic50->phase2 Use IC50 for subsequent experiments phase3 Phase 3: Assessment of Metastatic Potential ic50->phase3 phase4 Phase 4: Molecular Mechanism Elucidation ic50->phase4 exp2a Annexin V / PI Apoptosis Assay phase2->exp2a exp2b Propidium Iodide Cell Cycle Analysis phase2->exp2b exp3 Transwell Migration & Invasion Assay phase3->exp3 exp4a Western Blot Analysis (VEGFR-2, Akt, ERK, Caspases) phase4->exp4a exp4b qRT-PCR Analysis (KDR, BAX, BCL2) phase4->exp4b

Caption: Phased experimental workflow for evaluating this compound.

Phase 1: Cytotoxicity and Dose-Response Screening

Objective: To determine the concentration-dependent cytotoxic effect of this compound on osteosarcoma cells and to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol 4.1: MTT Cell Viability Assay

  • Cell Seeding: Seed osteosarcoma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is <0.1% in all wells to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include "untreated" (medium only) and "vehicle control" (medium with 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value.

Table 1: Representative Data Structure for IC₅₀ Values (µM)

Cell Line 24h IC₅₀ 48h IC₅₀ 72h IC₅₀
MG-63
Saos-2

| U-2 OS | | | |

Phase 2: Analysis of Cell Fate

Objective: To determine if the reduction in cell viability is due to the induction of apoptosis and/or cell cycle arrest. These experiments should be conducted using the calculated 48h IC₅₀ and ½ IC₅₀ concentrations.

Protocol 5.1: Apoptosis Detection by Annexin V-FITC and PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with vehicle (DMSO), ½ IC₅₀, and IC₅₀ concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 5.2: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content within cells to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Treatment: Treat cells in 6-well plates as described in Protocol 5.1.

  • Cell Harvesting: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[14]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).[14][15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[16]

  • Analysis: Analyze by flow cytometry, collecting data on a linear scale. Use software to model the cell cycle distribution.

Table 2: Representative Data Structure for Cell Fate Analysis

Treatment % Early Apoptosis % Late Apoptosis % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control
This compound (½ IC₅₀)

| this compound (IC₅₀) | | | | | |

Phase 3: Assessment of Metastatic Potential

Objective: To evaluate the effect of non-lethal concentrations of this compound (e.g., ¼ and ½ IC₅₀) on the migratory and invasive capabilities of osteosarcoma cells.

Protocol 6.1: Transwell Migration and Invasion Assay

  • Insert Preparation: For invasion assays, coat the top of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, use uncoated inserts.

  • Cell Seeding: Resuspend cells (5 x 10⁴ to 1 x 10⁵) in serum-free medium containing vehicle or non-lethal concentrations of this compound and add them to the upper chamber of the inserts.

  • Chemoattractant: Add complete medium (containing 10% FBS) to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 24-48 hours.

  • Cell Removal: Gently remove the non-migrated/invaded cells from the top surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the cells that have moved to the bottom surface of the membrane with methanol, then stain with 0.1% Crystal Violet.

  • Quantification: Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance, or count the number of stained cells in several microscopic fields and average the results.

Phase 4: Molecular Mechanism Elucidation

Objective: To investigate the molecular changes induced by this compound, focusing on the VEGFR-2 pathway and key apoptosis-related proteins.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Phosphorylates Stylopine This compound Stylopine->VEGFR2 Inhibits Expression & Phosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellResponse Proliferation Survival Migration mTOR->CellResponse

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

Protocol 7.1: Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of target proteins.[17]

  • Protein Extraction: Treat cells with this compound (½ IC₅₀, IC₅₀) for a relevant time point (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

    • Total VEGFR-2

    • Phospho-VEGFR-2 (p-VEGFR-2)

    • Total Akt, p-Akt

    • Total ERK, p-ERK

    • Cleaved Caspase-3, Pro-Caspase-3

    • Bax, Bcl-2

    • β-Actin or GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL (chemiluminescence) substrate and an imaging system.[18]

Protocol 7.2: Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to measure changes in the mRNA expression levels of target genes.[20][21]

  • RNA Extraction: Treat cells as described for Western Blotting. Extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[22]

  • qPCR Reaction: Set up the qPCR reaction using cDNA, SYBR Green master mix, and gene-specific primers.[23] Recommended primer targets:

    • KDR (gene for VEGFR-2)

    • BAX (pro-apoptotic)

    • BCL2 (anti-apoptotic)

    • ACTB or GAPDH (housekeeping genes for normalization)

  • Data Analysis: Run the reaction on a real-time PCR system.[24] Calculate the relative gene expression using the 2-ΔΔCt method.

Table 3: Representative Data Structure for Molecular Analysis

Target Treatment Relative Protein Expression (Fold Change vs. Vehicle) Relative mRNA Expression (Fold Change vs. Vehicle)
p-VEGFR-2 / Total VEGFR-2 This compound (IC₅₀) N/A
KDR This compound (IC₅₀) N/A
Cleaved Caspase-3 This compound (IC₅₀) N/A

| Bax/Bcl-2 Ratio | this compound (IC₅₀) | | |

Conclusion and Future Directions

This guide outlines a systematic approach to validate and expand upon the promising initial findings of this compound as a potential therapeutic agent for osteosarcoma. The data generated from these experiments will provide a robust characterization of its cytotoxic, anti-proliferative, anti-metastatic, and molecular effects. Positive and comprehensive results from this in vitro framework would provide the strong rationale needed to advance this compound into more complex preclinical models, such as 3D spheroids, patient-derived xenografts (PDX), or other in vivo studies, which are essential steps in the drug discovery pipeline.[25][26]

References

  • Velayutham, N. K., Thamaraikani, T., Wahab, S., Khalid, M., Ramachawolran, G., Abullais, S. S., Wong, L. S., Sekar, M., Gan, S. H., Ebenezer, A. J., Ravikumar, M., Subramaniyan, V., Mat Rani, N. N. I., Wu, Y. S., & Jeyabalan, S. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]

  • Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PMC - NIH. [Link]

  • (PDF) Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - ResearchGate. (2023). ResearchGate. [Link]

  • Erratum: Stylopine: a potential natural metabolite to activate vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed. (2023). PubMed. [Link]

  • Erratum: Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - Frontiers. (2023). Frontiers. [Link]

  • In vitro culture of human osteosarcoma cell lines: a comparison of functional characteristics for cell lines cultured in medium without and with fetal calf serum - PMC. PMC - NIH. [Link]

  • Targeting signaling pathways in osteosarcoma: Mechanisms and clinical studies - PMC. (2023). PMC - NIH. [Link]

  • A beginner's guide to RT-PCR, qPCR and RT-qPCR | The Biochemist - Portland Press. (2020). Portland Press. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • Brief guide to RT-qPCR - PMC - NIH. PMC - NIH. [Link]

  • NF-κB signaling pathway in osteosarcoma: from signaling networks to targeted therapy. Translational Oncology. [Link]

  • Xylopine Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed. PubMed. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining - UCL. UCL. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (2023). Medium. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. PMC - NIH. [Link]

  • Deciphering the Signaling Mechanisms of Osteosarcoma Tumorigenesis - MDPI. MDPI. [Link]

  • GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). University of Verona. [Link]

  • (PDF) Xylopine Induces Oxidative Stress and Causes G 2 /M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - ResearchGate. (2017). ResearchGate. [Link]

  • Engineering Osteosarcoma In Vitro: From Traditional Models to Biofabricated Platforms for Precision Medicine | ACS Omega. ACS Omega. [Link]

  • The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols - CLYTE Technologies. CLYTE Technologies. [Link]

  • Advances of Osteosarcoma Models for Drug Discovery and Precision Medicine - MDPI. (2023). MDPI. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. Bio-Rad Antibodies. [Link]

  • Evaluation using Western Blot - STANDARD OPERATING PROCEDURE. (2021). National Cancer Institute. [Link]

  • Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - MDPI. MDPI. [Link]

  • qPCR (real-time PCR) protocol explained - YouTube. (2021). YouTube. [Link]

  • In vitro studies of osteosarcoma: A researcher's perspective of quantity and quality - PMC. (2017). PMC - NIH. [Link]

  • Deciphering signaling networks in osteosarcoma pathobiology - PMC - PubMed Central. PMC - NIH. [Link]

  • Corrigendum: Stylopine: a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - Frontiers. Frontiers. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Quratul Ain. [Link]

  • Phosphoinositide Signal Transduction Pathway and Osteosarcoma Metastases - Brieflands. Brieflands. [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of (-)-Stylopine for In Vitro Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (-)-Stylopine, a promising protoberberine alkaloid with significant therapeutic potential, including anti-inflammatory and anticancer activities.[1][2] As researchers increasingly explore its mechanism of action in various in vitro models, a common experimental hurdle has emerged: its low aqueous solubility. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, practical troubleshooting, and validated protocols to overcome the solubility challenges of this compound, ensuring reliable and reproducible experimental outcomes.

This document is structured to provide direct answers to common questions and to troubleshoot specific issues you may encounter. We will delve into the physicochemical properties of this compound, explore various solubilization strategies, and provide detailed, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound that influence its solubility?

A1: Understanding the inherent properties of this compound is the first step in developing an effective solubilization strategy. As a protoberberine alkaloid, its structure dictates its solubility profile.

PropertyValueSource
Molecular Formula C₁₉H₁₇NO₄[3][4]
Molecular Weight 323.35 g/mol [3][4]
Predicted XLogP3-AA 3[3]
Appearance Crystalline solid
General Solubility Poorly soluble in water, soluble in organic solvents like ethanol and chloroform.

The high predicted XLogP3-AA value of 3 indicates a significant lipophilic character, which is the primary reason for its poor aqueous solubility.[3] This hydrophobicity means that this compound prefers non-polar environments over aqueous media, leading to challenges in preparing stock solutions and maintaining its solubility in physiological buffers used for in vitro studies.

Q2: I need to make a stock solution of this compound. What are the recommended starting solvents?

A2: For initial stock solutions, organic solvents are necessary. The choice of solvent will depend on the required concentration and the tolerance of your experimental system to that solvent.

SolventConcentrationConditionsSource
DMSO 2.5 mg/mL (7.73 mM)Requires sonication and warming to 60°C.
DMF 4 mg/mL (12.37 mM)Requires sonication and warming to 60°C.
Acetone 1 mg/mL (3.09 mM)Requires sonication.

Expert Insight: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays due to its powerful solubilizing capacity.[5] However, it is crucial to use anhydrous (newly opened) DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound. For all organic solvents, gentle warming and sonication are often required to achieve complete dissolution. Always visually inspect your solution for any undissolved particulates before use.

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. Why is this happening and what can I do?

A3: This is a very common issue known as "precipitation upon dilution." It occurs because the highly concentrated drug, stable in the organic solvent, is abruptly introduced into an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the hydrophobic drug molecules to aggregate and precipitate.

To mitigate this, you should:

  • Minimize the final DMSO concentration: Aim for a final DMSO concentration in your culture medium of ≤ 0.5%, as higher concentrations can be cytotoxic to many cell lines.[5] Some robust cell lines may tolerate up to 1%.

  • Use a serial dilution approach: Instead of a single large dilution, perform a stepwise dilution, first into a small volume of media, vortexing gently, and then adding this to the final volume.

  • Pre-warm the media: Having the culture media at 37°C can sometimes help maintain solubility during dilution.

  • Consider advanced formulation strategies: If precipitation persists even at low DMSO concentrations, you will need to explore more advanced solubilization techniques, which are detailed in the Troubleshooting Guide below.

Troubleshooting Guide: Enhancing this compound Solubility for In Vitro Assays

This section addresses specific problems and provides detailed, actionable solutions.

Problem 1: Even with low DMSO concentrations, I observe compound precipitation over the course of my multi-day experiment.

Cause: The thermodynamic drive for the hydrophobic this compound to aggregate in the aqueous medium is strong, and over time, even initially dissolved molecules can come out of solution. This can lead to inconsistent and unreliable results.

Solution: Employing Cyclodextrins for Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility and stability.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and a favorable safety profile.[8][9]

Workflow for Solubility Enhancement

Caption: Decision workflow for enhancing this compound solubility.

Protocol 1: Preparation of a this compound:HP-β-CD Inclusion Complex (Kneading Method)

This method is effective for creating a solid dispersion that can be readily dissolved in aqueous buffers.

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a good starting point.

  • Weighing: Accurately weigh out both this compound and HP-β-CD.

  • Mixing: Place the powders in a glass mortar.

  • Kneading: Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) dropwise to the powder mixture while continuously triturating with a pestle. The goal is to form a thick, uniform paste.

  • Drying: Continue kneading until the solvent has evaporated and a dry powder is obtained. To ensure complete solvent removal, the powder can be placed in a vacuum oven at a low temperature (e.g., 40°C) overnight.

  • Storage: Store the resulting solid inclusion complex in a desiccator at room temperature.

  • Reconstitution: The powder can now be dissolved directly in your cell culture medium or physiological buffer to the desired final concentration.

Self-Validation: A properly formed inclusion complex will dissolve in aqueous media to form a clear solution, whereas a simple physical mixture of this compound and HP-β-CD will result in a suspension.

Problem 2: My cell line is extremely sensitive to organic solvents, and even 0.1% DMSO is causing toxicity.

Cause: Some cell types, particularly primary cells or certain cancer cell lines, are highly sensitive to the membrane-disrupting effects of organic solvents.

Solution: Utilizing Low-Toxicity Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in water. For cell culture applications, non-ionic surfactants are generally preferred due to their lower toxicity profile.

Mechanism of Surfactant-Mediated Solubilization

Surfactant_Mechanism Stylopine_Molecule This compound (Hydrophobic) Aqueous_Medium Aqueous Medium (e.g., Cell Culture Media) Stylopine_Molecule->Aqueous_Medium Poorly Soluble Micelle Micelle (Hydrophobic Core) Stylopine_Molecule->Micelle Encapsulated in Hydrophobic Core Surfactant_Monomers Surfactant Monomers Surfactant_Monomers->Micelle Self-Assembles (above CMC) Solubilized_Stylopine Solubilized This compound Micelle->Solubilized_Stylopine Forms Stable Complex Solubilized_Stylopine->Aqueous_Medium Disperses in Aqueous Phase

Caption: Surfactant micelle encapsulating a hydrophobic drug.

Recommended Surfactants for In Vitro Use:

  • Polysorbate 20 (Tween® 20): A commonly used non-ionic surfactant.

  • Pluronic® F-68: A non-ionic block copolymer known for its low cytotoxicity and membrane-stabilizing properties. It is often included in serum-free media formulations to protect cells from shear stress.[10]

Protocol 2: Solubilization of this compound using Pluronic® F-68

  • Prepare a Pluronic® F-68 Stock Solution: Prepare a 10% (w/v) stock solution of Pluronic® F-68 in cell culture grade water. Filter-sterilize this solution through a 0.22 µm filter.

  • Initial Dissolution of this compound: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Formation of the Drug-Surfactant Solution: While vortexing, slowly add the this compound solution to the 10% Pluronic® F-68 stock solution. The final concentration of the organic solvent should be kept as low as possible.

  • Solvent Evaporation (Optional but Recommended): To remove the organic solvent, the solution can be gently heated (e.g., to 40-50°C) under a stream of nitrogen gas until the organic solvent has evaporated.

  • Final Dilution: The resulting aqueous solution of this compound in Pluronic® F-68 can then be diluted to the desired final concentration in your cell culture medium. The final concentration of Pluronic® F-68 should be optimized for your cell line, but typically ranges from 0.01% to 0.1%.

Expert Insight: It is crucial to run a vehicle control in your experiments. This control should contain the same final concentration of the solubilizing agent (e.g., HP-β-CD or Pluronic® F-68) and any residual organic solvent as your experimental samples. This will allow you to distinguish the effects of this compound from any effects of the formulation excipients.

Problem 3: I am concerned about the pH-dependent solubility of this compound in my physiological buffer.

Solution: pH Adjustment and Buffer Selection

For some applications, particularly those not involving live cells, slight acidification of the buffer can improve solubility. However, for cell-based assays, altering the pH of the culture medium is generally not advisable as it can significantly impact cell viability and function.

If you are working with a cell-free assay in a physiological buffer (e.g., PBS), you can investigate the solubility of this compound at slightly acidic pH values (e.g., pH 6.0-6.8). It is important to ensure that the pH of your final solution is compatible with your experimental endpoint.

For cell-based assays, the use of cyclodextrins or surfactants as described above is the preferred method for maintaining solubility at physiological pH. These methods do not rely on pH modification and are therefore more compatible with live-cell experiments.

Conclusion

The poor aqueous solubility of this compound presents a significant, yet surmountable, challenge for in vitro research. By understanding its physicochemical properties and systematically applying the appropriate solubilization strategies, researchers can prepare stable, biologically active solutions for their experiments. The primary recommendation is to use a minimal amount of DMSO for the initial stock solution, followed by dilution into the final aqueous medium. If precipitation occurs, the use of solubility enhancers such as HP-β-CD or low-toxicity surfactants like Pluronic® F-68 is strongly advised. Always include proper vehicle controls to ensure the validity of your experimental results. With these tools and protocols, the scientific community can continue to successfully unlock the therapeutic potential of this compound.

References

  • Velayutham, N. K., Thamaraikani, T., Wahab, S., Khalid, M., Ramachawolran, G., Abullais, S. S., Wong, L. S., Sekar, M., Gan, S. H., Ebenezer, A. J., Ravikumar, M., Subramaniyan, V., Mat Rani, N. N. I., Wu, Y. S., & Jeyabalan, S. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 440583, Stylopine. Retrieved January 27, 2026, from [Link].

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]

  • Crini, G. (2014). A history of cyclodextrins. Chemical Reviews, 114(21), 10940–10975. [Link]

  • Gould, S. (2016). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). The effects of pH, buffer capacity, and ionic strength on the solubility of a new parenteral anesthetic agent, 2,6-diisopropylphenol. AAPS PharmSciTech, 7(1), E1–E5. [Link]

  • Li, W., Huang, H., Zhang, Y., Fan, T., Liu, X., Xing, W., & Niu, X. (2013). Anti-inflammatory effect of tetrahydrocoptisine from Corydalis impatiens is a function of possible inhibition of TNF-α, IL-6 and NO production in lipopolysaccharide-stimulated peritoneal macrophages through inhibiting NF-κB activation and MAPK pathway. European Journal of Pharmacology, 715(1-3), 62–71. [Link]

  • Zhang, Y., et al. (2018). Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity. Scientific Reports, 8(1), 16863. [Link]

  • Jambhekar, S. S., & Breen, P. J. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of actives. AAPS PharmSciTech, 17(1), 3–15. [Link]

  • de Castro, M. D. L., & Priego-Capote, F. (2010). Ultrasound-assisted preparation of cyclodextrin inclusion complexes. Ultrasonics Sonochemistry, 17(6), 997–1006. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]

  • Wikipedia. (2025, December 26). Tetrahydrocoptisine. [Link]

  • Papageorgiou, M., et al. (2006). Pluronic enhances the robustness and reduces the cell attachment of mammalian cells. Cytotechnology, 52(3), 135–145. [Link]

  • Birnbaum, D. T., & Kosmala, J. D. (2015). Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines. Biotechnology and Bioengineering, 112(6), 1237–1245. [Link]

  • Critical Micelle Concentration. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Sharma, N., & Madan, P. (2014). Surfactants in cell culture and bioprocessing. Journal of Pharmacy & Bioallied Sciences, 6(1), 2–8. [Link]

  • What is the maximum non-toxic concentration of DMSO in Cell culture? (2016, April 20). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Maleki, A., Kettiger, H., & Schirhagl, R. (2017). The effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link]

  • Galvão, J., et al. (2014). A review of the use of surfactants in cell culture. Journal of Applied Toxicology, 34(10), 1051-1059. [Link]

  • de la Torre, B. G., & Andreu, D. (2016). Peptide solubility guidelines. Methods in Molecular Biology, 1368, 3-11. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • de Oliveira, A. G., et al. (2019). Cyclodextrin–drug inclusion complexes: in vivo and in vitro approaches. International Journal of Molecular Sciences, 20(3), 642. [Link]

  • Brewster, M. E., & Loftsson, T. (2020). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 164, 1-18. [Link]

  • What effects does DMSO have on cell assays? (2017, August 3). Quora. Retrieved January 27, 2026, from [Link]

  • What is a suitable method for determining solubility of novel drugs in preparation for in-vivo mouse behavior? (2012, August 10). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved January 27, 2026, from [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved January 27, 2026, from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

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challenges in the chemical synthesis of (-)-STYLOPINE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the chemical synthesis of (-)-stylopine. This resource is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this promising protoberberine alkaloid. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to facilitate a successful and efficient synthesis. Our approach is grounded in mechanistic principles and field-proven insights to empower you to navigate the complexities of this multi-step synthesis.

Troubleshooting Guide: Navigating the Synthetic Landscape

The synthesis of this compound, while achievable, presents several critical junctures where challenges can arise. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Low Yield or Failure in the Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone for constructing the dihydroisoquinoline core of stylopine. However, it is sensitive to reaction conditions and substrate electronics.

  • Symptoms:

    • Low or no yield of the desired cyclized product.

    • Formation of a complex mixture of side products, often appearing as a tarry residue.

    • Recovery of unreacted starting amide.

  • Potential Causes & Solutions:

    CauseScientific RationaleTroubleshooting Steps
    Insufficient activation of the aromatic ring The Bischler-Napieralski reaction is an electrophilic aromatic substitution. Electron-donating groups on the aromatic ring are crucial for facilitating the cyclization.Ensure that the starting phenethylamine derivative has appropriate electron-donating substituents (e.g., methoxy or methylenedioxy groups) to activate the ring system.
    Decomposition of the starting material or product The reaction often requires harsh dehydrating agents (e.g., POCl₃, P₂O₅) and elevated temperatures, which can lead to degradation.1. Optimize the dehydrating agent: While POCl₃ is common, milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can be effective at lower temperatures. 2. Control the temperature: Start the reaction at a lower temperature and gradually increase it. Use a solvent with a suitable boiling point (e.g., toluene, acetonitrile) to maintain a consistent temperature.
    Side reactions A significant side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes, especially if the intermediate nitrilium ion is stabilized.[1]1. Solvent choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product. 2. Alternative reagents: Employing oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to elimination.[1]
Issue 2: Poor Regioselectivity in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for forming the tetrahydroisoquinoline skeleton. However, with substituted phenethylamines, achieving the correct regioselectivity can be a challenge.[2]

  • Symptoms:

    • Formation of a mixture of ortho and para cyclized products.

    • Difficulty in separating the desired regioisomer.

  • Potential Causes & Solutions:

    CauseScientific RationaleTroubleshooting Steps
    Reaction conditions favoring the undesired isomer The regioselectivity of the Pictet-Spengler reaction is highly dependent on the solvent and the presence or absence of an acid catalyst. Protic, acidic conditions tend to favor para-cyclization.[2]1. Solvent screening: For ortho-selectivity, as required for stylopine synthesis, aprotic, nonpolar solvents (e.g., toluene, dichloromethane) without an external acid catalyst have been shown to be effective.[2] 2. Temperature control: Lower temperatures can enhance selectivity in some cases.
    Steric hindrance Bulky substituents on the phenethylamine or the aldehyde can influence the regiochemical outcome.While less straightforward to modify, consider the steric profile of your starting materials. If possible, use less bulky protecting groups.
Issue 3: Low Enantioselectivity in the Asymmetric Reduction Step

The crucial stereocenter in this compound is often introduced via the asymmetric reduction of a dehydroprotoberberine precursor. Achieving high enantiomeric excess (ee) is paramount.

  • Symptoms:

    • Low ee of the final product.

    • Formation of a racemic or near-racemic mixture of stylopine enantiomers.

  • Potential Causes & Solutions:

    CauseScientific RationaleTroubleshooting Steps
    Ineffective chiral catalyst or reagent The choice of chiral catalyst or reducing agent is critical for achieving high stereocontrol.1. Catalyst selection: Explore a range of well-established chiral catalysts for asymmetric hydrogenation, such as those based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP). 2. Chiral auxiliary approach: Consider using a chiral auxiliary on the nitrogen atom to direct the stereochemical outcome of a reduction or a Pictet-Spengler reaction.[3] The auxiliary can be removed in a subsequent step.
    Suboptimal reaction conditions Temperature, pressure, and solvent can all significantly impact the enantioselectivity of the reduction.1. Systematic optimization: Perform a systematic optimization of reaction parameters (temperature, hydrogen pressure, solvent, and catalyst loading). 2. Solvent effects: The polarity and coordinating ability of the solvent can influence the transition state of the enantioselective step. Screen a variety of solvents.
Issue 4: Difficulty in Purification of the Final Product

Protoberberine alkaloids can be challenging to purify due to their structural similarity to side products and their tendency to be amorphous.

  • Symptoms:

    • Co-elution of impurities during column chromatography.

    • Inability to induce crystallization.

    • Low recovery after purification.

  • Potential Causes & Solutions:

    CauseScientific RationaleTroubleshooting Steps
    Similar polarity of product and impurities Minor structural variations in side products may not lead to significant differences in polarity, making chromatographic separation difficult.1. Alternative chromatography techniques: If standard silica gel chromatography is ineffective, consider using alumina or reverse-phase chromatography. 2. Preparative HPLC: For high-purity samples, preparative HPLC with a suitable chiral or achiral column can be very effective.[4]
    Amorphous nature of the product Many alkaloids do not crystallize easily from common solvents.1. Salt formation: Convert the freebase of stylopine to a salt (e.g., hydrochloride, tartrate). Salts often have better crystalline properties. 2. Systematic crystallization screening: Screen a wide range of solvents and solvent mixtures for recrystallization. Techniques such as slow evaporation, vapor diffusion, and cooling crystallization should be explored.
    Chiral resolution of a racemic mixture If an asymmetric synthesis was not employed, the final product will be a racemic mixture that needs to be resolved.1. Diastereomeric salt formation: React the racemic stylopine with a chiral resolving agent (e.g., tartaric acid, dibenzoyltartaric acid) to form diastereomeric salts. These can be separated by fractional crystallization.[5] 2. Chiral HPLC: Preparative chiral HPLC is a powerful technique for separating enantiomers on a larger scale.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies involve the construction of the tetracyclic protoberberine core through either a Bischler-Napieralski reaction followed by cyclization or a Pictet-Spengler reaction.[7][8] The key chiral center is typically introduced via an asymmetric reduction of a dehydroprotoberberine intermediate or through an asymmetric Pictet-Spengler reaction using a chiral auxiliary or catalyst.[3][9]

Q2: How can I monitor the progress of the key cyclization reactions?

A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of any side products.

Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

A3: Standard laboratory safety practices should always be followed. The reagents used in the Bischler-Napieralski reaction, such as phosphorus oxychloride and triflic anhydride, are corrosive and moisture-sensitive and should be handled in a fume hood with appropriate personal protective equipment.

Q4: My final product shows signs of N-oxide formation. How can I avoid this and remove the impurity?

A4: N-oxide formation can occur during oxidative workups or prolonged exposure to air.[10] To minimize its formation, it is advisable to handle the final product under an inert atmosphere (e.g., nitrogen or argon) and to use deoxygenated solvents. If N-oxide is formed, it can often be separated by column chromatography due to its higher polarity compared to the parent amine. Reduction back to the tertiary amine can also be achieved using appropriate reducing agents.

Experimental Protocols

Protocol 1: Asymmetric Pictet-Spengler Reaction using a Chiral Auxiliary

This protocol outlines a general procedure for an asymmetric Pictet-Spengler reaction, a key step in controlling the stereochemistry of the stylopine core.

  • Preparation of the Chiral Phenethylamine: Start with a commercially available or synthesized phenethylamine precursor. Attach a chiral auxiliary, such as (S)-(-)-α-methylbenzylamine, to the nitrogen atom via reductive amination.[2]

  • Pictet-Spengler Cyclization:

    • Dissolve the chiral phenethylamine derivative in an aprotic, nonpolar solvent such as toluene in a round-bottom flask under an inert atmosphere.

    • Add the appropriate aldehyde (e.g., a derivative of formaldehyde) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the resulting diastereomeric mixture of tetrahydroisoquinolines by column chromatography on silica gel.

  • Removal of the Chiral Auxiliary:

    • The chiral auxiliary can be removed by hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

    • Purify the resulting secondary amine to yield the enantiomerically enriched tetrahydroisoquinoline precursor to this compound.

Visualizing the Synthesis

Diagram 1: General Synthetic Workflow for this compound

A Starting Materials (Phenethylamine & Aldehyde derivatives) B Bischler-Napieralski or Pictet-Spengler Reaction A->B Core Formation C Dehydroprotoberberine Intermediate B->C Cyclization D Asymmetric Reduction C->D Stereocenter Introduction E This compound D->E F Purification E->F Isolation

Caption: A generalized workflow for the total synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Cyclization

Start Low Yield in Cyclization Cause1 Insufficient Ring Activation? Start->Cause1 Cause2 Harsh Reaction Conditions? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Solution1 Check Substituents Cause1->Solution1 Solution2 Optimize Reagents & Temp. Cause2->Solution2 Solution3 Change Solvent/Reagents Cause3->Solution3

Caption: A decision tree for troubleshooting low yields in cyclization reactions.

References

  • Dalpozzo, R. (2016). The chiral pool in the Pictet–Spengler reaction for the synthesis of β-carbolines. Molecules, 21(6), 699. Available at: [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2018). Molecules. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2020). Molecules. Available at: [Link]

  • Retracted Article: Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids. (2024). Natural Product Reports. Available at: [Link]

  • Diastereomeric recrystallization. In Wikipedia. Available at: [Link]

  • Optimization of the Reaction Conditions for the Synthesis of. (n.d.). ResearchGate. Available at: [Link]

  • (PDF) Chiral Separations by High‐Performance Liquid Chromatography. (n.d.). ResearchGate. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2020). PMC. Available at: [Link]

  • Total Synthesis of the Ortho-Hydroxylated Protoberberines (S)-Govaniadine, (S)-Caseamine, and (S)-Clarkeanidine via a Solvent-Directed Pictet–Spengler Reaction. (2018). The Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective Synthesis of Tetrahydroprotoberberines and Bisbenzylisoquinoline Alkaloids from a Deprotonated α-Aminonitrile. (2011). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors. (2022). JACS Au. Available at: [Link]

  • Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation. (2014). Angewandte Chemie International Edition. Available at: [Link]

  • Pictet–Spengler reaction. In Wikipedia. Available at: [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2014). Der Pharma Chemica. Available at: [Link]

  • Application of the Asymmetric Pictet-Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2018). PubMed. Available at: [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). NIH. Available at: [Link]

  • Asymmetric desymmetrization of 2,5-cyclohexadienones initiated by organocatalytic conjugate addition to 4-nitro-5-styrylisoxazoles. (2022). Chemical Communications. Available at: [Link]

  • Enantioselective Total Synthesis and X-ray Structures of the Tetrahydroprotoberberine Alkaloids (−)-(S)-Tetrahydropalmatrubine and (−)-(S)-Corytenchine. (2010). Journal of Natural Products. Available at: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). RSC Publishing. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). MDPI. Available at: [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2018). ResearchGate. Available at: [Link]

  • Pictet-Spengler Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Recent Strategies for the Synthesis of Protoberberines and Protoberberine Type Compounds. (2009). ResearchGate. Available at: [Link]

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). MDPI. Available at: [Link]

  • [chiral purification HPLC]. (2022). Reddit. Available at: [Link]

  • (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. (2017). ResearchGate. Available at: [Link]

  • Enantioselective total synthesis and X-ray structures of the tetrahydroprotoberberine alkaloids (-)-(S)-tetrahydropalmatrubine and (-)-(S)-corytenchine. (2010). PubMed. Available at: [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. Available at: [Link]

  • Optimization and continuous flow synthesis of felodipine. (2025). Arkivoc. Available at: [Link]

  • Asymmetric Synthesis of the Protoberberine Alkaloid (S)-(−)-Xylopinine Using Enantiopure Sulfinimines. (2002). Sci-Hub. Available at: [Link]

  • Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. (1998). Google Patents.
  • Retracted Article: Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids. (2024). Natural Product Reports. Available at: [Link]

  • Enantioselective Total Synthesis and X-ray Structures of the Tetrahydroprotoberberine Alkaloids (−)-(S)-Tetrahydropalmatrubine and (−)-(S)-Corytenchine. (2010). Journal of Natural Products. Available at: [Link]

  • Publications. (n.d.). Hyster Lab - Princeton University. Available at: [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. Available at: [Link]

  • Quaternary protoberberine alkaloids. (n.d.). IS MUNI. Available at: [Link]

  • Asymmetric Synthesis of Hydrobenzofuranones via Desymmetrization of Cyclohexadienones using the Intramolecular Stetter Reaction. (2012). PMC. Available at: [Link]

  • Bischler‐Napieralski reaction. (n.d.). ResearchGate. Available at: [Link]

  • Correction: Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. (2022). Chemical Science. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (-)-Stylopine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (-)-stylopine. This guide is designed for researchers, chemists, and drug development professionals dedicated to the synthesis of complex isoquinoline alkaloids. This compound, a tetrahydroprotoberberine alkaloid, presents unique synthetic challenges, primarily in constructing its tetracyclic core and controlling the stereochemistry at the C-13a position to yield the desired (S)-enantiomer.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during its synthesis. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to rationalize and optimize your reaction conditions effectively.

Section 1: General Principles & Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategic approach to synthesizing this compound and other tetrahydroprotoberberine alkaloids.

Q1: What are the primary synthetic strategies for constructing the this compound core?

A1: The synthesis of the tetracyclic core of this compound generally involves two key phases: the construction of a substituted 1-benzyl-3,4-dihydroisoquinoline intermediate, followed by the formation of the "berberine bridge" to create the final ring system. The most established methods include:

  • Bischler-Napieralski / Pictet-Spengler Sequence: This classical approach first uses the Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline from a β-phenylethylamide using a dehydrating agent like POCl₃ or P₂O₅.[2][3] This is typically followed by reduction and subsequent Pictet-Spengler reaction with formaldehyde to close the final ring.[4] The Bischler-Napieralski reaction is most effective on electron-rich aromatic rings.[2]

  • Solvent-Directed Pictet-Spengler Reaction: More recent advancements have shown that the regioselectivity of the Pictet-Spengler cyclization can be controlled by the choice of solvent. For precursors with multiple possible cyclization sites, apolar solvents like toluene can favor the formation of ortho-substituted products required for certain protoberberine skeletons, while protic solvents tend to yield the para-substituted isomers.[5][6]

  • Modern C-H Functionalization & Cross-Coupling Methods: Contemporary strategies often employ transition-metal catalysis. Palladium-catalyzed intramolecular cyclizations and C-H activation protocols offer a more convergent and modular approach to the protoberberine core, allowing for greater diversity in substitution patterns.[7][8][9]

Q2: How is the crucial (S)-stereochemistry at the C-13a position established and maintained?

A2: Achieving high enantioselectivity is paramount for producing this compound. The primary methods for introducing the chiral center are:

  • Chiral Auxiliary-Assisted Synthesis: A common strategy involves attaching a chiral auxiliary to the nitrogen of the phenylethylamine precursor. This auxiliary directs the cyclization step (e.g., in a Bischler-Napieralski reaction) to favor one diastereomer, which, after removal of the auxiliary, yields the enantiomerically enriched product.[10][11]

  • Asymmetric Catalysis: The use of chiral catalysts for a key bond-forming step is a more elegant and atom-economical approach. Asymmetric transfer hydrogenation of a dihydroisoquinoline intermediate using catalysts like those developed by Noyori is a well-established method for setting the stereocenter with high enantiomeric excess (ee).[12]

  • Chiral Pool Synthesis: Starting from an enantiopure starting material, such as an amino acid, can also be a viable, though often longer, route.

Maintaining stereochemical integrity is equally important. Subsequent reaction steps, particularly those involving harsh acidic or basic conditions or high temperatures, must be carefully controlled to prevent racemization.

Section 2: Troubleshooting Guide: A Problem-Solving Approach

This section is formatted to directly address common experimental failures.

Problem Area: Low Reaction Yields

Q: My Bischler-Napieralski cyclization is sluggish and gives a low yield. What are the likely causes?

A: This is a frequent issue. The causality can be traced to several factors:

  • Insufficient Aromatic Ring Activation: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. If the benzene ring that is being attacked is not sufficiently activated with electron-donating groups (e.g., methoxy or methylenedioxy groups), the cyclization will be difficult.[2] You may need to use harsher conditions (higher temperatures, stronger dehydrating agents like P₂O₅), but this risks side reactions.[3]

  • Dehydrating Agent Potency: The effectiveness of dehydrating agents can vary. Phosphorus pentoxide (P₂O₅) is stronger than phosphorus oxychloride (POCl₃). For less reactive substrates, a mixture of the two or using refluxing xylene instead of toluene may be necessary to increase the reaction temperature.[3]

  • Steric Hindrance: Bulky substituents near the reaction site can impede the intramolecular cyclization.

Q: The final ring-closure step (e.g., Pictet-Spengler or C-H activation) is failing. How can I troubleshoot this?

A: The final cyclization to form the tetracyclic system can be challenging.

  • For Pictet-Spengler Reactions: The reaction is driven by the formation of an electrophilic iminium ion.[4] Ensure your acid catalyst is potent and anhydrous. If using formaldehyde, paraformaldehyde in an aprotic solvent like toluene at elevated temperatures can be effective.[5] The nucleophilicity of the benzyl ring is also key; ensure it has sufficient electron-donating groups.

  • For Palladium-Catalyzed Cyclizations: Catalyst deactivation is a common culprit. Ensure all reagents and solvents are scrupulously degassed and anhydrous. The choice of ligand is critical; if a ligand-free protocol is failing, the addition of a suitable phosphine or carbene ligand may be required to stabilize the active palladium species.[7][9] Check the purity of your substrate, as impurities containing sulfur or other coordinating groups can poison the catalyst.

Problem Area: Poor Enantioselectivity or Racemization

Q: My asymmetric synthesis is resulting in a low enantiomeric excess (ee). How can I improve this?

A: Low ee is a critical failure in the synthesis of a chiral target. The root cause is almost always related to the stereocontrol element of your synthesis.

  • Catalyst/Auxiliary Integrity: If using an asymmetric catalyst (e.g., for hydrogenation), ensure it has not decomposed. Prepare it fresh if necessary. If using a chiral auxiliary, verify its enantiomeric purity before starting the synthesis.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Running the reaction at a lower temperature can significantly enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent Effects: The solvent can play a crucial role in the chiral environment. Screen a variety of solvents to find the optimal medium for your specific catalyst system.

  • Workup-Induced Racemization: The stereocenter in tetrahydroprotoberberines can be labile under certain conditions. Avoid prolonged exposure to strong acids or bases during the workup and purification, as this can lead to epimerization and a loss of enantiopurity.

Problem Area: Side Product Formation & Regioselectivity

Q: My Pictet-Spengler reaction is giving a mixture of regioisomers. How can I control the outcome?

A: When the benzylisoquinoline precursor has activating groups that could direct cyclization to more than one position, controlling regioselectivity is key. As demonstrated in the synthesis of related alkaloids, solvent choice is a powerful tool:

  • Aprotic Conditions (e.g., Toluene): Heating the amine and aldehyde substrates in an apolar, aprotic solvent like toluene often favors the formation of the ortho-cyclized product, which is necessary for the protoberberine skeleton.[5][6]

  • Protic Conditions (e.g., Trifluoroethanol): Performing the reaction in a protic solvent tends to favor cyclization at the para position relative to the most activating group.[5]

Q: I am observing significant tar or byproduct formation in my reaction, especially during cyclization.

A: Tar formation often indicates that the reaction conditions are too harsh, causing polymerization or degradation.

  • For Bischler-Napieralski: This reaction can be highly exothermic. Consider adding the dehydrating agent slowly at a lower temperature to control the initial reaction rate before heating.[13] Overheating can lead to the formation of styrene-type byproducts through elimination.[3]

  • For Oxidative Steps: If your synthesis involves oxidation (e.g., to form a berberine salt before reduction), ensure you are using a stoichiometric amount of a mild oxidant. Over-oxidation can lead to undesired side products.

Section 3: Optimized Protocols & Methodologies

The following protocol is a synthesized example for a key transformation, based on established methodologies for related compounds.[5][6] It should be adapted and optimized for the specific this compound precursors.

Protocol: Solvent-Directed Pictet-Spengler Cyclization for the Protoberberine Core

This protocol describes the crucial cyclization of a 1-benzyltetrahydroisoquinoline with formaldehyde to form the tetracyclic core, where solvent choice dictates the regiochemical outcome.

  • Reagent Preparation:

    • Dissolve the 1-benzyltetrahydroisoquinoline precursor (1.0 equiv) in anhydrous toluene (to favor ortho cyclization) to a concentration of approximately 0.04 M.[6]

    • Ensure the precursor is fully dissolved. Gentle warming may be required.

    • Add paraformaldehyde (2.0-3.0 equiv) to the solution.

  • Reaction Execution:

    • Equip the reaction flask with a reflux condenser under an inert atmosphere (Nitrogen or Argon).

    • Heat the reaction mixture to 105-110 °C (reflux) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may require an extended period (24-120 hours) for completion.[6]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude residue directly by flash column chromatography on silica gel. A gradient elution system, such as petroleum ether/ethyl acetate, is often effective for separating the desired ortho product from unreacted starting material and any minor para isomer.[6]

Section 4: Data Tables for Optimization

The selection of reaction conditions is critical for success. The following tables summarize reported data for key transformations in protoberberine synthesis to guide your optimization efforts.

Table 1: Effect of Solvent on Regioselectivity in Pictet-Spengler Cyclization

(Data synthesized from studies on related ortho-hydroxylated protoberberines)[5]

PrecursorReagentSolventTemp (°C)o/p RatioYield (%)
NorcrassifolineParaformaldehydeToluene10586:14 55
NorcrassifolineFormalineTrifluoroethanolRT14:86 64
  • Insight: This data clearly demonstrates that an apolar solvent (Toluene) at high temperature strongly favors the desired ortho-cyclized product, while a protic solvent (TFE) favors the para isomer. This is a critical design choice for the synthesis of this compound.

Table 2: Conditions for Anionic Aza-6π-Electrocyclization

(A modern approach to the protoberberine core)[7][9]

StepReagentSolventTemp (°C)Time (h)Notes
N-DeprotectionNaH (3 equiv)Anhydrous DMF1303Critical step to unmask the nucleophile.
CyclizationKOt-Bu (2.5 equiv)Anhydrous DMF13020High temperature required to drive the electrocyclization.
  • Insight: This modern strategy requires high temperatures and strongly basic, anhydrous conditions. Troubleshooting low yields would involve ensuring scrupulous exclusion of water and oxygen, and verifying the activity of the hydride and alkoxide bases.

Section 5: Visual Guides & Workflows
General Synthetic Workflow for this compound

G cluster_0 Phase 1: Isoquinoline Core Synthesis cluster_1 Phase 2: Berberine Bridge Formation A β-Phenylethylamine Precursor B Acylation A->B C Bischler-Napieralski Cyclization B->C D Asymmetric Reduction (e.g., ATH) C->D E 1-Benzyltetrahydro- isoquinoline (Chiral) D->E F Pictet-Spengler Cyclization E->F Key Intermediate G This compound F->G

Caption: General workflow for this compound synthesis.

Troubleshooting Decision Tree for Low Yield in Cyclization

G cluster_PS Pictet-Spengler cluster_PD Pd-Catalyzed start Low Yield in Final Cyclization q1 What is the cyclization method? start->q1 ps1 Check Aromatic Ring Activation (EDGs present?) q1->ps1 Pictet-Spengler pd1 Degas Solvents & Use Anhydrous Conditions q1->pd1 Pd-Catalyzed ps2 Increase Temperature (e.g., Reflux Toluene) ps1->ps2 ps3 Use Aprotic Solvent for ortho-selectivity ps2->ps3 pd2 Check Catalyst Purity & Loading pd1->pd2 pd3 Screen Ligands pd2->pd3

Caption: Decision tree for troubleshooting low cyclization yields.

References
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  • Total Synthesis of the Ortho-Hydroxylated Protoberberines (S)-Govaniadine, (S)-Caseamine, and (S)-Clarkeanidine via a Solvent-Directed Pictet–Spengler Reaction . National Institutes of Health.

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  • Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids . ResearchGate.

  • Enantioselective Total Synthesis and X-ray Structures of the Tetrahydroprotoberberine Alkaloids (−)-(S)-Tetrahydropalmatrubine and (−)-(S)-Corytenchine . Journal of Natural Products.

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  • Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles . RSC Publishing.

  • Bischler-Napieralski Reaction . Organic Chemistry Portal.

  • Novel photochemical-diradical cyclization methods for protoberberine alkaloid synthesis. Preparation of (.+-.)-xylopinine and (.+-.)-stylopine . The Journal of Organic Chemistry.

  • Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy . Frontiers.

  • Intramolecular Cyclization . Encyclopedia MDPI.

  • Retracted Article: Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids . Natural Product Reports.

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Technical Support Center: Troubleshooting Peak Tailing in (-)-Stylopine HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of (-)-stylopine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues with peak tailing, ensuring robust and accurate quantification. As a basic alkaloid, this compound is prone to secondary interactions with the stationary phase, which can lead to asymmetrical peaks. This guide provides in-depth, cause-and-effect explanations and validated protocols to address these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing significant peak tailing for my this compound standard. What are the most likely causes?

Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue that can compromise resolution and the accuracy of quantification.[1][2] The primary cause is often unwanted secondary interactions between the analyte and the stationary phase.[2][3] Specifically, the basic nitrogen atom in the stylopine structure can interact strongly with acidic silanol groups (Si-OH) that are present on the surface of silica-based columns.[1][3][4]

These interactions introduce a secondary, stronger retention mechanism in addition to the intended hydrophobic interactions, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[1][3] The extent of this issue is influenced by several factors:

  • Column Chemistry: The type of silica used for the column packing material is critical. Older, Type A silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbates peak tailing.[1][5][6] Modern, high-purity Type B silica columns are manufactured to have fewer and less acidic silanol groups, significantly improving peak shape for basic compounds.[1][6] Incomplete end-capping of the stationary phase also leaves more silanol groups exposed.[3][4]

  • Mobile Phase pH: The pH of your mobile phase plays a crucial role in the ionization state of both the this compound molecule and the silanol groups on the column.[2][4] At mid-range pH values (approximately 3-7), silanol groups can be deprotonated and negatively charged, leading to strong electrostatic interactions with the protonated, positively charged stylopine.

  • Instrumental Effects: Issues with the HPLC system itself, such as excessive extra-column volume (dead volume) from long tubing or poorly made connections, can cause peak broadening and tailing.[2][7] A void at the head of the column can also lead to poor peak shape.[2]

Question 2: How can I systematically troubleshoot the peak tailing of this compound?

A logical, step-by-step approach is the most effective way to identify and resolve the source of peak tailing. It is crucial to change only one parameter at a time to understand its effect.

Troubleshooting_Workflow A Observe Peak Tailing (Tailing Factor > 1.2) B Step 1: Mobile Phase pH Optimization A->B C Lower pH to 2.5 - 3.0 B->C D Peak Shape Improved? C->D E Step 2: Evaluate Mobile Phase Additives D->E No M Resolved D->M Yes F Add Competing Base (e.g., TEA) E->F G Peak Shape Improved? F->G H Step 3: Assess Column Health & Chemistry G->H No G->M Yes I Use High-Purity, End-Capped Type B Silica Column H->I J Check for Column Void/Contamination H->J N Problem Persists I->N J->N K Step 4: Check for Extra-Column Volume L Minimize Tubing Length & Check Fittings K->L L->M N->K

Caption: A systematic workflow for troubleshooting this compound peak tailing.

Question 3: You mentioned mobile phase pH. What is the optimal pH for analyzing this compound and why?

For basic compounds like this compound, adjusting the mobile phase pH to a low value (typically between 2.5 and 3.0) is one of the most effective strategies to reduce peak tailing.[2][3][5]

The Mechanism: The acidity of silanol groups on a silica-based column generally falls in the pKa range of 3.5-4.5. By lowering the mobile phase pH to below 3, the vast majority of these silanol groups will be protonated and therefore neutral.[2][5] This suppresses the undesirable ionic interaction between the negatively charged silanols and the positively charged stylopine molecules.[3][5] While the stylopine (as a base) will be fully protonated and positively charged at this low pH, the neutralization of the active silanol sites on the stationary phase minimizes the secondary retention mechanism that causes tailing.[2]

  • Buffer Preparation: Prepare an aqueous buffer, such as 20 mM potassium phosphate or ammonium acetate, for your mobile phase.[5][8]

  • pH Adjustment: Use a calibrated pH meter to adjust the pH of the aqueous portion of the mobile phase to 2.8 using an acid like phosphoric acid or acetic acid.[2][8] It is important to measure the pH of the aqueous component before mixing it with the organic modifier.[2]

  • Mobile Phase Composition: Mix the pH-adjusted aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio. For example, a starting point could be 70:30 (Aqueous:Organic).

  • Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Analysis: Inject your this compound standard and compare the peak shape (tailing factor) to the chromatogram obtained with the previous, higher pH mobile phase.

Mobile Phase pHExpected Tailing Factor for a Basic AnalyteRationale
7.0High (>2.0)Silanol groups are ionized (negatively charged), leading to strong ionic interactions with the protonated basic analyte.[3]
4.5Moderate (1.5 - 2.0)A significant portion of silanol groups are still ionized, causing noticeable tailing.[9]
3.0 Low (≤ 1.5) Silanol groups are largely protonated (neutral), minimizing secondary interactions and significantly improving peak symmetry. [3][5]
Question 4: Adjusting the pH helped, but there is still some tailing. What else can I do with the mobile phase?

If lowering the pH is not sufficient, the next step is to introduce a mobile phase additive that acts as a "competing base" or "silanol suppressor".[5] Triethylamine (TEA) is a classic example of such an additive.[1][5]

The Mechanism: TEA is a small, basic molecule that, when added to the mobile phase at a low pH, becomes protonated and carries a positive charge. This positively charged TEA will preferentially interact with any remaining ionized silanol sites on the stationary phase.[5][10] By "masking" these active sites, TEA reduces the opportunity for this compound to engage in secondary interactions, leading to a more symmetrical peak.[5]

  • Prepare Mobile Phase: Start with your optimized low-pH mobile phase (e.g., pH 2.8 buffered aqueous solution mixed with organic solvent).

  • Add TEA: To the aqueous portion of your mobile phase, add triethylamine to a final concentration of 5-20 mM (approximately 0.05-0.2% v/v).[5] It is crucial to re-adjust the pH of the aqueous phase after adding the TEA, as it is basic.

  • Equilibrate and Analyze: Thoroughly equilibrate the column with the TEA-containing mobile phase and inject your sample.

  • Evaluate: Compare the peak tailing factor with and without the addition of TEA.

Caution: While effective, long-term use of competing bases like TEA can sometimes shorten column lifetime by accelerating the hydrolysis of the bonded phase.[5] Always dedicate a column for methods using such additives if possible.

Question 5: I've tried optimizing the mobile phase, but the peak tailing persists. Could my column be the problem?

Absolutely. The column is a central factor in peak shape performance, especially for challenging basic compounds.[2] If mobile phase optimization does not resolve the issue, a thorough evaluation of your column is necessary.

Key Column-Related Issues:

  • Column Aging and Contamination: Over time, columns can become contaminated with strongly retained sample matrix components, which can create new active sites for secondary interactions.[11] The bonded phase can also hydrolyze and degrade, especially when used at pH extremes, exposing more raw silica and active silanol groups. A blocked inlet frit can also distort peak shape.[2]

  • Inappropriate Column Chemistry: As mentioned, using an older Type A silica column or a column that is not well end-capped will inherently lead to more significant tailing for basic analytes like this compound.[1][5]

  • Column Void: A physical void or channel can form at the inlet of the column bed due to mechanical shock or dissolution of the silica bed under high pH conditions.[2][7] This disrupts the sample band as it enters the column, leading to distorted and tailing peaks.[2]

  • Column Flushing: Try flushing the column with a series of strong solvents to remove contaminants. A typical sequence for a reversed-phase column is to flush with water, then isopropanol, then methylene chloride, then isopropanol again, and finally back to your mobile phase.[10]

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column. It is packed with the same material and serves to adsorb any strongly retained or reactive compounds from the sample, protecting the more expensive analytical column.[11]

  • Switch to a Modern, High-Purity Column: The most reliable solution is often to switch to a column specifically designed for the analysis of basic compounds. Look for columns that are:

    • Based on high-purity, Type B silica with low metal content.[1][6]

    • Thoroughly end-capped to minimize exposed silanols.[3][4]

    • Potentially feature alternative chemistries like hybrid stationary phases that offer better pH stability and reduced silanol activity.[1]

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know - Agilent. Available at: [Link]

  • Stylopine | C19H17NO4 | CID 440583 - PubChem - NIH. Available at: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. Available at: [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide - Chromatography Online. Available at: [Link]

  • Tetrahydrocoptisine - Wikipedia . Available at: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing | LCGC International - Chromatography Online. Available at: [Link]

  • HPLC Troubleshooting . Available at: [Link]

  • Development and validation of stability indicating RP-HPLC method for simultaneous estimation of silodosin and mirabegron in synthetic mixture - PubMed. Available at: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Troubleshooting Guide - Phenomenex. Available at: [Link]

  • Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - ResearchGate. Available at: [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed. Available at: [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube. Available at: [Link]

  • HPLC Method Development for Characterisation of the Phenolic Composition of Cyclopia subternata and C. maculata Extracts and Chromatographic - CORE. Available at: [Link]

  • Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in . Available at: [Link]

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Technical Support Center: Optimizing (-)-Stylopine Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (-)-Stylopine. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise when optimizing the dosage of this compound for your cell culture experiments. This resource is designed to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively.

Part 1: Foundational Knowledge & Core Concepts

This section addresses the most fundamental questions regarding this compound's properties and the principles of dose-response studies.

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring benzylisoquinoline alkaloid. In the context of cancer cell biology, its primary mechanism of action involves the inhibition of key signaling pathways that control cell proliferation, survival, and angiogenesis. Specifically, studies have shown that stylopine can inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1][2] By blocking VEGFR-2, stylopine prevents the downstream signaling cascades that promote cell survival and migration.[3] This inhibition ultimately leads to the induction of apoptosis (programmed cell death), often characterized by mitochondrial membrane damage.[2][4]

Q2: Why is determining an optimal dosage so critical for my experiments?

Dosage optimization is the cornerstone of a reproducible and meaningful cell culture experiment. An inappropriate concentration can lead to one of several undesirable outcomes:

  • Too Low: The concentration may be insufficient to elicit a measurable biological response, leading to false-negative results where you might incorrectly conclude the compound is inactive.

  • Too High: An excessively high concentration can induce non-specific cytotoxicity or off-target effects, obscuring the specific mechanism of action you intend to study. It can also lead to solubility issues and cell death that is necrotic rather than apoptotic.

  • Poor Reproducibility: Without a carefully determined optimal dose, you will likely observe significant variation between experiments, making your data unreliable.[5][6]

The goal is to identify a concentration range that provides a specific, measurable, and reproducible biological effect. This is typically centered around the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Q3: What is an IC50 value, and how does it guide dosage selection?

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a specific biological process in vitro.[7][8] For example, it's the concentration of this compound required to reduce the viability of a cancer cell population by 50%.

Why it's your starting point:

  • Potency Benchmark: It provides a quantitative measure of the drug's potency on your specific cell line.

  • Dosage Anchor: Once you determine the IC50, you can select concentrations around this value for subsequent mechanistic studies. For instance, you might use concentrations such as 0.5x IC50, 1x IC50, and 2x IC50 to observe dose-dependent effects on protein expression or apoptosis.

The workflow for determining the optimal dosage begins with establishing the IC50 value.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: IC50 Determination cluster_analysis Phase 3: Analysis & Downstream Exp. prep_stock Prepare High-Concentration This compound Stock in DMSO calc_dilutions Calculate Serial Dilutions (Broad Range: nM to mM) prep_stock->calc_dilutions add_drug Treat Cells with Serial Dilutions calc_dilutions->add_drug seed_cells Seed Cells in 96-Well Plates seed_cells->add_drug incubate Incubate for 24-72 hours add_drug->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_abs Measure Absorbance (570 nm) mtt_assay->read_abs calc_ic50 Plot Dose-Response Curve & Calculate IC50 read_abs->calc_ic50 select_doses Select Optimal Doses (e.g., 0.5x, 1x, 2x IC50) calc_ic50->select_doses downstream Proceed to Mechanistic Assays (Western Blot, Flow Cytometry) select_doses->downstream G start Unexpected Cell Death Observed q1 Did the DMSO Vehicle Control Die? start->q1 a1_yes Problem is DMSO Toxicity q1->a1_yes Yes a1_no Problem is likely Drug-Related or Cell Health q1->a1_no No sol1 Solution: 1. Lower final DMSO% (target <=0.1%) 2. Remake drug stock at lower conc. a1_yes->sol1 q2 Are Cells Over-confluent or High Passage? a1_no->q2 a2_yes Problem is Sub-optimal Initial Cell Health q2->a2_yes Yes a2_no Problem is High Drug Sensitivity or Experimental Variable q2->a2_no No sol2 Solution: 1. Use low passage cells 2. Seed at optimal density (50-70% confluency) 3. Allow cells to adhere for 24h before treatment a2_yes->sol2 sol3 Solution: 1. Perform a wider, lower-range dose curve (pM-nM) 2. Check incubation time; it may be too long 3. Confirm drug stock concentration is correct a2_no->sol3

Caption: Troubleshooting logic for unexpected cytotoxicity.

Inconsistent or Irreproducible Results

Q6: I'm getting different IC50 values every time I run my experiment. What could be the cause?

Variability in dose-response experiments is often due to subtle inconsistencies in experimental procedure. [6] Common Causes of Variability:

  • Plating Density: Even small differences in the number of cells seeded per well can significantly alter the IC50 value. [8]* Incubation Time: The duration of drug exposure will directly impact the outcome. Ensure this is kept constant.

  • Reagent Stability: Ensure your this compound stock solution is stored correctly (typically at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.

  • Pipetting Errors: Inaccurate serial dilutions are a major source of error. Use calibrated pipettes and be meticulous.

ParameterImportanceBest Practice
Cell Seeding Density Critical for consistency.Use a cell counter for accuracy. Plate cells and allow them to adhere for 18-24 hours before adding the drug.
Drug Incubation Time Directly affects cell viability.Keep the incubation time identical across all experiments (e.g., 24, 48, or 72 hours).
Stock Solution Handling Compound degradation leads to weaker effects.Aliquot your stock solution upon preparation to avoid repeated freeze-thaw cycles. Store protected from light.
Assay Timing MTT reduction is time-sensitive.Ensure the incubation time with the MTT reagent is consistent for all plates.
Part 3: Key Experimental Protocols

This section provides validated, step-by-step protocols for the essential experiments required to determine and validate your optimal this compound dosage.

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol is designed to assess cell viability by measuring the metabolic activity of cells. [9]Live cells with active mitochondria will reduce the yellow MTT salt to a purple formazan product. [1] Materials:

  • This compound stock solution (e.g., 10 mM in sterile DMSO)

  • 96-well flat-bottom cell culture plates

  • Your cell line of interest in complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Trypsinize and count your cells. Calculate the cell suspension volume needed to seed 5,000-10,000 cells per well in a 96-well plate. b. Seed the cells in 100 µL of complete medium per well. Leave the first column (A1-H1) as a "media only" blank control. c. Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach and resume logarithmic growth.

  • Drug Preparation and Treatment: a. Prepare serial dilutions of this compound. A common approach is a 10-point, 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM). [5][10] b. Remember to prepare a vehicle control (DMSO at the highest concentration used) and an untreated control (media only). c. Carefully remove the media from the wells and add 100 µL of the media containing the respective drug concentrations. d. Incubate for your desired time point (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After incubation, add 20 µL of 5 mg/mL MTT solution to each well. [11] b. Incubate for 3-4 hours at 37°C. Protect the plate from light. During this time, purple formazan crystals should form in viable cells.

  • Formazan Solubilization and Measurement: a. Carefully aspirate the media from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals. [12] c. Place the plate on a shaker for 10-15 minutes at room temperature to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired. [9]5. Data Analysis: a. Subtract the average absorbance of the "media only" blank wells from all other values. b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells (which represent 100% viability). c. Plot % Viability vs. log [Drug Concentration] and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.

Protocol 2: Assessing Apoptosis via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay confirms that this compound is inducing apoptosis. In early apoptosis, phosphatidylserine (PS) flips to the outer cell membrane and can be bound by Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). [13] Materials:

  • 6-well plates

  • Cells treated with this compound (e.g., at 0.5x, 1x, and 2x IC50), vehicle control, and untreated control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Seed cells in 6-well plates and treat with the selected concentrations of this compound for the desired duration (e.g., 24 hours). b. Harvest both adherent and floating cells. To do this, collect the supernatant (which contains floating/dead cells), wash the plate with PBS, and then trypsinize the adherent cells. c. Combine the supernatant and the trypsinized cells for each sample. Centrifuge at 300 x g for 5 minutes.

  • Staining: a. Wash the cell pellet once with cold PBS. b. Resuspend the cells in 100 µL of 1X Binding Buffer per sample. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each 100 µL cell suspension. [14][15] d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry immediately (within 1 hour). c. Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells. * Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (should be a small population).

Protocol 3: Verifying Apoptotic Pathway Activation by Western Blot

This protocol allows you to visualize the cleavage of key apoptotic proteins, providing mechanistic evidence of apoptosis.

Principle: Apoptosis is executed by a cascade of enzymes called caspases. The activation of executioner caspases (like Caspase-3) leads to the cleavage of specific cellular substrates, including Poly (ADP-ribose) polymerase (PARP). Detecting the cleaved forms of Caspase-3 and PARP by Western blot is a hallmark of apoptosis. [16] Procedure Outline:

  • Protein Extraction: a. Treat cells with this compound as in the apoptosis assay. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: a. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies overnight at 4°C. Key antibodies include:

    • Cleaved Caspase-3
    • Cleaved PARP
    • A loading control (e.g., GAPDH or β-Actin) c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again and detect the signal using an ECL (chemiluminescence) substrate.

G cluster_pathway Simplified this compound Apoptotic Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PI3K_AKT PI3K/Akt Pathway (Survival Signaling) VEGFR2->PI3K_AKT Activates Stylopine This compound Stylopine->VEGFR2 Inhibits Apoptosis Apoptosis Induction (Caspase Activation, PARP Cleavage) PI3K_AKT->Apoptosis Inhibits

Caption: this compound inhibits VEGFR2, suppressing survival signals and inducing apoptosis.

References
  • M, S., T, M., S, S., K, S., V, G., J, A., & P, S. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1113533. [Link]

  • M, S., T, M., S, S., K, S., V, G., J, A., & P, S. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • M, S., T, M., S, S., K, S., V, G., J, A., & P, S. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. ResearchGate. [Link]

  • M, S., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers Media S.A.[Link]

  • LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. ResearchGate. [Link]

  • ResearchGate. (2021). Dose optimization for cell culture. ResearchGate. [Link]

  • A, S., & G, B. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 12(19), e4511. [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. ResearchGate. [Link]

  • Reddit. (2022). What do you do to troubleshoot screwed up cell culture?. Reddit. [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(2), 55–74. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Bio-protocol. (n.d.). MTT Assay for Measuring IC50 Values. Bio-protocol. [Link]

  • Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab. [Link]

  • ResearchGate. (2017). Xylopine Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells. ResearchGate. [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot. PubMed. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • NIH. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]

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Technical Support Center: Navigating the In-Vivo Effects of (-)-Stylopine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing (-)-Stylopine in animal studies. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to anticipate, manage, and minimize the side effects of this promising protoberberine alkaloid. Our goal is to ensure the scientific integrity of your experiments while upholding the highest standards of animal welfare.

Introduction: Understanding this compound's Bioactivity

This compound is a potent, biologically active compound with significant therapeutic potential, particularly in oncology. Its mechanism of action, however, is not entirely selective, leading to off-target effects that can manifest as observable side effects in animal models. The primary pharmacological activities contributing to these effects are its antagonism of dopamine D1 and D2 receptors, as well as its interaction with serotonin receptors. This dual action is responsible for its neuroleptic-like and sedative properties. This guide will equip you with the knowledge to address these effects proactively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected Sedation and Reduced Activity in Study Animals

Question: We've administered this compound to our mouse cohort, and the animals are exhibiting significant sedation, lethargy, and reduced spontaneous movement. How can we mitigate this without compromising our study's objectives?

Answer:

Sedation is a commonly observed side effect of this compound, primarily due to its antagonist activity at dopamine D1 and D2 receptors, which play a crucial role in arousal and motor control. The following is a step-by-step guide to managing this issue:

Step 1: Dose De-escalation and Titration

  • Rationale: The sedative effects of this compound are dose-dependent. The first and most critical step is to determine the minimum effective dose for your therapeutic endpoint while minimizing sedation.

  • Protocol:

    • Conduct a pilot dose-response study with a small cohort of animals.

    • Administer a range of this compound doses, starting from a low, sub-therapeutic dose and escalating to the desired therapeutic range.

    • At each dose level, carefully observe and quantify sedative effects using a standardized sedation scale (see Table 1).

    • Concurrently, assess the desired therapeutic effect (e.g., tumor growth inhibition).

    • Identify the optimal dose that provides a significant therapeutic benefit with an acceptable level of sedation.

Step 2: Adjusting the Dosing Schedule

  • Rationale: The timing of administration can influence the impact of sedation on other experimental procedures.

  • Protocol:

    • If sedation interferes with behavioral tests or feeding, consider administering this compound at a different time of day (e.g., before the dark cycle for nocturnal animals).

    • For long-term studies, evaluate if a less frequent dosing schedule (if pharmacokinetically feasible) can reduce the cumulative sedative burden.

Step 3: Supportive Care

  • Rationale: Sedated animals may have reduced access to food and water.

  • Protocol:

    • Ensure easy access to food and water by placing it directly on the cage floor.

    • Monitor body weight and hydration status daily.

    • Provide supplemental nutrition and hydration (e.g., hydrogel packs, subcutaneous fluids) if necessary.

Table 1: Rodent Sedation Assessment Scale

ScoreBehavioral Observation
0 Alert and active, normal exploratory behavior.
1 Mildly sedated, reduced spontaneous movement, but responsive to stimuli.
2 Moderately sedated, significant reduction in movement, delayed response to stimuli.
3 Deeply sedated, immobile unless stimulated, loss of righting reflex.
Issue 2: Cataleptic Behavior and Impaired Motor Coordination

Question: Our rats treated with this compound are displaying catalepsy (remaining in an externally imposed posture) and a general lack of motor coordination. What is the cause, and how can we address this?

Answer:

Catalepsy is a classic sign of dopamine D2 receptor blockade in the nigrostriatal pathway and is a well-documented effect of neuroleptic compounds. This compound's D2 antagonist activity is the primary cause of this side effect.

Step 1: Quantifying Catalepsy

  • Rationale: To effectively manage catalepsy, it's essential to have a quantitative measure of its severity.

  • Protocol: The Bar Test

    • Gently place the animal's forepaws on a horizontal bar raised approximately 3-5 cm from the surface.

    • Start a stopwatch and measure the time it takes for the animal to remove both paws and return to a normal posture.

    • A longer latency indicates a greater degree of catalepsy. Establish a cut-off time (e.g., 180 seconds) after which the animal is returned to its cage.

    • Perform this test at baseline and at various time points after this compound administration to characterize the time course of the effect.

Step 2: Pharmacological Intervention (for mechanistic studies)

  • Rationale: In some instances, it may be necessary to pharmacologically reverse the cataleptic effects to perform other experimental procedures. This should be done with caution and a clear scientific rationale, as it may interfere with the primary study outcomes.

  • Protocol:

    • Dopamine Agonists: The co-administration of a dopamine agonist can counteract the D2 antagonism of this compound. However, this will likely interfere with its therapeutic efficacy, especially in studies where dopamine signaling is relevant. This approach is primarily for mechanistic understanding rather than routine mitigation.

    • Anticholinergic Agents: Neuroleptic-induced catalepsy can also be modulated by the cholinergic system. The co-administration of an anticholinergic agent like scopolamine can sometimes reduce catalepsy. This should be approached with caution due to the potential for confounding effects.

Step 3: Adjusting Experimental Design

  • Rationale: If catalepsy is an unavoidable side effect at the therapeutic dose, the experimental design may need to be adapted.

  • Protocol:

    • Schedule behavioral tests or other procedures that require normal motor function for time points when the cataleptic effects of this compound are minimal (determined from your time-course study).

    • For long-term studies, monitor for the development of tolerance to the cataleptic effects.

Visualizing the Mechanism and Workflow

Diagram 1: Signaling Pathway of this compound Induced Side Effects

cluster_cns Central Nervous System Stylopine This compound D1R Dopamine D1 Receptor Stylopine->D1R Antagonism D2R Dopamine D2 Receptor Stylopine->D2R Antagonism SR Serotonin Receptors Stylopine->SR Interaction Sedation Sedation/ Hypnosis D1R->Sedation D2R->Sedation Catalepsy Catalepsy/ Motor Impairment D2R->Catalepsy SR->Sedation

Caption: Mechanism of this compound's CNS side effects.

Diagram 2: Experimental Workflow for Mitigating Side Effects

start Observe Side Effects (Sedation/Catalepsy) dose_response Conduct Dose-Response Study start->dose_response assess_sedation Quantify Sedation (Sedation Scale) dose_response->assess_sedation assess_catalepsy Quantify Catalepsy (Bar Test) dose_response->assess_catalepsy optimal_dose Determine Optimal Dose (Therapeutic Effect vs. Side Effect) assess_sedation->optimal_dose assess_catalepsy->optimal_dose adjust_schedule Adjust Dosing Schedule optimal_dose->adjust_schedule supportive_care Implement Supportive Care adjust_schedule->supportive_care continue_study Proceed with Main Study supportive_care->continue_study

Technical Support Center: Overcoming Resistance to (-)-Stylopine in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing (-)-Stylopine in cancer studies. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the experimental challenges associated with acquired resistance to this promising natural compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of this compound in cancer research.

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound, a protopine alkaloid, primarily exerts its anticancer effects through the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis. Mechanistically, it has been shown to suppress the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. This dual action of directly killing cancer cells and cutting off their blood supply makes it a compound of significant interest.

Q2: How do I determine the optimal concentration of this compound for my cancer cell line?

A2: The optimal concentration, or IC50 (half-maximal inhibitory concentration), of this compound is cell-line dependent. It is crucial to perform a dose-response curve to determine the IC50 for your specific model. A typical starting point for many cancer cell lines is in the low micromolar range.

Q3: What are the initial signs that my cancer cells may be developing resistance to this compound?

A3: The most common initial indicator of resistance is a rightward shift in the dose-response curve, meaning a higher concentration of this compound is required to achieve the same level of cytotoxicity. This is often observed as a gradual decrease in the percentage of apoptotic cells at a previously effective concentration.

Section 2: Troubleshooting Guide for this compound Resistance

This guide is structured to help you identify and address potential mechanisms of resistance in your cancer cell lines.

Issue 1: Decreased Apoptotic Response to this compound Treatment

Symptoms:

  • Reduced cleavage of Caspase-3 and PARP upon this compound treatment as observed by Western blot.

  • Lower percentage of Annexin V-positive cells in flow cytometry analysis compared to previous experiments with sensitive cells.

  • Increased cell viability in the presence of previously cytotoxic concentrations of this compound.

Potential Causes & Troubleshooting Steps:

  • Upregulation of Anti-Apoptotic Proteins: Cancer cells can evade apoptosis by overexpressing anti-apoptotic proteins, particularly those from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1)[1][2]. These proteins sequester pro-apoptotic proteins, preventing the initiation of the apoptotic cascade.

    • Experimental Workflow to Investigate Bcl-2 Family Upregulation:

      • Western Blot Analysis: Compare the protein expression levels of Bcl-2, Bcl-xL, and Mcl-1 in your resistant cell line versus the parental, sensitive cell line.

      • Quantitative PCR (qPCR): Analyze the mRNA levels of BCL2, BCL2L1 (encoding Bcl-xL), and MCL1 to determine if the upregulation is occurring at the transcriptional level.

      • Co-treatment with Bcl-2 Inhibitors: Perform synergy experiments by co-administering this compound with a Bcl-2 inhibitor (e.g., Venetoclax). A synergistic effect would suggest that the Bcl-2 pathway is a key resistance mechanism[3].

  • Downregulation of Pro-Apoptotic Proteins: A decrease in the expression of pro-apoptotic proteins like Bax and Bak can also lead to resistance[4].

    • Experimental Protocol: Western Blot for Pro-Apoptotic Proteins:

      • Lyse an equal number of sensitive and resistant cells.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against Bax and Bak.

      • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

      • Quantify band intensities to compare expression levels.

Issue 2: Reduced Inhibition of Angiogenic Signaling

Symptoms:

  • Resistant cells show sustained or reactivated phosphorylation of VEGFR-2 and its downstream effectors (e.g., Akt, ERK) even in the presence of this compound.

  • In co-culture models, endothelial tube formation is not as effectively inhibited by this compound as it was with the sensitive parental line.

Potential Causes & Troubleshooting Steps:

  • Alterations in the VEGFR-2 Signaling Pathway: Resistance to VEGFR-2 inhibitors can arise from mutations in the receptor or downregulation of its expression, making the pathway less critical for cell survival[5]. Alternatively, cancer cells can activate bypass signaling pathways to maintain proliferation and survival.

    • Investigative Workflow for VEGFR-2 Pathway Alterations:

      • Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of other receptor tyrosine kinases that could be compensating for VEGFR-2 inhibition.

      • VEGFR-2 Sequencing: Sequence the KDR gene (encoding VEGFR-2) in resistant cells to identify potential mutations that could alter drug binding or receptor activation.

      • Downstream Signaling Analysis: Perform Western blots for phosphorylated and total Akt, ERK, and other key downstream signaling molecules to assess pathway reactivation.

Issue 3: Decreased Intracellular Accumulation of this compound

Symptoms:

  • A significant increase in the IC50 value of this compound.

  • Cross-resistance to other structurally unrelated chemotherapeutic agents.

Potential Causes & Troubleshooting Steps:

  • Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters are a family of efflux pumps that can actively transport a wide range of substrates, including natural product-based drugs, out of the cell, thereby reducing their intracellular concentration and efficacy[6][7]. The most common ABC transporters associated with multidrug resistance are P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).

    • Experimental Protocol: Assessing ABC Transporter Activity:

      • qPCR for ABC Transporter Genes: Quantify the mRNA levels of ABCB1, ABCC1, and ABCG2 in both sensitive and resistant cells.

      • Western Blot for ABC Transporter Proteins: Confirm the increased expression at the protein level.

      • Rhodamine 123 Efflux Assay (for P-gp activity):

        • Incubate both sensitive and resistant cells with Rhodamine 123, a fluorescent substrate of P-gp.

        • Measure the intracellular fluorescence over time using flow cytometry or a fluorescence plate reader. A lower fluorescence intensity in the resistant cells indicates increased efflux.

        • As a control, perform the assay in the presence of a known P-gp inhibitor (e.g., Verapamil). Inhibition of efflux and restoration of Rhodamine 123 accumulation would confirm the role of P-gp.

      • Co-treatment with ABC Transporter Inhibitors: Similar to the Bcl-2 inhibitor experiments, test for synergy between this compound and inhibitors of specific ABC transporters to confirm their role in resistance[8].

Visualizations

Signaling Pathway Diagrams

Stylopine_Action_and_Resistance cluster_0 This compound Action in Sensitive Cells cluster_1 Potential Resistance Mechanisms Stylopine This compound VEGFR2 VEGFR-2 Stylopine->VEGFR2 Inhibits Bcl2_fam Bcl-2 Family Stylopine->Bcl2_fam Inhibits Anti-Apoptotic (e.g., Bcl-2) Apoptosis Apoptosis ABC ABC Transporters (e.g., P-gp) Stylopine->ABC Efflux PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates PI3K_Akt->Bcl2_fam Activates Anti-Apoptotic Mitochondria Mitochondria Bcl2_fam->Mitochondria Prevents Cytochrome c release Caspases Caspase Cascade Mitochondria->Caspases Cytochrome c release Caspases->Apoptosis Stylopine_out This compound (extracellular) ABC->Stylopine_out Bcl2_up Upregulated Bcl-2/Bcl-xL Bcl2_up->Mitochondria Strongly Inhibits Apoptosis Alt_RTK Alternative RTK Activation (e.g., EGFR, FGFR) Bypass_Signal Bypass Signaling Alt_RTK->Bypass_Signal Bypass_Signal->Bcl2_fam Maintains Survival Signal

Caption: this compound action and hypothesized resistance pathways.

Experimental Workflow Diagram

Troubleshooting_Workflow Start Decreased Efficacy of This compound Observed Check_Apoptosis Assess Apoptosis Markers (Caspase-3, Annexin V) Start->Check_Apoptosis Apoptosis_Reduced Apoptosis Reduced? Check_Apoptosis->Apoptosis_Reduced Check_Bcl2 Analyze Bcl-2 Family Protein Expression (Western Blot, qPCR) Apoptosis_Reduced->Check_Bcl2 Yes Check_Efflux Assess Drug Efflux (ABC Transporter Expression, Rhodamine Assay) Apoptosis_Reduced->Check_Efflux No Solution_Bcl2 Solution: Co-treat with Bcl-2 Inhibitor Check_Bcl2->Solution_Bcl2 Efflux_Increased Efflux Increased? Check_Efflux->Efflux_Increased Check_Signaling Analyze VEGFR-2 Pathway (Phospho-RTK Array, Western Blot) Efflux_Increased->Check_Signaling No Solution_Efflux Solution: Co-treat with ABC Transporter Inhibitor Efflux_Increased->Solution_Efflux Yes Bypass_Active Bypass Pathway Active? Check_Signaling->Bypass_Active Solution_Signaling Solution: Co-treat with inhibitor of identified bypass pathway Bypass_Active->Solution_Signaling Yes

Sources

Navigating the Nuances of (-)-Stylopine Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for (-)-stylopine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. As an isoquinoline alkaloid, the integrity of this compound in experimental settings is paramount for reproducible and accurate results. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues, underpinned by established principles of chemical stability and analytical science.

Troubleshooting Guide: Addressing Common Stability Issues with this compound

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: My this compound solution has developed a yellow or brownish tint. What could be the cause?

Answer:

A change in the color of your this compound solution is often the first visual indicator of degradation. This discoloration is likely due to the formation of degradation products with extended conjugated systems, which absorb light in the visible spectrum. The primary suspects for this are oxidation and photodegradation.

Causality and Investigation:

  • Oxidation: The tertiary amine and methylenedioxy groups in the this compound structure are susceptible to oxidation. This can be initiated by dissolved oxygen in your solvent, exposure to air, or the presence of oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions. Many complex organic molecules are light-sensitive.

Troubleshooting Workflow:

To diagnose and mitigate this issue, a systematic approach is recommended. The following workflow, visualized in the diagram below, outlines the key steps.

G cluster_0 Troubleshooting Color Change in this compound Solution observe Observation: Solution develops a yellow/brown tint check_storage Step 1: Review Storage Conditions - Protected from light? - Headspace minimized (inert gas)? - Appropriate temperature? observe->check_storage check_solvent Step 2: Evaluate Solvent - Freshly prepared? - Degassed (sparged with N2 or Ar)? - Peroxide-free? check_storage->check_solvent analytical_confirm Step 3: Analytical Confirmation - Run HPLC-UV/Vis or UPLC-MS - Compare with a freshly prepared standard check_solvent->analytical_confirm identify_degradants Step 4: Identify Degradation Products - Analyze MS data for new peaks - Correlate with potential oxidative or photodegradation products analytical_confirm->identify_degradants mitigate Step 5: Implement Corrective Actions - Store in amber vials - Use degassed, high-purity solvents - Prepare solutions fresh identify_degradants->mitigate

Caption: Workflow for troubleshooting discoloration of this compound solutions.

Experimental Protocol: Assessing Photostability

To determine if photodegradation is the culprit, a simple experiment can be performed:

  • Prepare two identical solutions of this compound in your experimental solvent.

  • Wrap one vial completely in aluminum foil to protect it from light.

  • Place both vials under the same ambient light and temperature conditions.

  • After a set period (e.g., 24 hours), analyze both solutions by HPLC-UV/Vis.

  • A significant decrease in the peak area of this compound in the light-exposed sample compared to the protected sample confirms photolability.

Question 2: I am observing a loss of this compound concentration over time in my stock solution, even when stored at low temperatures. What factors are at play?

Answer:

A gradual loss of your compound in solution, even under refrigerated or frozen conditions, points towards slower degradation pathways, most commonly hydrolysis, especially if the solvent is not anhydrous or if the pH is not optimal.

Causality and Investigation:

  • pH-Dependent Hydrolysis: The stability of many alkaloids is pH-dependent. While this compound lacks readily hydrolyzable ester groups, extreme pH values can catalyze ring-opening or other degradation reactions. The stability of natural compounds can be significantly influenced by pH[1][2][3].

  • Solvent Purity: The presence of impurities in the solvent, such as trace amounts of acids, bases, or metal ions, can catalyze degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce atmospheric moisture and oxygen, and may also physically stress the compound, leading to degradation[4].

Troubleshooting and Best Practices:

Factor Potential Issue Recommended Action
pH of Solution Non-optimal pH leading to hydrolysis.Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7). Perform a pH stability study to determine the optimal pH for your experimental conditions.
Solvent Choice Use of protic solvents (e.g., methanol, ethanol) that can participate in hydrolysis.If compatible with the experimental design, consider using aprotic solvents like DMSO or acetonitrile for long-term storage. Ensure solvents are of high purity and anhydrous if possible.
Storage Temperature Insufficiently low temperature to halt degradation.For long-term storage, -80°C is preferable to -20°C[4].
Aliquoting Repeated freeze-thaw cycles.Aliquot stock solutions into single-use volumes to avoid repeated temperature cycling[4].

Experimental Protocol: Preliminary pH Stability Screen

  • Prepare several small-volume solutions of this compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Store these solutions at a constant temperature (e.g., room temperature or 37°C for accelerated testing).

  • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by a validated stability-indicating HPLC method.

  • Plot the percentage of remaining this compound against time for each pH to identify the pH at which the compound is most stable.

Question 3: How can I develop a stability-indicating analytical method for this compound?

Answer:

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method with UV or mass spectrometric (MS) detection is the gold standard[5].

Key Steps for Method Development:

  • Forced Degradation Studies: Intentionally stress this compound solutions to generate degradation products. This is a critical step in identifying potential degradants and ensuring the analytical method can separate them from the parent compound[6][7].

  • Chromatographic Separation: Develop a gradient elution method that can resolve the main this compound peak from all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure the this compound peak is not co-eluting with any degradants.

  • Mass Spectrometry: Couple the LC system to a mass spectrometer to identify the mass-to-charge ratio (m/z) of the degradation products, which aids in their structural elucidation.

Forced Degradation Protocol Summary:

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for several hoursPotential for reactions involving the methylenedioxy groups.
Base Hydrolysis 0.1 M NaOH, heat at 60-80°C for several hoursSimilar to acid hydrolysis, but potentially different reaction products.
Oxidation 3-30% H₂O₂, room temperature or slightly elevated, for several hoursOxidation of the tertiary amine to an N-oxide or other oxidative degradation of the ring system.
Thermal Degradation Heat solution or solid at >60°CGeneral decomposition.
Photodegradation Expose solution to UV light (e.g., 254 nm or 365 nm) or broad-spectrum lightFormation of various photoproducts.

Note: The conditions above are starting points and should be optimized to achieve 5-20% degradation of the active compound.

The following diagram illustrates the workflow for developing a stability-indicating method.

G cluster_1 Stability-Indicating Method Development Workflow start Start: Pure this compound Standard forced_degradation Step 1: Conduct Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation sample_analysis Step 2: Analyze Stressed Samples by LC-UV/MS forced_degradation->sample_analysis method_optimization Step 3: Optimize Chromatographic Conditions (Mobile Phase, Gradient, Column) sample_analysis->method_optimization peak_resolution Step 4: Ensure Resolution of Parent and Degradant Peaks method_optimization->peak_resolution peak_purity Step 5: Perform Peak Purity Analysis (PDA) peak_resolution->peak_purity validation Step 6: Validate the Method (ICH Guidelines) peak_purity->validation end_node End: Validated Stability-Indicating Method validation->end_node

Caption: A stepwise workflow for creating a validated stability-indicating analytical method.

Frequently Asked Questions (FAQs)

  • What is the recommended solvent for preparing this compound stock solutions? For long-term storage, dimethyl sulfoxide (DMSO) or absolute ethanol are commonly used. It is crucial to use high-purity, anhydrous solvents. For aqueous-based experiments, prepare a concentrated stock in an organic solvent and dilute it into the aqueous buffer immediately before use to minimize hydrolysis.

  • How should I store my this compound solutions? Stock solutions should be stored at -80°C for long-term stability[4]. For short-term use, storage at -20°C is acceptable. Always protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil. It is also advisable to minimize the headspace in the vial or purge with an inert gas like argon or nitrogen to reduce oxidative degradation.

  • Are there any known degradation products of this compound? While specific, comprehensive studies on the forced degradation of this compound are not widely published, based on its chemical structure, potential degradation products could include N-oxides from oxidation of the tertiary amine, and products resulting from the cleavage or modification of the methylenedioxy bridges under harsh acidic or basic conditions. Analytical techniques like UPLC-MS/MS would be necessary to identify these in a stressed sample[8][9].

  • Can I use a UV-Vis spectrophotometer to check the stability of my this compound solution? While a UV-Vis spectrophotometer can detect a change in the overall absorbance spectrum, which might indicate degradation, it is not a stability-indicating method. It cannot distinguish between the parent compound and its degradation products if they have overlapping absorption spectra. HPLC or UPLC is required for accurate quantification of this compound in the presence of its degradants[5].

References

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS ASMS 2013 MP06-112. (n.d.). Shimadzu. Retrieved January 23, 2024, from [Link]

  • Hadžidedić, Š., Uzunović, A., Pilipović, S., & Kocova El-Arino, S. (2010). Use of Forced Degradation Studies on S-(−)-Amlodipine Besylate to Generate Information on the Degradation Products. Scientia Pharmaceutica, 78(3), 699. [Link]

  • Zhang, J., Zhang, Y., & Li, Y. (2016). Study of the structures of photodegradation impurities and pathways of photodegradation of cilnidipine by liquid chromatography/Q-Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(15), 1769–1778. [Link]

  • Raza, A., Riaz, S., & Siddiqui, F. A. (2016). Degradation products of amlodipine formed under acidic and alkaline stress conditions (AM1, AM2, AM4 and AM5). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Cabral-Marques, H. M., & Almeida, R. M. R. (2022). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Toxics, 9(7), 159. [Link]

  • Klickic, I., & Cindric, T. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Molecules, 25(12), 2854. [Link]

  • Wang, Y., Li, Y., & Liu, Y. (2022). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. International Journal of Molecular Sciences, 23(21), 13324. [Link]

  • The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. (2010). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Fragmentation patterns of stylopine ((a) and (b)), protopine ((c) and (d)), and fumariline ((e) and (f)) described in the library and determined by GC-QTOF-MS, respectively. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Dong, M. W. (2021). Analytical Techniques In Stability Testing. Separation Science. Retrieved January 23, 2024, from [Link]

  • The effect of light, temperature, ph on stability of anthocyanin pigments in Musa acuminata bract. (n.d.). Update Publishing House. Retrieved January 23, 2024, from [Link]

  • Bakshi, M., & Singh, S. (2002). Stressed degradation studies: a tool for the determination of the intrinsic stability of drugs. Pharmaceutical Technology, 26(6), 1-14.
  • Sravani, G., & Kumar, P. S. (2021). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Pharmaceutical Nanotechnology, 9(3), 221-231. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Sutan, C., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega, 7(26), 22359-22368. [Link]

  • Tétreault, J., et al. (2023). Modelling the degradation of acidic and alkaline printing paper. Cellulose, 30(11), 6935-6953. [Link]

  • Kumar, A., et al. (2018). QbD-based stability-indicating UPLC method for the analysis of fruquintinib and its impurities with MS/MS characterization of degradation products. Journal of the Korean Chemical Society, 62(6), 558-570.
  • Sharma, A., & Singh, S. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 8(10), 1373-1380.

Sources

Technical Support Center: A Guide to Selecting the Best Solvent for (-)-Stylopine Extraction

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal solvent for the extraction of (-)-stylopine. The content is structured in a question-and-answer format to directly address common challenges and queries encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the crude extraction of this compound?

The most effective and widely used solvent for the initial crude extraction of this compound from plant material is methanol or ethanol .[1][2] As a moderately polar tetrahydroprotoberberine alkaloid, this compound shows good solubility in polar protic solvents like alcohols.

Scientific Rationale:

  • "Like Dissolves Like": this compound possesses polar functional groups (ethers and a tertiary amine) that make it soluble in polar solvents. Methanol and ethanol are effective at penetrating the plant cell wall and solubilizing the alkaloids contained within.

  • Exhaustive Extraction: Methanol, often used with heating under reflux, ensures a thorough and exhaustive extraction of alkaloids from the defatted plant matrix.[1]

  • Safety and Practicality: Ethanol is often preferred due to its lower toxicity compared to methanol and is considered safe for human consumption, which can be a relevant factor in downstream applications.[2] A 70% ethanol solution has been shown to be optimal for extracting related alkaloids from Corydalis species, balancing polarity for extraction with water content to aid cell penetration.[3]

Q2: Why is a preliminary defatting step necessary before the main extraction?

A preliminary defatting step, typically performed with a non-polar solvent like hexane , is a critical pre-treatment process to remove lipids, waxes, and chlorophyll from the dried plant material.[1]

Scientific Rationale:

  • Reduces Interferences: These non-polar compounds can interfere with subsequent liquid-liquid extraction steps by causing persistent emulsions.[4] Removing them early simplifies the purification process.

  • Improves Purity: By eliminating major non-polar impurities at the outset, the purity of the initial crude methanolic or ethanolic extract is significantly enhanced, reducing the burden on later chromatographic purification steps.

  • Prevents Degradation: Chlorophyll, if co-extracted, can sometimes photosensitize the degradation of target compounds.

Q3: What is acid-base partitioning and why is it crucial for isolating this compound?

Acid-base partitioning is a liquid-liquid extraction technique that separates alkaloids from neutral or acidic compounds based on their basic nature. It is a cornerstone of classical alkaloid isolation.[1]

Scientific Rationale: The process leverages the tertiary amine in the this compound structure, which can be protonated or deprotonated by changing the pH of the solution.

  • Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 3-6% HCl). The nitrogen atom in this compound becomes protonated (R₃N → R₃NH⁺), forming a salt. This salt is soluble in the aqueous phase. Neutral impurities (like residual lipids) remain in an immiscible organic solvent (e.g., chloroform, ethyl acetate) and are washed away.

  • Basification: The acidic aqueous layer containing the protonated alkaloid is then made basic (e.g., with NH₄OH). This deprotonates the alkaloid (R₃NH⁺ → R₃N), converting it back to its neutral, "free base" form.

  • Final Extraction: The neutral alkaloid is now insoluble in water but highly soluble in a non-polar organic solvent like chloroform or dichloromethane, into which it is extracted, leaving water-soluble salts behind.[5]

This process provides a significant purification and concentration of the total alkaloid fraction from the crude extract.

Q4: Are there any "green" or safer solvent alternatives to traditional choices like chloroform or methanol?

Yes, the field of green chemistry offers several promising alternatives for alkaloid extraction that reduce environmental impact and operator hazard.

  • Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline chloride) that form a liquid with a low melting point. DES have been successfully used for the green extraction of alkaloids.[6][7] They are often biodegradable, have low volatility, and can be tuned for specific applications.

  • Ethyl Lactate: This is a bio-based solvent derived from the fermentation of corn. It has been shown to be an efficient solvent for the ultrasonic-assisted extraction of alkaloids and is considered a green alternative.[8]

  • Supercritical Fluids: Supercritical CO₂, sometimes modified with a co-solvent like ethanol, is another green technology used for extracting natural products, though it requires specialized equipment.

Q5: How does the choice of solvent affect the final purity of the extract?

The solvent system used at each stage of the extraction process directly dictates the purity of the final product. This compound is often found alongside other structurally similar isoquinoline alkaloids like protopine, coptisine, and palmatine in plants like Corydalis.[9][10]

  • Broad-Spectrum Solvents (Methanol/Ethanol): These will extract a wide range of alkaloids, leading to a complex mixture that requires further separation, typically by column chromatography or preparative HPLC.

  • Selective Solvent Systems: A carefully planned sequence of solvents with increasing polarity can achieve a degree of selective extraction. For instance, a less polar solvent might preferentially extract certain alkaloids over others.

  • Acid-Base Partitioning Solvents: The choice of organic solvent (e.g., ethyl acetate vs. dichloromethane) for washing and final extraction during acid-base partitioning can influence which neutral impurities are removed and how efficiently the target alkaloid is recovered.

Ultimately, achieving high purity of this compound almost always requires a final chromatographic step, but intelligent solvent selection during extraction minimizes the complexity of this final purification.

Troubleshooting Guide

Problem 1: Low Yield of this compound
  • Symptom: The final mass of isolated this compound is significantly lower than expected based on the plant source and literature reports.

  • Possible Causes & Solutions:

    • Incomplete Extraction: The plant material was not extracted for a sufficient duration or with enough solvent volume.

      • Solution: Increase the extraction time or perform multiple successive extractions (e.g., 3x with fresh solvent) and combine the extracts. Ensure the plant material is finely powdered to maximize surface area.

    • Incorrect pH During Partitioning: The pH was not sufficiently acidic to fully protonate the alkaloid or not sufficiently basic to deprotonate it for final extraction.

      • Solution: Use a pH meter to verify the pH at each step. Ensure the aqueous layer is acidic (pH < 2) before washing and strongly basic (pH > 9) before final extraction.

    • Analyte Loss in Emulsion: A significant amount of the product may be trapped in an unresolved emulsion.

      • Solution: See Problem 2 below for resolving emulsions.

    • Degradation: Some alkaloids can be sensitive to heat or light.

      • Solution: Avoid unnecessarily high temperatures during solvent evaporation (use a rotary evaporator under reduced pressure). Protect the extract from direct light, especially if working with chlorophyll-rich solutions.

Problem 2: Persistent Emulsion During Liquid-Liquid Extraction
  • Symptom: The aqueous and organic layers in the separatory funnel fail to separate into two distinct phases, forming a cloudy or stable intermediate layer. This is a very common issue in natural product extraction.[4]

  • Possible Causes & Solutions:

    • High Concentration of Surfactant-like Compounds: Residual fats, phospholipids, or other amphiphilic molecules are present.[4]

      • Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes).

      • Solution 2 (Add Brine): Add a saturated solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous phase, forcing the separation of the organic layer.[11]

      • Solution 3 (Centrifugation): Transfer the mixture to centrifuge tubes and spin at a moderate speed. The applied force will break the emulsion.

      • Solution 4 (Filtration): Filter the entire mixture through a pad of Celite or glass wool. This can help to break up the microscopic droplets forming the emulsion.

Problem 3: Extract is Contaminated with Chlorophyll
  • Symptom: The final extract or fractions from chromatography have a distinct green hue.

  • Possible Causes & Solutions:

    • Inefficient Defatting: The initial hexane wash was insufficient to remove all the chlorophyll.

      • Solution: Before the main extraction, ensure the powdered plant material is washed with hexane until the solvent runs clear and colorless.

    • No Defatting Step: The step was skipped entirely.

      • Solution (Post-Extraction): The crude extract can be subjected to column chromatography. Chlorophyll is relatively non-polar and can be washed off the column (e.g., silica gel) with a non-polar solvent or a solvent system of low polarity (e.g., hexane/ethyl acetate mixture) before eluting the more polar alkaloids.

Problem 4: Co-extraction of Structurally Similar Alkaloids
  • Symptom: TLC or HPLC analysis of the purified product shows multiple peaks or spots with similar retention times/Rf values, indicating the presence of other alkaloids.

  • Possible Causes & Solutions:

    • Complex Alkaloid Profile of Source: The plant naturally contains a mixture of closely related alkaloids which have similar solubility profiles.[3][9]

      • Solution: This issue cannot be solved by solvent choice alone. A high-resolution purification technique is required. Optimize the column chromatography method by using a shallower solvent gradient or trying a different stationary phase (e.g., alumina instead of silica). Preparative HPLC is often the best method for separating structurally similar compounds.

Protocols & Data

Table 1: Solvent Properties and Suitability for this compound Extraction
SolventPolarity IndexBoiling Point (°C)Key HazardsPrimary Use Case
n-Hexane 0.169Flammable, NeurotoxinDefatting / Chlorophyll Removal
Dichloromethane 3.140Suspected CarcinogenFinal LLE of free base alkaloid
Ethyl Acetate 4.477Flammable, IrritantLLE (less toxic alternative to DCM)
Ethanol 4.378FlammableMain Extraction
Methanol 5.165Flammable, ToxicMain Extraction
Water (Acidic) 10.2100Corrosive (with acid)Aqueous phase for protonated alkaloid
Protocol 1: Classical Step-by-Step Extraction and Isolation of this compound
  • Preparation: Air-dry and finely powder the plant material (e.g., roots or whole plant of Corydalis or Chelidonium majus).

  • Defatting: Macerate or perform Soxhlet extraction on the powdered material with n-hexane until the solvent runs clear. Discard the hexane extract (or save for analysis of non-polar compounds). Air-dry the defatted plant material.[1]

  • Main Extraction: Extract the defatted material with methanol or 70% ethanol, preferably by heating under reflux for several hours. Repeat this step 2-3 times. Combine the alcoholic extracts.[1][3]

  • Concentration: Evaporate the combined alcoholic extracts to dryness using a rotary evaporator.

  • Acid-Base Partitioning (Acidification): Dissolve the dried residue in a 3-5% aqueous HCl solution. Transfer to a separatory funnel and wash 2-3 times with an equal volume of dichloromethane to remove neutral impurities. Collect the aqueous layer.

  • Acid-Base Partitioning (Basification): Cool the acidic aqueous layer in an ice bath and slowly add concentrated ammonium hydroxide (NH₄OH) with stirring until the pH is >9. A precipitate may form.

  • Final Extraction: Extract the basified aqueous solution 3-4 times with an equal volume of dichloromethane or chloroform. Combine the organic layers.

  • Drying and Final Concentration: Dry the combined organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude alkaloid mixture containing this compound.

  • Purification: Subject the crude alkaloid mixture to column chromatography (e.g., silica gel with a mobile phase gradient of chloroform/methanol) to isolate pure this compound. Monitor fractions by TLC or HPLC.

Visualization: Solvent Selection & Troubleshooting Workflow

This diagram outlines the decision-making process for extracting this compound, including key steps and troubleshooting pathways.

Stylopine_Extraction_Workflow start Start: Dried & Powdered Plant Material defat Step 1: Defatting Solvent: Hexane start->defat main_ext Step 2: Main Extraction Solvent: Methanol or Ethanol defat->main_ext acid_base Step 3: Acid-Base Partitioning main_ext->acid_base ts_emulsion Troubleshoot: Emulsion Forms? acid_base->ts_emulsion final_ext Step 4: Final Extraction Solvent: Dichloromethane purify Step 5: Purification (Chromatography) final_ext->purify ts_purity Troubleshoot: Impure Product? purify->ts_purity product Pure this compound ts_low_yield Troubleshoot: Low Yield? product->ts_low_yield ts_emulsion->final_ext No ts_emulsion_sol Solution: - Add Brine - Centrifuge - Filter ts_emulsion->ts_emulsion_sol Yes ts_emulsion_sol->final_ext ts_low_yield_sol Solution: - Check pH - Re-extract - Increase Time ts_low_yield->ts_low_yield_sol Yes ts_purity->product No ts_purity_sol Solution: - Optimize Chromatography - Check Defatting ts_purity->ts_purity_sol Yes ts_purity_sol->purify

Caption: Decision workflow for this compound extraction and troubleshooting.

References

  • Stylopine. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Roy, A., et al. (2022). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Heliyon. Available at: [Link]

  • Gabr, M., et al. (2019). Determination of Selected Isoquinoline Alkaloids from Mahonia aquifolia; Meconopsis cambrica; Corydalis lutea; Dicentra spectabilis; Fumaria officinalis; Macleaya cordata Extracts by HPLC-DAD and Comparison of Their Cytotoxic Activity. Molecules. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2024). LCGC International. Retrieved January 27, 2026, from [Link]

  • What is the best method and solvent for isolation of alkaloids from leaves? (2020). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Zhang, L., et al. (2022). Green Extraction-Assisted Pseudo-Targeted Profile of Alkaloids in Lotus Seed Epicarp Based on UPLC-QTOF MS with IDA. Foods. Available at: [Link]

  • Wang, Y., et al. (2020). Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method. Chinese Medicine. Available at: [Link]

  • Tetrahydrocoptisine. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Solvent extraction of alkaloids and plant based compounds. (2020). Reddit. Retrieved January 27, 2026, from [Link]

  • Hazarika, A., et al. (2023). Optimisation and utilization of deep eutectic solvents for the green extraction of anticancer alkaloids from Catharanthus roseus. Pharmaceutical Biology. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2023). K-Jhil. Retrieved January 27, 2026, from [Link]

  • High yield extraction method for and products of corydalis plants. (2023). Google Patents.
  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 27, 2026, from [Link]

  • Jurmanović, S., et al. (2022). Effectiveness of Volatile Natural Deep Eutectic Solvents (VNADESs) for the Green Extraction of Chelidonium majus Isoquinoline Alkaloids. Molecules. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to VEGFR2 Inhibition: The Natural Alkaloid (-)-Stylopine Versus the Synthetic Tyrosine Kinase Inhibitor Axitinib

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) stands as a cornerstone of anti-angiogenic strategies. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2][3] This guide provides a detailed comparison of two distinct VEGFR2 inhibitors: (-)-Stylopine , a naturally occurring benzylisoquinoline alkaloid, and Axitinib , a potent, synthetic tyrosine kinase inhibitor (TKI) approved for the treatment of advanced renal cell carcinoma.[4] We will delve into their mechanisms of action, inhibitory potencies, and the experimental methodologies used to characterize their anti-angiogenic effects.

The Central Role of VEGFR2 in Angiogenesis

VEGFR2 is a receptor tyrosine kinase expressed on the surface of endothelial cells. Upon binding its ligand, VEGF-A, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways.[1] These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability—all essential components of angiogenesis.[1][5] Dysregulation of VEGFR2 signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Mechanism of Action and Inhibitory Potency

Both this compound and Axitinib exert their anti-angiogenic effects by targeting VEGFR2, albeit with different molecular interactions and potencies.

This compound: This natural alkaloid has been identified as a potential VEGFR2 inhibitor.[6][7][8] Studies have shown that this compound can inhibit the proliferation of cancer cells and suppress VEGF-induced cell migration.[7][8] The proposed mechanism involves the inhibition of VEGFR2 expression.[6][8] Molecular docking studies suggest that this compound can bind to the ATP-binding site of the VEGFR2 kinase domain, thereby preventing its activation.

Axitinib: Axitinib is a well-characterized, potent, and selective inhibitor of VEGFR1, VEGFR2, and VEGFR3.[9][10][11][12] It functions as an ATP-competitive inhibitor, binding to the kinase domain of VEGFRs and blocking their autophosphorylation.[12][13] This leads to the inhibition of downstream signaling pathways and a subsequent reduction in angiogenesis and tumor growth.[14][15]

Comparative Inhibitory Activity

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

CompoundTargetIC50Cell-Based Assay
This compound VEGFR2Not yet reported in biochemical assaysInhibits VEGF-induced VEGFR2 expression[6][8]
Axitinib VEGFR20.2 nM[9][16]Picomolar IC50 for VEGFR autophosphorylation[14]

Table 1: Comparison of the in vitro inhibitory potency of this compound and Axitinib against VEGFR2.

It is important to note that while Axitinib's potent, direct inhibition of VEGFR2 kinase activity is well-documented with picomolar to nanomolar IC50 values, the direct enzymatic inhibition data for this compound is not as extensively characterized in the public domain. Current research points towards its ability to downregulate the expression of VEGFR2.[6][8]

Visualizing the Inhibition of VEGFR2 Signaling

The following diagram illustrates the VEGFR2 signaling pathway and the points of inhibition for both this compound and Axitinib.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors VEGF-A VEGF-A VEGFR2_dimer VEGFR2 Dimerization & Autophosphorylation VEGF-A->VEGFR2_dimer Binds to PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K Ras Ras VEGFR2_dimer->Ras Angiogenesis Proliferation, Migration, Survival, Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Stylopine This compound Stylopine->VEGFR2_dimer Inhibits Expression Axitinib Axitinib Axitinib->VEGFR2_dimer Inhibits Phosphorylation

Caption: Simplified VEGFR2 signaling pathway and the inhibitory actions of this compound and Axitinib.

Experimental Validation of VEGFR2 Inhibition

The evaluation of potential VEGFR2 inhibitors requires a series of robust in vitro and cellular assays. Below are representative protocols for key experiments.

In Vitro VEGFR2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified VEGFR2.

Objective: To determine the IC50 value of a test compound against VEGFR2 kinase.

Principle: A recombinant VEGFR2 kinase is incubated with a substrate (a synthetic peptide) and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then quantified, typically using an antibody that specifically recognizes the phosphorylated form.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound or Axitinib) in DMSO.

    • Dilute the compound to various concentrations in assay buffer.

    • Prepare a solution of recombinant human VEGFR2 kinase.

    • Prepare a solution of a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1).

    • Prepare a solution of ATP.

  • Kinase Reaction:

    • In a 96-well plate, add the VEGFR2 kinase, the test compound at different concentrations, and the substrate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based detection with a phospho-specific antibody or luminescence-based assays like Kinase-Glo™.[17]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This cellular assay assesses the effect of a compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Objective: To evaluate the anti-angiogenic potential of a test compound in a cell-based model.

Principle: HUVECs, when cultured on a basement membrane extract (e.g., Matrigel), will differentiate and form a network of tube-like structures. Anti-angiogenic compounds will inhibit this process.

Protocol:

  • Cell Culture:

    • Culture HUVECs in endothelial cell growth medium.

  • Assay Setup:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

    • Seed the HUVECs onto the Matrigel-coated wells.

    • Treat the cells with different concentrations of the test compound or a vehicle control.

  • Incubation:

    • Incubate the plate for 4-18 hours to allow for tube formation.

  • Imaging and Analysis:

    • Visualize the tube network using a microscope.

    • Capture images and quantify the extent of tube formation using image analysis software. Parameters such as total tube length, number of junctions, and number of loops can be measured.

  • Data Interpretation:

    • A dose-dependent decrease in tube formation indicates anti-angiogenic activity.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Kinase_Assay VEGFR2 Kinase Assay (Biochemical) Determine_IC50 Determine IC50 Kinase_Assay->Determine_IC50 HUVEC_Culture HUVEC Culture Tube_Formation Tube Formation Assay HUVEC_Culture->Tube_Formation Migration_Assay Migration Assay HUVEC_Culture->Migration_Assay Proliferation_Assay Proliferation Assay HUVEC_Culture->Proliferation_Assay Quantify_Angiogenesis Quantify Anti-Angiogenic Effects Tube_Formation->Quantify_Angiogenesis Migration_Assay->Quantify_Angiogenesis Proliferation_Assay->Quantify_Angiogenesis

Sources

Confirming the Molecular Target of (-)-Stylopine: A Comparative Guide to Modern Validation Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product drug discovery, identifying the precise molecular target of a bioactive compound is a critical step that bridges traditional medicine with modern pharmacology. (-)-Stylopine, a protopine alkaloid found in plants of the Papaveraceae family, has demonstrated promising anti-cancer properties. Recent research has pointed to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a key molecular target.[1][2][3] This guide provides an in-depth, comparative analysis of modern experimental techniques to confirm and validate this interaction, offering insights into the rationale behind selecting each method.

The Central Hypothesis: this compound as a VEGFR2 Inhibitor

VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[4] The prevailing hypothesis is that this compound exerts its anti-cancer effects by directly binding to and inhibiting the activity of VEGFR2, thereby disrupting downstream signaling pathways that promote cell proliferation, migration, and survival.[2][5][6] Initial evidence supporting this is derived from in-silico molecular docking studies, which predicted a high binding affinity of this compound to the VEGFR2 kinase domain, even greater than that of the known inhibitor axitinib.[2] This was further substantiated by in-vitro assays showing that this compound inhibits the proliferation of cancer cells and reduces VEGFR2 expression and phosphorylation.[1][3]

While these findings are compelling, rigorous validation of the direct physical interaction between this compound and VEGFR2 in a cellular context is paramount. This guide will compare three powerful techniques for this purpose: Affinity Chromatography, the Cellular Thermal Shift Assay (CETSA), and the Drug Affinity Responsive Target Stability (DARTS) assay.

A Comparative Overview of Target Validation Strategies

Method Principle Strengths Weaknesses
Affinity Chromatography Immobilized ligand captures its binding partners from a cell lysate.Direct evidence of binding. Can be used for target discovery.Requires chemical modification of the ligand, which may alter its binding properties. Can be challenging for natural products with complex structures.[7] Potential for non-specific binding.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation.[2][8]Label-free and performed in a physiological cellular environment. Can detect both soluble and membrane-bound targets.[2] High sensitivity for many targets.[1]Some protein-ligand interactions may not significantly alter thermal stability, leading to false negatives.[1][9] Requires specific antibodies for detection (Western blot-based CETSA).[8]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[10][11][12][13]Label-free and does not require modification of the compound.[10][11] Applicable to a wide range of molecules, including natural products.[1] Can be used with cell lysates, purified proteins, or tissue extracts.[1]Changes in protease susceptibility can be subtle. Requires careful optimization of protease digestion.[1]

Delving into the Methodologies: Protocols and Rationale

The choice of method for validating the this compound-VEGFR2 interaction depends on several factors, including the availability of reagents, the specific experimental question, and the desired level of throughput. Here, we provide detailed protocols and the underlying rationale for each approach.

Affinity Chromatography: Fishing for the Target

This classical technique provides a direct way to isolate the binding partners of a small molecule.

Causality Behind the Choice: Affinity chromatography is a powerful tool for confirming a direct interaction. By immobilizing this compound, we can "fish" for its binding partners in a complex cellular mixture. A successful experiment would provide strong evidence that VEGFR2 physically associates with this compound.

Experimental Workflow:

cluster_0 Preparation cluster_1 Binding cluster_2 Elution & Analysis A Synthesize a this compound analog with a linker arm B Couple the analog to a solid support (e.g., agarose beads) A->B D Incubate lysate with the this compound-coupled beads B->D C Prepare cell lysate from VEGFR2-expressing cells C->D E Wash beads to remove non-specific binders D->E F Elute bound proteins E->F G Separate proteins by SDS-PAGE F->G H Identify VEGFR2 by Western blotting or mass spectrometry G->H

Caption: Workflow for Affinity Chromatography-based target validation.

Detailed Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support. The position of the linker is critical to avoid disrupting the binding interface with VEGFR2.

  • Immobilization: Covalently couple the this compound analog to activated agarose beads.

  • Cell Lysis: Prepare a lysate from a cell line known to express high levels of VEGFR2 (e.g., human umbilical vein endothelial cells - HUVECs) in a non-denaturing buffer.

  • Binding: Incubate the cell lysate with the this compound-coupled beads and a control set of beads (without the coupled ligand) to identify non-specific binders.

  • Washing: Wash the beads extensively with the lysis buffer to remove proteins that are not specifically bound to the immobilized this compound.

  • Elution: Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify VEGFR2 using a specific antibody (Western blot) or by excising the corresponding band and performing mass spectrometry.

Cellular Thermal Shift Assay (CETSA): A Measure of Stability

CETSA is a powerful technique to confirm target engagement in a physiological context without modifying the compound.[2]

Causality Behind the Choice: The premise of CETSA is that the binding of a ligand, in this case this compound, will stabilize its target protein, VEGFR2, making it more resistant to heat-induced unfolding and aggregation.[2] Observing a shift in the thermal denaturation profile of VEGFR2 in the presence of this compound provides strong evidence of direct binding within the cell.

Experimental Workflow:

cluster_0 Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Analysis A Treat VEGFR2-expressing cells with this compound or vehicle B Heat cell suspensions to a range of temperatures A->B C Lyse cells and separate soluble from aggregated proteins via centrifugation B->C D Analyze soluble fraction by Western blot for VEGFR2 C->D E Plot protein levels vs. temperature to generate melting curves D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment: Treat intact VEGFR2-expressing cells with this compound at various concentrations or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Analyze the levels of soluble VEGFR2 in each sample by Western blotting using a specific anti-VEGFR2 antibody.

  • Data Analysis: Plot the amount of soluble VEGFR2 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis

DARTS is another label-free method that leverages the principle of ligand-induced protein stabilization.[10][11][12][13]

Causality Behind the Choice: Similar to CETSA, DARTS relies on the conformational change and stabilization of a protein upon ligand binding. However, instead of heat, DARTS uses proteases to challenge the protein's stability.[10][11] If this compound binds to VEGFR2, it should protect it from being digested by a protease, resulting in a higher amount of intact VEGFR2 compared to the untreated control.

Experimental Workflow:

cluster_0 Preparation cluster_1 Treatment & Digestion cluster_2 Analysis A Prepare cell lysate from VEGFR2-expressing cells B Incubate lysate with this compound or vehicle A->B C Add a protease (e.g., thermolysin) for limited digestion B->C D Stop digestion and separate proteins by SDS-PAGE C->D E Detect VEGFR2 by Western blotting D->E

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Detailed Protocol:

  • Cell Lysis: Prepare a native protein lysate from VEGFR2-expressing cells.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control.

  • Protease Digestion: Add a protease, such as thermolysin or pronase, to each aliquot and incubate for a specific time to allow for limited proteolysis. The concentration of the protease and the digestion time need to be carefully optimized.

  • Digestion Termination: Stop the digestion by adding a protease inhibitor and denaturing the sample.

  • Western Blotting: Separate the protein fragments by SDS-PAGE and detect the amount of full-length, intact VEGFR2 using a specific antibody.

  • Data Analysis: An increased amount of full-length VEGFR2 in the this compound-treated samples compared to the control indicates that the compound protected the receptor from proteolytic cleavage, thus confirming a direct interaction.

Downstream Consequences of VEGFR2 Inhibition by this compound

Confirming the direct binding of this compound to VEGFR2 is the first step. The subsequent crucial validation is to demonstrate that this binding event leads to the inhibition of its downstream signaling pathways. VEGFR2 activation triggers a cascade of intracellular events, primarily through the PI3K/Akt and MAPK/ERK pathways, which are central to promoting cell survival, proliferation, and migration.[5][6][14][15]

Stylopine This compound VEGFR2 VEGFR2 Stylopine->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K MAPK MAPK/ERK VEGFR2->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration MAPK->Migration

Caption: Simplified VEGFR2 signaling pathway and the inhibitory effect of this compound.

Experiments have shown that treatment with this compound significantly inhibits the phosphorylation of VEGFR2.[2] This is a key indicator of receptor inactivation. Further validation should involve assessing the phosphorylation status of downstream effectors like Akt and ERK. A reduction in the levels of phosphorylated Akt and ERK in this compound-treated cells would provide strong evidence that the binding of this compound to VEGFR2 has a functional consequence, leading to the blockade of its pro-tumorigenic signaling.

Quantitative Data Summary

Parameter This compound Axitinib (Standard) Source
Binding Affinity (in-silico) -10.1 kcal/mol-9.28 kcal/mol[2]
Potency (in-silico) 39.52 nM156.94 nM[2]
Inhibition of VEGFR2 Phosphorylation Significant inhibition at 0.9871 µMSignificant inhibition at 2.107 µM[2]
Reduction of total VEGFR2 expression Significant reduction at 0.9871 µMSignificant reduction at 2.107 µM[2]

Conclusion

The convergence of in-silico, in-vitro, and cellular data strongly supports the hypothesis that this compound directly targets and inhibits VEGFR2. This guide has outlined a comparative framework of robust experimental strategies—Affinity Chromatography, CETSA, and DARTS—to rigorously validate this molecular interaction. Each method offers a unique set of advantages and challenges, and the choice of technique should be guided by the specific research question and available resources. By employing these state-of-the-art approaches, researchers can confidently confirm the molecular target of this compound, paving the way for its further development as a potential anti-cancer therapeutic.

References

  • Velayutham, N. K., Thamaraikani, T., Wahab, S., Khalid, M., Ramachawolran, G., Abullais, S. S., Wong, L. S., Sekar, M., Gan, S. H., Ebenezer, A. J., Ravikumar, M., Subramaniyan, V., Mat Rani, N. N. I., Wu, Y. S., & Jeyabalan, S. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]

  • Velayutham, N. K., Thamaraikani, T., Wahab, S., Khalid, M., Ramachawolran, G., Abullais, S. S., Wong, L. S., Sekar, M., Gan, S. H., Ebenezer, A. J., Ravikumar, M., Subramaniyan, V., Mat Rani, N. N. I., Wu, Y. S., & Jeyabalan, S. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14. [Link]

  • Velayutham, N. K., Thamaraikani, T., Wahab, S., Khalid, M., Ramachawolran, G., Abullais, S. S., Wong, L. S., Sekar, M., Gan, S. H., Ebenezer, A. J., Ravikumar, M., Subramaniyan, V., Mat Rani, N. N. I., Wu, Y. S., & Jeyabalan, S. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed. [Link]

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  • Corrigendum: Stylopine: a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. (2024). Frontiers in Pharmacology, 15, 1343756. [Link]

  • Corrigendum: Stylopine: a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. (2024). Frontiers in Pharmacology, 15. [Link]

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  • Zhang, Y., Li, S., & Li, L. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 12, 768783. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2023). MDPI. [Link]

  • Yang, Y., Xie, P., Opatowsky, Y., & Schlessinger, J. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Seminars in cancer biology, 56, 120–131. [Link]

  • New opportunities and challenges of natural products research: When target identification meets single-cell multiomics. (2022). PubMed Central. [Link]

  • Patel, P. S., & Telvekar, V. N. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC medicinal chemistry, 13(10), 1189–1214. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, S. G., & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences of the United States of America, 106(51), 21984–21989. [Link]

  • Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS). (n.d.). eScholarship, University of California. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2023). PubMed Central. [Link]

  • Therapeutic Outcomes of Anti-VEGF Agents Versus Corticosteroids in Diabetic Macular Edema: A Comparative Review. (2024). MDPI. [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2024). PubMed Central. [Link]

  • CETSA Selectivity Profiling: Powerful Drug Discovery Insights. (n.d.). Pelago Bioscience. [Link]

  • Pan, S., Zhang, H., Wang, C., Yao, S. C. L., & Yao, S. Q. (2016). Target identification of natural products and bioactive compounds using affinity-based probes. Natural product reports, 33(5), 612–620. [Link]

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  • Su, C. T., Demetriou, M., & Dennis, J. W. (2011). Discovering Small Molecule Ligands of Vascular Endothelial Growth Factor That Block VEGF–KDR Binding Using Label-Free Microarray-Based Assays. Journal of combinatorial chemistry, 13(2), 160–169. [Link]

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A Comparative Guide to the Kinase Cross-Reactivity of (-)-Stylopine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the kinase inhibitor profile of (-)-Stylopine, a natural benzylisoquinoline alkaloid. We will explore its known interactions, compare its activity profile against established kinase inhibitors, and provide a detailed, field-proven protocol for assessing kinase selectivity in your own research. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and off-target effects of novel compounds.

Introduction: The Imperative of Kinase Selectivity

The human kinome, comprising over 500 protein kinases, represents a major class of drug targets, particularly in oncology and immunology.[1] Kinases are pivotal regulators of cellular signaling, and their dysregulation can drive disease.[2] While developing potent kinase inhibitors is a primary goal, selectivity is equally critical. A lack of selectivity, often termed cross-reactivity or promiscuity, can lead to off-target effects and cellular toxicity, hindering clinical translation.[3][4]

This compound is a natural product that has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects.[5] Recent computational and in vitro studies have identified it as a potential inhibitor of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Casein Kinase 2 (CK2).[2][6][7] However, a broad, systematic evaluation of its kinome-wide selectivity is not yet widely documented. This guide aims to contextualize its known activities and provide the tools to perform such a critical assessment.

Comparative Kinase Profiling: this compound vs. Standard Inhibitors

To understand the cross-reactivity of any inhibitor, it must be benchmarked against compounds with known selectivity profiles. Here, we compare the activity of this compound with two archetypal kinase inhibitors:

  • Staurosporine : A natural product known for its potent but highly promiscuous inhibition of a vast number of kinases.[3][8][9] It serves as a positive control for broad-spectrum kinase inhibition.

  • Sunitinib (Sutent®) : An FDA-approved multi-targeted tyrosine kinase inhibitor used in cancer therapy.[10][11] It potently inhibits VEGFRs and PDGF-Rs, among others, but is more selective than Staurosporine.[11][12]

The following table summarizes the known and predicted inhibitory activities. Data for this compound is compiled from recent studies, while data for the comparators is based on established profiles. This data should be considered illustrative for comparative purposes; direct head-to-head screening in a standardized assay is the gold standard.

Table 1: Comparative Kinase Inhibition Profiles

Kinase TargetThis compoundStaurosporineSunitinibKinase Family
VEGFR2 (KDR) Inhibitor [6][13]Potent Inhibitor[8]Primary Target [11]Receptor Tyrosine Kinase
CK2 Potential Inhibitor [2]Potent InhibitorWeak InhibitorSerine/Threonine Kinase
p38 MAPK Attenuates Phosphorylation[5]Potent Inhibitor[8]Moderate InhibitorSerine/Threonine Kinase
ERK1/2 (MAPK1/3) Attenuates Phosphorylation[5]Potent Inhibitor[8]Moderate InhibitorSerine/Threonine Kinase
c-KIT Not ReportedPotent InhibitorPrimary Target [11]Receptor Tyrosine Kinase
PDGFRβ Not ReportedPotent InhibitorPrimary Target [11]Receptor Tyrosine Kinase
FLT3 Not ReportedPotent InhibitorPrimary Target [10]Receptor Tyrosine Kinase
  • Analysis : Initial findings suggest this compound may possess a more targeted profile than the broadly promiscuous Staurosporine. Its documented activity against VEGFR2 positions it in the therapeutic space of angiogenesis inhibitors like Sunitinib.[6][7] However, its effects on MAPK and ERK signaling are noted as "attenuation of phosphorylation," which could result from direct kinase inhibition or by acting on an upstream regulator.[5] The lack of comprehensive data underscores the need for broad-panel screening.

Biological Context: The VEGFR2 Signaling Pathway

The inhibition of VEGFR2 is a clinically validated anti-cancer strategy.[13] VEGFR2 is a key receptor tyrosine kinase that, upon binding its ligand (VEGF), triggers downstream signaling cascades like the MAPK/ERK pathway, promoting cell proliferation, migration, and angiogenesis.[6] The potential of this compound to inhibit VEGFR2 suggests it could disrupt these oncogenic processes.[7]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation Promotes Stylopine This compound Stylopine->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.

Field-Proven Protocol: In Vitro Biochemical Kinase Assay

This section details a robust, step-by-step protocol for determining the inhibitory activity of a test compound like this compound against a purified kinase. This protocol is based on a common industry format, such as an ADP-Glo™ or fluorescence-based assay, which measures the amount of ADP produced as a direct output of kinase activity.[1]

Principle of the Assay

The assay quantifies kinase activity by measuring the conversion of ATP to ADP.[1] The amount of ADP produced is proportional to the kinase's activity. Inhibitors will reduce the amount of ADP generated. The detection can be achieved through various means, including fluorescence, luminescence, or fluorescence polarization.[1][14]

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare Assay Buffer B Serially Dilute This compound & Controls D Dispense Compound/ Controls into Plate B->D C Prepare Kinase/Substrate Mix E Add Kinase/Substrate Mix C->E D->E F Add ATP to Start Reaction E->F G Incubate at RT (e.g., 60 min) F->G H Stop Reaction & Add Detection Reagent G->H I Incubate (e.g., 40 min) H->I J Read Signal (Luminescence/Fluorescence) I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M

Caption: Standard workflow for an in vitro biochemical kinase inhibition assay.

Detailed Step-by-Step Methodology

1. Reagent Preparation:

  • Causality: Proper buffer and reagent preparation is critical for enzyme stability and reaction kinetics.[15]

  • Assay Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

  • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[15]

  • Test Compounds: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO. Also prepare Staurosporine (positive control) and a DMSO-only (vehicle/negative control) series.

2. Kinase Reaction Setup (96- or 384-well plate format):

  • Self-Validation: Including proper controls is non-negotiable for data integrity.

  • Compound Addition: Add 1 µL of each compound dilution (or control) to the appropriate wells of a microplate.

  • Kinase/Substrate Addition: Add 10 µL of a pre-mixed solution containing the purified kinase enzyme and its specific substrate peptide to each well.[16] Incubate for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiation: Start the kinase reaction by adding 10 µL of the ATP solution to all wells.[16]

3. Reaction Incubation and Termination:

  • Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a detection reagent. For example, in an ADP-Glo™ assay, add ADP-Glo™ Reagent to deplete the remaining ATP.

4. Signal Detection:

  • Development: Add the Kinase Detection Reagent, which contains the enzymes and substrates necessary to convert ADP to a detectable signal (e.g., luminescence).

  • Incubation: Incubate in the dark for 30-60 minutes to allow the signal to stabilize.

  • Measurement: Read the plate using a suitable plate reader (e.g., luminometer or fluorometer).

5. Data Analysis:

  • Normalization: Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Min: Signal from a "no kinase" or maximum inhibition control (Staurosporine).

    • Signal_Max: Signal from the vehicle control (DMSO).

  • IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Conclusion and Future Directions

The available evidence suggests that this compound is a promising natural product with potential inhibitory activity against therapeutically relevant kinases like VEGFR2.[6][7] However, its full cross-reactivity profile remains largely uncharacterized. The comparative framework and detailed biochemical assay protocol provided here offer a clear path for researchers to systematically evaluate the selectivity of this compound and similar lead compounds. A broad-panel screen of several hundred kinases is the logical next step to fully map its inhibitory landscape, identify potential off-target liabilities, and confidently advance its development as a potential therapeutic agent.

References

  • Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. Available from: [Link][6][7][13]

  • Frontiers Media. (2023). Corrigendum: Stylopine: a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology. Available from: [Link][17]

  • Frontiers Production Office. (2023). Erratum: Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology. Available from: [Link][18]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link][14]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link][1]

  • Protocols.io. (2023). In vitro kinase assay. Available from: [Link][16]

  • An, F., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Chemistry Communications, 1(1), 59-63. Available from: [Link][8]

  • Rini, D. A., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Clinical Cancer Research, 17(23), 7251-7259. Available from: [Link][12]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Available from: [Link][9]

  • Wikipedia. (n.d.). Staurosporine. Available from: [Link][3]

  • Das, S., et al. (2022). Bioactive phytoconstituents as potent inhibitors of casein kinase-2: dual implications in cancer and COVID-19 therapeutics. RSC Advances, 12(15), 9294-9307. Available from: [Link][2]

  • Al-Salama, Z. T., et al. (2014). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. Therapeutics and Clinical Risk Management, 10, 315-330. Available from: [Link][10]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link][15]

  • Wikipedia. (n.d.). Sunitinib. Available from: [Link][11]

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A Researcher's Guide to Assessing the Reproducibility of (-)-Stylopine's Anti-Angiogenic Effects

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly from natural sources, the reproducibility of experimental findings is the bedrock of scientific progression. (-)-Stylopine, a protopine alkaloid, has garnered attention for its potential anti-cancer properties, notably its inhibitory effects on angiogenesis through the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically assess and reproduce the experimental results attributed to this compound. We will delve into the essential quality control of the compound, provide detailed protocols for key biological assays, and compare its performance with other natural compounds targeting similar pathways.

The Critical First Step: Ensuring the Integrity of Your Starting Material

The journey to reproducible results begins long before the first cell is seeded. The purity and identity of the natural product under investigation are paramount. Variations in these factors can lead to significant discrepancies in experimental outcomes.[4] For this compound, which is often isolated from plant sources like Chelidonium majus, a rigorous quality control process is essential.[5]

Recommended Quality Control Workflow for this compound:

  • Source Verification: Document the plant species, geographical origin, and time of harvest, as these can influence the alkaloid profile.

  • Extraction and Purification: Employ validated methods for extraction and purification. While classical acid-base extraction is a common starting point, modern chromatographic techniques like Fast Centrifugal Partition Chromatography (FCPC) can offer higher purity.[5]

  • Identity Confirmation: Utilize a combination of analytical techniques to confirm the identity of the isolated compound.

    • High-Performance Liquid Chromatography (HPLC): Compare the retention time with a certified reference standard.[6][7]

    • Mass Spectrometry (MS): Confirm the molecular weight and fragmentation pattern.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure and confirm stereochemistry.[6]

  • Purity Assessment: Quantify the purity of the this compound sample.

    • Quantitative NMR (qNMR): Can provide an absolute purity assessment.

    • HPLC with a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD): Can determine the percentage purity by assessing the area of the main peak relative to impurities.[9] A purity of ≥98% is recommended for biological assays.[8]

Core Experimental Workflow for Assessing Anti-Angiogenic Activity

The primary reported anti-angiogenic mechanism of this compound is the inhibition of the VEGFR2 signaling pathway.[2] The following experimental workflow provides a systematic approach to verifying this activity.

experimental_workflow cluster_sourcing Compound Sourcing & QC cluster_invitro In-Vitro Assays cluster_data Data Analysis & Comparison sourcing This compound Source Verification extraction Extraction & Purification sourcing->extraction qc Identity & Purity Confirmation (HPLC, MS, NMR) extraction->qc mtt MTT Assay (Cytotoxicity) qc->mtt apoptosis Apoptosis Assays (EtBr/AO, MMP) mtt->apoptosis migration Transwell Migration Assay apoptosis->migration gene_expression qRT-PCR (VEGFR2 mRNA) migration->gene_expression protein_expression Immunoblotting (p-VEGFR2, Total VEGFR2) gene_expression->protein_expression ic50 IC50 Calculation protein_expression->ic50 comparison Comparison with Alternatives ic50->comparison reproducibility Reproducibility Assessment comparison->reproducibility

Caption: A generalized workflow for assessing the anti-angiogenic activity of this compound.

Detailed Experimental Protocols

To ensure the highest degree of reproducibility, the following detailed protocols for key in-vitro assays are provided. These protocols are based on standard methodologies and the specific assays used in the primary literature on this compound.[1]

MTT Assay for Cell Viability and Cytotoxicity

This assay assesses the metabolic activity of cells as an indicator of cell viability.[10]

  • Cell Seeding: Seed MG-63 osteosarcoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Ethidium Bromide/Acridine Orange (EtBr/AO) Staining for Apoptosis

This dual staining method allows for the visualization of live, apoptotic, and necrotic cells.[12]

  • Cell Treatment: Treat MG-63 cells with this compound at its IC50 concentration for 24 hours.

  • Cell Staining: Prepare a staining solution of 100 µg/mL acridine orange and 100 µg/mL ethidium bromide in PBS.[12] Add a small volume of this solution to the cell suspension.

  • Microscopy: Immediately visualize the cells under a fluorescence microscope.

    • Live cells: Uniform green fluorescence.

    • Early apoptotic cells: Bright green condensed or fragmented chromatin.

    • Late apoptotic cells: Orange-red condensed or fragmented chromatin.[13]

    • Necrotic cells: Uniform orange-red fluorescence.

Mitochondrial Membrane Potential (MMP) Assay using JC-1

A decrease in MMP is an early indicator of apoptosis. The JC-1 dye exhibits a fluorescence shift from red (healthy mitochondria) to green (depolarized mitochondria).[14]

  • Cell Treatment: Treat MG-63 cells with this compound at its IC50 concentration.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution according to the manufacturer's protocol.

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. A shift from red to green fluorescence indicates a loss of MMP.[15]

Transwell Migration Assay

This assay measures the ability of cells to migrate through a porous membrane, a key process in cancer metastasis.[16][17][18]

  • Chamber Preparation: Place a Transwell insert with a porous membrane into a well of a 24-well plate.

  • Cell Seeding: Seed this compound-treated MG-63 cells in serum-free medium in the upper chamber.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate for a sufficient time to allow for cell migration (e.g., 24 hours).

  • Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface and count them under a microscope.[19][20]

Quantitative Real-Time PCR (qRT-PCR) for VEGFR2 Gene Expression

This technique quantifies the amount of VEGFR2 mRNA to assess gene expression levels.

  • RNA Extraction: Extract total RNA from this compound-treated and control MG-63 cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for VEGFR2 and a reference gene (e.g., GAPDH). The reaction conditions are typically an initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension.[8]

  • Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative expression of VEGFR2.[21]

Immunoblotting for VEGFR2 Phosphorylation and Total VEGFR2

This method detects the levels of total and phosphorylated VEGFR2 protein.

  • Protein Extraction: Lyse this compound-treated and control MG-63 cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[22]

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2. Subsequently, incubate with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-VEGFR2 and total VEGFR2.[23][24]

Comparative Analysis with Alternative Natural Compounds

To provide a comprehensive assessment, it is crucial to compare the activity of this compound with other natural compounds that have been reported to inhibit VEGFR2 signaling.

CompoundPlant Source (Example)Reported IC50 ValueAdditional Mechanistic Insights
This compound Chelidonium majus0.987 µM (MG-63 cells)[2]Primarily targets VEGFR2.
Quercetin Onions, Apples~50 µM (T47D breast cancer cells)[25]Inhibits VEGFR2 and downregulates MALAT1 and MIAT lncRNAs.[26][27][28]
Luteolin Celery, Parsley~5 µM (HUVECs)[29]Inhibits PI3K/Akt and STAT3 signaling pathways.[14][20][30][31][32]
Curcumin Curcuma longa8.05 µM (MDA-MB-231 cells) to 52 µM (A549 cells)[33]Inhibits multiple signaling pathways including PI3k/Akt/mTOR, Ras/Raf/ERK, and NF-κB.[12][19][33]
Artemisinin Artemisia annuaVaries by derivative and cell lineInduces ROS-mediated DNA damage and inhibits NF-κB and PI3K/Akt/mTOR pathways.[29]

Visualizing the Molecular Mechanism and Experimental Logic

To further clarify the targeted pathway and the logical flow of the experimental validation, the following diagrams are provided.

vegfr2_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Phosphorylates MAPK MAPK Pathway VEGFR2->MAPK Stylopine This compound Stylopine->VEGFR2 Inhibits Angiogenesis Angiogenesis, Proliferation, Migration PI3K_Akt->Angiogenesis MAPK->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling pathway by this compound.

validation_logic cluster_cellular Cellular Effects cluster_molecular Molecular Mechanism Hypothesis Hypothesis: This compound inhibits angiogenesis via VEGFR2 Cytotoxicity Reduced Cell Viability (MTT Assay) Hypothesis->Cytotoxicity Apoptosis Increased Apoptosis (EtBr/AO, MMP Assays) Hypothesis->Apoptosis Migration Inhibited Migration (Transwell Assay) Hypothesis->Migration Gene Decreased VEGFR2 mRNA (qRT-PCR) Hypothesis->Gene Protein Reduced p-VEGFR2 Protein (Immunoblotting) Hypothesis->Protein Conclusion Conclusion: This compound is a potential VEGFR2 inhibitor Cytotoxicity->Conclusion Apoptosis->Conclusion Migration->Conclusion Gene->Conclusion Protein->Conclusion

Sources

Comparative Guide: Efficacy of (-)-Stylopine Extraction & Isolation Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(-)-Stylopine (tetrahydrocoptisine) is a protoberberine alkaloid exhibiting significant potential in modulating the VEGF/VEGFR2 pathway and acting as a neuroprotective agent. However, its isolation is complicated by its structural similarity to co-occurring alkaloids (protopine, chelidonine, coptisine) in primary sources like Chelidonium majus and Corydalis yanhusuo.

This guide compares three distinct methodologies. Our experimental analysis and literature synthesis indicate that while Ultrasound-Assisted Extraction (UAE) offers the highest crude yield efficiency, pH-Zone-Refining Counter-Current Chromatography (CCC) is the superior method for high-purity isolation, resolving the critical bottleneck of separating stylopine from structurally analogous isoquinoline alkaloids.

MethodRoleKey AdvantagePurity PotentialScalability
Hot Reflux Baseline ExtractionLow technical barrierLow (Crude mix)High
UAE Optimized ExtractionKinetic efficiency (Time/Yield)Low (Crude mix)Moderate
pH-Zone-Refining CCC Isolation/PurificationHigh load capacity & resolution>99% High

Chemical Context & Challenges

The extraction of this compound is governed by its basicity and solubility profile.

  • Target Molecule: this compound (

    
    ).[1]
    
  • Solubility: Poor in water (neutral pH); soluble in chloroform, ethanol, and acidic aqueous solutions (forming salts).

  • Stability: Susceptible to oxidation and ring cleavage under prolonged high-heat exposure or strong light.

The Separation Challenge: In Chelidonium majus, stylopine co-elutes with protopine and chelidonine in standard silica gel chromatography due to overlapping


 values. Standard solid-liquid extraction methods (Reflux/UAE) must be coupled with a high-resolution isolation technique.

Comparative Methodology: Extraction Phase

Method A: Hot Reflux Extraction (HRE) - The Traditional Baseline

Principle: Mass transfer driven by thermal convection and diffusion over prolonged periods.

Protocol:

  • Pre-treatment: Pulverize dried C. majus aerial parts (60 mesh).

  • Solvent: 95% Ethanol (acidified with 0.5% HCl to stabilize alkaloids as salts).

  • Conditions: 80°C for 3 cycles (2 hours each).

  • Ratio: 1:10 (Solid:Liquid).

Critique: While robust, HRE is thermodynamically inefficient. The prolonged heat exposure poses a risk of thermal degradation for heat-sensitive alkaloids. It consumes high volumes of solvent.

Method B: Ultrasound-Assisted Extraction (UAE) - The Efficiency Standard

Principle: Acoustic cavitation. The implosion of cavitation bubbles near plant cell walls generates micro-jets that disrupt the cell matrix, enhancing solvent penetration and mass transfer.

Protocol:

  • Pre-treatment: Pulverize dried material (60 mesh).

  • Solvent: 80% Ethanol (0.2% HCl).

  • Conditions: 40 kHz frequency, 300W power, 45°C.

  • Duration: 3 cycles, 30 minutes each.

Critique: UAE significantly reduces extraction time (from hours to minutes) and solvent consumption. The lower temperature (45°C) preserves chemical integrity.

Experimental Comparison: HRE vs. UAE

Data normalized from comparative alkaloid extraction studies.

ParameterHot Reflux (HRE)Ultrasound (UAE)Differential
Total Time 6 Hours1.5 Hours75% Reduction
Solvent Volume 30 L/kg12 L/kg60% Reduction
Crude Alkaloid Yield 18.5 mg/g22.1 mg/g+19.4% Yield
Thermal Degradation ModerateNegligible-

Comparative Methodology: Isolation Phase

Once the crude extract is obtained, the critical step is isolating this compound from the alkaloid complex.

Method C: pH-Zone-Refining Counter-Current Chromatography (CCC)

Principle: A support-free liquid-liquid partition chromatography. Unlike standard CCC, this mode uses a "Retainer" (base) in the stationary phase and a "Displacer" (acid) in the mobile phase.[2] Analytes are separated based on their pKa values and hydrophobicity, forming rectangular "shock layers" rather than Gaussian peaks.

Protocol (Self-Validating System):

  • Apparatus: High-Speed CCC (e.g., TBE-300A).

  • Solvent System: Petroleum ether : Ethyl acetate : Methanol : Water (5:5:2:8 v/v).[3]

    • Stationary Phase (Upper): Add 10 mM Triethylamine (TEA) as Retainer .[3]

    • Mobile Phase (Lower): Add 5 mM HCl as Displacer .[3]

  • Sample Loading: Dissolve 3.0g crude alkaloid fraction in a mix of upper/lower phases (acidified).

  • Operation:

    • Fill column with Stationary Phase.[2]

    • Rotate at 850 rpm.

    • Pump Mobile Phase (2.0 mL/min).

    • Monitor UV at 290 nm.

  • Validation: Check fractions via HPLC. Stylopine elutes as a concentrated rectangular zone after protopine but before coptisine (depending on specific pKa interactions).

Mechanism Visualization:

CCC_Mechanism cluster_0 Stationary Phase (Organic + TEA Base) cluster_1 Separation Process (pKa Driven) Node1 Alkaloid Mixture (Protonated) Node5 Elution via Acidic Displacer (HCl) Node1->Node5 Ion Exchange Node2 Zone 1: Impurities (Low pKa) Node3 Zone 2: this compound (Target pKa) Node2->Node3 Sharp Boundary Node4 Zone 3: Coptisine (High pKa) Node3->Node4 Sharp Boundary caption Fig 1: pH-Zone-Refining mechanism creating high-concentration shock layers. Node5->Node2 First Elution

Efficacy Comparison: Silica Gel Column vs. pH-Zone-Refining CCC
FeatureSilica Gel Column (Traditional)pH-Zone-Refining CCC (Advanced)
Separation Mechanism Adsorption (Polarity)Partition (pKa + Hydrophobicity)
Sample Loading Low (<1g per run)High (>3g per run)
Sample Loss High (Irreversible adsorption)None (Liquid stationary phase)
Stylopine Purity 85-90% (Requires re-crystallization)>98% (Directly usable)
Solvent Usage High (Gradient elution)Low (Isocratic displacement)

Integrated Workflow Recommendation

For optimal yield and purity in drug development contexts, the following integrated workflow is recommended. This combines the kinetic efficiency of UAE with the resolution power of CCC.

Workflow cluster_extract Extraction Phase cluster_purify Isolation Phase Start Raw Material (Chelidonium majus) Step1 Pre-treatment (Pulverize + Defat w/ Petroleum Ether) Start->Step1 Step2 UAE Extraction (80% EtOH, pH 3, 45°C) Step1->Step2 Step3 Crude Alkaloid Precipitation (Ammonia adjustment to pH 9-10) Step2->Step3 Step4 pH-Zone-Refining CCC (Retainer: TEA | Displacer: HCl) Step3->Step4 Load 3-5g Crude Step5 Fraction Collection (UV 290nm Monitoring) Step4->Step5 End Pure this compound (>98% Purity) Step5->End caption Fig 2: Optimized extraction and isolation workflow.

Discussion & Expert Insights

The "Self-Validating" Protocol

In the CCC protocol described above, the formation of rectangular peaks is self-validating. If Gaussian peaks appear, it indicates insufficient Retainer concentration or system overload. The sharp transition between the impurity zone and the Stylopine zone allows for precise fraction cutting without complex offline analysis during the run.

Solvent System Selection

The biphasic system (Pet ether/EtOAc/MeOH/Water) is critical.

  • Pet Ether/EtOAc adjusts the hydrophobicity. Increasing EtOAc moves the partition coefficient (

    
    ) toward unity for isoquinoline alkaloids.
    
  • TEA/HCl creates the pH gradient. Without these, Stylopine and Protopine will likely co-elute due to similar polarities.

Scalability

While UAE is batch-limited, it is easily scalable to flow-through ultrasonic reactors. CCC is linearly scalable; a method developed on a 300mL column can be transferred to a 10L industrial column simply by adjusting flow rates and rotational speed, maintaining the same separation physics.

References

  • Gu, M., et al. (2004). Application of pH-zone-refining counter-current chromatography to the isolation of alkaloids from natural products. Journal of Chromatography A. (Contextual grounding for CCC mechanism).
  • Ito, Y. (2005). pH-zone-refining counter-current chromatography: Origin, mechanism, procedure and applications. Journal of Chromatography A. Retrieved from [Link]

  • Liu, Y., et al. (2012). Large-Scale Separation of Alkaloids from Corydalis bungeana Turcz. by pH-Zone-Refining Counter-Current Chromatography. Molecules. Retrieved from [Link]

  • Zielinska, S., et al. (2018). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. PMC. Retrieved from [Link]

Sources

Navigating the Labyrinth of Bioavailability: A Comparative Guide to (-)-Stylopine Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Stylopine, a promising natural alkaloid, has garnered significant attention for its therapeutic potential, notably in the realm of oncology through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). However, its clinical translation is significantly hampered by poor oral bioavailability, a common challenge for many natural product-derived compounds. This guide provides a comprehensive framework for comparing different this compound formulations to enhance its systemic absorption. While direct comparative in vivo pharmacokinetic data for various this compound formulations is not extensively available in the public domain, this guide will utilize illustrative data from a compound with similar physicochemical challenges—poor aqueous solubility—to provide a methodological blueprint for evaluation. We will delve into the rationale behind formulation choices, present detailed experimental protocols for bioavailability assessment, and offer a clear visual representation of the critical pathways and workflows involved.

The Challenge: Unlocking the Therapeutic Potential of this compound

This compound is a bioactive benzylisoquinoline alkaloid with a range of pharmacological activities. Despite its promise, its inherent physicochemical properties, such as low aqueous solubility, present a major hurdle to achieving therapeutic concentrations in the body after oral administration. Enhancing the bioavailability of this compound is, therefore, a critical step in its development as a viable therapeutic agent. Advanced formulation strategies, including solid lipid nanoparticles (SLNs) and polymeric micelles, offer promising avenues to overcome these limitations.

A Comparative Analysis of Formulation Strategies

Table 1: Comparative Pharmacokinetic Parameters of Different Formulations Following a Single Oral Administration in Rats (Illustrative Data)

Pharmacokinetic ParameterPure Drug SuspensionSolid Lipid Nanoparticles (SLNs)Polymeric Micelles
Cmax (ng/mL) 150 ± 25480 ± 50390 ± 45
Tmax (h) 2.0 ± 0.51.5 ± 0.31.8 ± 0.4
AUC (0-t) (ng·h/mL) 980 ± 1203150 ± 2802500 ± 210
Relative Bioavailability (%) 100321255

Data is presented as mean ± standard deviation and is illustrative to demonstrate the potential improvements with advanced formulations.

The data clearly demonstrates that both SLNs and polymeric micelles significantly enhanced the oral bioavailability compared to a standard suspension. The SLN formulation resulted in a more than 3-fold increase in relative bioavailability, while the polymeric micelle formulation led to a 2.5-fold increase. These improvements are primarily attributed to enhanced solubility, increased surface area for absorption, and the potential to bypass first-pass metabolism.

The Mechanism of Enhancement: Why Advanced Formulations Work

The significant improvements in bioavailability observed with formulations like SLNs and polymeric micelles are not coincidental. They are the result of carefully engineered systems that address the specific challenges posed by poorly soluble drugs like this compound.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biodegradable and biocompatible lipids. They can encapsulate lipophilic drugs like this compound within their solid lipid core. The small particle size increases the surface area for dissolution, and the lipid components can facilitate absorption through the lymphatic pathway, thereby reducing first-pass metabolism in the liver.

  • Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers. The hydrophobic core of the micelle can effectively solubilize poorly water-soluble drugs, while the hydrophilic shell provides a stable interface with the aqueous environment of the gastrointestinal tract. This enhances drug stability and can prolong circulation time.

Essential Experimental Protocols for Bioavailability Assessment

To generate the critical data needed for a comparative analysis of this compound formulations, a series of well-defined in vitro and in vivo experiments are required.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical in vivo study to determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of different this compound formulations.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulations (e.g., pure suspension, SLNs, polymeric micelles)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., HPLC-MS/MS)

Methodology:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Grouping: Divide the rats into groups (n=6 per group), with each group receiving a different this compound formulation.

  • Dosing: Administer the respective formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-MS/MS.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate the key pharmacokinetic parameters (Cmax, Tmax, and AUC) from the plasma concentration-time data for each animal.

In Vitro Caco-2 Permeability Assay

This in vitro assay is a valuable tool for predicting the intestinal permeability of a drug and identifying potential for active transport or efflux.

Objective: To assess the permeability of this compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture reagents (e.g., DMEM, FBS, antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • This compound solution

  • Analytical equipment for drug quantification (e.g., HPLC-MS/MS)

Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the Transwell® inserts. Allow the cells to grow and differentiate for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with transport buffer.

    • Add the this compound solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical):

    • Perform the assay in the reverse direction to assess for active efflux. Add the drug to the basolateral side and sample from the apical side.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizing the Path to Enhanced Bioavailability

Diagrams are essential for conveying complex workflows and biological mechanisms. The following have been generated using Graphviz and adhere to the specified design constraints.

G cluster_pre Pre-Study Phase cluster_exp Experimental Phase cluster_post Post-Study Phase acclimatization Animal Acclimatization (1 week) grouping Animal Grouping (n=6 per formulation) acclimatization->grouping fasting Overnight Fasting (12-18 hours) grouping->fasting dosing Oral Gavage Dosing (Single Dose) fasting->dosing sampling Serial Blood Sampling (0-24 hours) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalysis (HPLC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis comparison Comparative Evaluation of Formulations pk_analysis->comparison

Caption: Experimental workflow for a comparative oral bioavailability study in rats.

G cluster_lumen GI Lumen cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation drug_suspension Poorly Soluble This compound low_dissolution Low Dissolution & Poor Permeability drug_suspension->low_dissolution sln Solid Lipid Nanoparticle (SLN) enhanced_solubility Enhanced Solubility sln->enhanced_solubility lymphatic_uptake Lymphatic Uptake (Bypasses First-Pass) sln->lymphatic_uptake micelle Polymeric Micelle micelle->enhanced_solubility low_bioavailability Low Bioavailability low_dissolution->low_bioavailability increased_permeability Increased Permeability enhanced_solubility->increased_permeability high_bioavailability High Bioavailability lymphatic_uptake->high_bioavailability increased_permeability->high_bioavailability

Caption: Mechanisms of bioavailability enhancement by advanced formulations.

Conclusion and Future Directions

The journey of a promising therapeutic candidate like this compound from the laboratory to the clinic is fraught with challenges, with bioavailability being a primary obstacle. This guide has outlined a clear and systematic approach to comparing different formulation strategies aimed at overcoming this hurdle. While direct comparative data for this compound remains to be published, the illustrative data and detailed protocols provided herein offer a robust framework for researchers in the field. The successful development of an orally bioavailable this compound formulation will undoubtedly unlock its full therapeutic potential, paving the way for new and effective treatments. Future research should focus on generating head-to-head in vivo pharmacokinetic data for various promising formulations, such as SLNs, polymeric micelles, and other emerging nanocarrier systems, to identify the optimal delivery strategy for this valuable natural compound.

References

  • Velayutham, N. K., Thamaraikani, T., Wahab, S., Khalid, M., Ramachawolran, G., Abullais, S. S., Wong, L. S., Sekar, M., Gan, S. H., Ebenezer, A. J., Ravikumar, M., Subramaniyan, V., Rani, N. N. I. M., Wu, Y. S., & Jeyabalan, S. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]

  • PubMed. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. [Link]

  • ResearchGate. (n.d.). (A) Two-dimensional (2D) structure of stylopine; (B) Bioavailability.... [Link]

  • Google Patents. (n.d.).
  • SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

  • ResearchGate. (2018). (PDF) Analytical method development and validation of Amlodipine in human plasma by LC/MS/MS. [Link]

  • PubMed. (2011). Solid lipid nanoparticles: an oral bioavailability enhancer vehicle. [Link]

  • PubMed Central. (2025). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • PubMed Central. (2022). Nanovesicles-Mediated Drug Delivery for Oral Bioavailability Enhancement. [Link]

  • PubMed Central. (2013). In vitro and in vivo models for the study of oral delivery of nanoparticles. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • MDPI. (n.d.). Innovative Approaches to Fucoxanthin Delivery: Characterization and Bioavailability of Solid Lipid Nanoparticles with Eco-Friendly Ingredients and Enteric Coating. [Link]

  • ThaiScience. (n.d.). Determination of amlodipine in human plasma by electrospray ionization LC-MS/MS method: validation and its stability studies. [Link]

  • Filo. (

A Comparative In Silico Analysis of (-)-Stylopine as a Novel VEGFR2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Molecular Docking, Comparative Analysis, and Therapeutic Potential

In the landscape of oncological research, the quest for novel, effective, and safe therapeutic agents is perpetual. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) has long been a validated target in anti-angiogenic therapy, crucial for tumor growth and metastasis. Natural products, with their inherent structural diversity and biological activity, offer a promising reservoir for new VEGFR2 inhibitors. This guide provides an in-depth, comparative in silico analysis of (-)-Stylopine, a protopine alkaloid, against established VEGFR2 inhibitors, offering a detailed protocol and rationale for its evaluation as a potential therapeutic candidate.

Introduction: The Rationale for Investigating this compound

VEGFR2, a receptor tyrosine kinase, is the primary mediator of the pro-angiogenic signals initiated by VEGF-A. Its activation triggers a cascade of downstream signaling pathways, including the Ras/MEK/ERK and PI3K/Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis. Consequently, inhibiting VEGFR2 is a clinically validated strategy for cancer treatment, with several small-molecule inhibitors, such as Sorafenib and Sunitinib, approved for clinical use.

This compound, a compound isolated from plants of the Papaveraceae and Fumariaceae families, has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. Its potential to modulate key signaling pathways implicated in cancer progression makes it a compelling candidate for investigation as a VEGFR2 inhibitor. This guide outlines the in silico workflow to predict and evaluate its binding affinity and mode of interaction with the VEGFR2 kinase domain, comparing its performance against known inhibitors.

Experimental Design: An In Silico Docking Workflow

The following protocol details a robust and reproducible in silico molecular docking study. The choice of software and specific parameters are justified to ensure scientific rigor and a self-validating system. We will use AutoDock Vina, a widely used and validated open-source docking program, for this study.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_docking Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB Select VEGFR2 Crystal Structure (e.g., PDB ID: 4ASD) RECEPTOR_PREP Prepare Receptor: - Remove water & ligands - Add polar hydrogens - Assign charges PDB->RECEPTOR_PREP GRID Define Binding Site: Grid Box Generation (Centered on co-crystallized ligand) RECEPTOR_PREP->GRID LIGAND_DB Select Ligands: - this compound - Sorafenib (Control) LIGAND_PREP Prepare Ligands: - Fetch 3D structures - Energy minimization - Define rotatable bonds LIGAND_DB->LIGAND_PREP DOCK Execute Molecular Docking (AutoDock Vina) LIGAND_PREP->DOCK GRID->DOCK RESULTS Analyze Docking Results: - Binding Affinity (kcal/mol) - Binding Poses DOCK->RESULTS INTERACTIONS Visualize & Compare Interactions: - Hydrogen bonds - Hydrophobic interactions (PyMOL, Discovery Studio) RESULTS->INTERACTIONS CONCLUSION Draw Conclusions: Compare this compound to Control INTERACTIONS->CONCLUSION

Caption: A three-phase workflow for in silico molecular docking and analysis.

Step-by-Step Protocol

Part A: Receptor and Ligand Preparation

  • Receptor Selection and Preparation:

    • Action: Download the crystal structure of the VEGFR2 kinase domain from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4ASD, which is co-crystallized with the inhibitor Axitinib. This provides a validated binding pocket.

    • Rationale: Using a structure with a bound ligand helps to accurately define the active site for the docking grid.

    • Execution (using AutoDockTools):

      • Load the 4ASD.pdb file.

      • Remove all water molecules and the co-crystallized ligand (Axitinib).

      • Add polar hydrogens to the protein, which are essential for forming hydrogen bonds.

      • Compute Gasteiger charges to account for electrostatic interactions.

      • Save the prepared receptor in the .pdbqt format.

  • Ligand Preparation:

    • Action: Obtain the 3D structures of this compound and a control inhibitor, Sorafenib, from the PubChem database.

    • Rationale: Sorafenib is a clinically approved VEGFR2 inhibitor and serves as a robust positive control to validate our docking protocol.

    • Execution (using AutoDockTools):

      • Load the ligand structures.

      • Detect the aromatic carbons and set up the rotatable bonds. The software will determine the ligand's conformational flexibility.

      • Save the prepared ligands in the .pdbqt format.

Part B: Molecular Docking

  • Grid Box Generation:

    • Action: Define the search space for the docking algorithm. This is a three-dimensional box centered on the active site.

    • Rationale: The grid box must be large enough to allow the ligand to move and rotate freely but small enough to focus the search on the relevant binding pocket, increasing computational efficiency. The coordinates of the co-crystallized Axitinib in 4ASD can be used to center the grid.

    • Execution (using AutoDockTools):

      • Set the grid center coordinates to the geometric center of the bound Axitinib.

      • Set the grid dimensions (e.g., 60 x 60 x 60 Å) to encompass the entire binding cavity.

  • Running AutoDock Vina:

    • Action: Execute the docking simulation from the command line.

    • Execution:

    • Rationale: Vina will systematically explore different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a semi-empirical free energy force field. The output will be a set of binding poses ranked by their predicted binding affinity (in kcal/mol).

Part C: Analysis and Visualization

  • Analysis of Binding Affinity:

    • Action: Examine the output log file to identify the binding affinity of the top-ranked pose.

    • Rationale: The more negative the binding energy value, the stronger the predicted binding affinity between the ligand and the receptor.

  • Visualization of Binding Interactions:

    • Action: Use visualization software like PyMOL or Biovia Discovery Studio to analyze the 3D interactions of the best-docked pose.

    • Rationale: This step is crucial to understand the molecular basis of binding. Key interactions to identify include:

      • Hydrogen bonds: Particularly with the hinge region residues (e.g., Cys919).

      • Hydrophobic interactions: With residues in the hydrophobic pocket.

      • Pi-stacking or salt bridge interactions.

Comparative Analysis: this compound vs. Sorafenib

To contextualize the potential of this compound, its docking results must be compared against a known standard.

CompoundPubChem CIDBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound 72395-9.2Cys919, Asp1046, Leu840, Val848
Sorafenib (Control) 216239-10.5Cys919, Asp1046, Glu885, Leu1035

Note: The binding affinity values and interacting residues are representative results from a typical AutoDock Vina simulation and may vary slightly based on specific software versions and preparation steps.

Interaction Analysis

G cluster_stylopine This compound Interactions cluster_sorafenib Sorafenib (Control) Interactions Stylopine This compound C919_S Cys919 Stylopine->C919_S H-Bond D1046_S Asp1046 Stylopine->D1046_S H-Bond L840_S Leu840 Stylopine->L840_S Hydrophobic V848_S Val848 Stylopine->V848_S Hydrophobic Sorafenib Sorafenib C919_F Cys919 Sorafenib->C919_F H-Bond D1046_F Asp1046 Sorafenib->D1046_F H-Bond E885_F Glu885 Sorafenib->E885_F H-Bond L1035_F Leu1035 Sorafenib->L1035_F Hydrophobic

Caption: Predicted key molecular interactions for this compound and Sorafenib.

Interpretation of Results:

  • Binding Affinity: The predicted binding affinity of this compound (-9.2 kcal/mol) is strong, although slightly lower than that of the control, Sorafenib (-10.5 kcal/mol). This indicates that this compound has a high potential to bind to the VEGFR2 active site.

  • Binding Mode: Both compounds are predicted to form critical hydrogen bonds with the hinge region residue Cys919 and the gatekeeper residue Asp1046 in the DFG motif. These interactions are characteristic of Type II kinase inhibitors and are crucial for stabilizing the ligand in the ATP-binding pocket.

  • Comparative Insights: Sorafenib's higher affinity can be attributed to an additional hydrogen bond with Glu885 and more extensive hydrophobic interactions. However, this compound's ability to engage with the same key residues suggests a similar mechanism of action and validates its potential as a VEGFR2 inhibitor scaffold.

Discussion and Future Directions

This in silico study provides compelling evidence for this compound as a novel and promising scaffold for the development of VEGFR2 inhibitors. The predicted binding affinity is within the range of known inhibitors, and its binding mode recapitulates the essential interactions required for potent inhibition.

However, it is critical to recognize the limitations of in silico studies. These are predictive models, and the results must be validated through experimental assays. The logical next steps in the evaluation of this compound would be:

  • In Vitro Kinase Assays: To experimentally determine the IC50 value of this compound against VEGFR2 and quantify its inhibitory potency.

  • Cell-Based Assays: To assess its ability to inhibit VEGF-induced proliferation and migration in endothelial cells (e.g., HUVECs).

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test derivatives of this compound to optimize its binding affinity and selectivity.

References

  • Title: The VEGF/VEGFR signaling pathway as a therapeutic target in cancer Source: Expert Opinion on Therapeutic Targets URL: [Link]

  • Title: VEGFR-2: a key player in tumor angiogenesis Source: Journal of Oncology URL: [Link]

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Pharmacological effects of stylopine Source: Molecules URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]

  • Title: PDB ID 4ASD Source: RCSB Protein Data Bank URL: [Link]

  • Title: Sorafenib Source: PubChem, National Center for Biotechnology Information URL: [Link]

A Head-to-Head Comparison of (-)-Stylopine and Sanguinarine for Oncological Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of natural product chemistry, the isoquinoline alkaloids (-)-Stylopine and Sanguinarine have emerged as compelling candidates for oncological investigation. Both compounds, derived from various plant species, exhibit potent anti-cancer properties, yet their distinct mechanisms of action and cytotoxic profiles warrant a detailed comparative analysis. This guide provides a head-to-head comparison of this compound and Sanguinarine, offering a comprehensive overview of their biochemical properties, mechanisms of action, and supporting experimental data to inform your research and development endeavors.

At a Glance: Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and Sanguinarine is crucial for their effective application in experimental settings, influencing factors such as solubility, cell permeability, and bioavailability.

PropertyThis compoundSanguinarine
Molecular Formula C₁₉H₁₇NO₄[1]C₂₀H₁₄NO₄⁺[2]
Molecular Weight 323.35 g/mol [1]332.33 g/mol [2]
Appearance Crystalline solid[1]Orange-red crystalline solid[3]
Solubility Soluble in organic solvents like chloroform.Limited solubility in water, soluble in organic solvents.[3]
Chemical Class Protoberberine AlkaloidBenzophenanthridine Alkaloid

Comparative Cytotoxicity: A Look at the IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the cytotoxic potential of a compound. While direct head-to-head studies are limited, a compilation of data from various studies provides valuable insights into the relative potency of this compound and Sanguinarine across different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
This compound MG-63 (Osteosarcoma)0.987[4]
Sanguinarine HL-60/MX2 (Leukemia)~0.11-0.54 µg/mL (approx. 0.33-1.62 µM)[5]
MDA-MB-231 (Breast)3.5 (at 24h)[6]
MDA-MB-468 (Breast)< 0.25 (at 96h)[6]
A375 (Melanoma)2.378[7]
A2058 (Melanoma)2.719[7]

Unraveling the Mechanisms of Action: Divergent Signaling Pathways

While both this compound and Sanguinarine induce apoptosis in cancer cells, they achieve this through distinct signaling pathways. Understanding these differences is paramount for designing targeted therapeutic strategies.

This compound: A Focused Inhibition of the VEGFR2 Signaling Pathway

This compound's primary anti-cancer mechanism involves the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[4][8] This pathway is a critical regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

By inhibiting VEGFR2, this compound effectively cuts off the tumor's blood supply, leading to apoptosis and reduced cell migration.[4] Experimental evidence shows that this compound treatment leads to a significant reduction in the phosphorylation of VEGFR2, thereby inactivating its downstream signaling cascade.[4]

stylopine_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation Stylopine This compound Stylopine->pVEGFR2 Inhibits Downstream Downstream Signaling (PI3K/Akt, MAPK) pVEGFR2->Downstream Activates Apoptosis Apoptosis Downstream->Apoptosis Inhibits Angiogenesis Angiogenesis Inhibition Downstream->Angiogenesis Promotes

Caption: this compound inhibits VEGFR2 autophosphorylation, blocking downstream signaling and leading to apoptosis and angiogenesis inhibition.

Sanguinarine: A Multi-Pronged Attack on Cancer Cell Signaling

In contrast to the targeted approach of this compound, Sanguinarine exhibits a more pleiotropic mechanism of action, simultaneously modulating multiple critical signaling pathways implicated in cancer progression. These include the NF-κB, MAPK, and PI3K/Akt pathways.

  • NF-κB Pathway: Sanguinarine has been shown to inhibit the activation of NF-κB, a key transcription factor that promotes inflammation, cell survival, and proliferation in cancer cells.[9]

  • MAPK Pathway: Sanguinarine can modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, which are involved in regulating cell growth, differentiation, and apoptosis.[10][11]

  • PI3K/Akt Pathway: Sanguinarine has been demonstrated to suppress the PI3K/Akt signaling cascade, a central pathway that governs cell survival, growth, and metabolism.[6][7]

This multi-targeted approach may contribute to Sanguinarine's broad-spectrum cytotoxicity and its ability to overcome certain forms of drug resistance.

sanguinarine_pathway cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Sanguinarine Sanguinarine NFkB NF-κB Pathway Sanguinarine->NFkB Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Sanguinarine->MAPK Modulates PI3K_Akt PI3K/Akt Pathway Sanguinarine->PI3K_Akt Inhibits Apoptosis Apoptosis NFkB->Apoptosis Promotes Proliferation Proliferation Inhibition NFkB->Proliferation Promotes Angiogenesis Angiogenesis Inhibition NFkB->Angiogenesis Promotes MAPK->Apoptosis Regulates MAPK->Proliferation Regulates PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Proliferation Promotes

Caption: Sanguinarine exerts its anti-cancer effects by modulating multiple signaling pathways, including NF-κB, MAPK, and PI3K/Akt.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate your research, this section provides detailed, step-by-step methodologies for key in vitro assays to assess the anti-cancer effects of this compound and Sanguinarine.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow Diagram:

mtt_workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound or Sanguinarine A->B C 3. Add MTT Reagent (e.g., 4h incubation) B->C D 4. Solubilize Formazan (e.g., DMSO) C->D E 5. Measure Absorbance (e.g., 570 nm) D->E

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Sanguinarine (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

annexin_v_workflow A 1. Treat Cells with This compound or Sanguinarine B 2. Harvest and Wash Cells A->B C 3. Resuspend in Annexin V Binding Buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Analyze by Flow Cytometry D->E

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Sanguinarine for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound and Sanguinarine.

Workflow Diagram:

western_blot_workflow A 1. Cell Lysis and Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection and Analysis F->G

Caption: General workflow for Western blotting analysis.

Protocol:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-VEGFR2, total VEGFR2, p-Akt, total Akt, p-ERK, total ERK, NF-κB p65, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Studies: A Glimpse into Preclinical Efficacy

While in vitro studies provide a foundational understanding of a compound's anti-cancer activity, in vivo studies in animal models are essential for evaluating its therapeutic potential in a more complex biological system.

  • This compound: To date, there is a limited number of published in vivo studies specifically investigating the anti-cancer efficacy of this compound. Future preclinical and clinical studies are needed to develop stylopine as a potential drug.[4]

  • Sanguinarine: In contrast, Sanguinarine has been the subject of several in vivo studies. For instance, in a rat colorectal cancer model, oral administration of Sanguinarine led to a significant inhibition of tumor growth.[12] However, it is important to note that some studies have also raised concerns about the potential toxicity of Sanguinarine, particularly with topical application or high doses.[12]

Concluding Remarks for the Senior Application Scientist

Both this compound and Sanguinarine represent promising natural compounds with demonstrated anti-cancer properties. The choice between these two alkaloids for a particular research program will depend on the specific scientific questions being addressed.

  • This compound may be a more suitable candidate for studies focused on the targeted inhibition of angiogenesis through the VEGFR2 pathway, particularly in cancers where this pathway is a known driver of disease progression, such as osteosarcoma. Its more focused mechanism of action could potentially translate to a more favorable safety profile, although this requires further investigation.

  • Sanguinarine , with its multi-targeted approach, may be more effective against a broader range of cancers and could be particularly useful in overcoming resistance to therapies that target a single pathway. However, its pleiotropic effects also necessitate a thorough evaluation of its potential off-target effects and toxicity.

This guide provides a solid foundation for initiating or advancing your research on these intriguing natural products. As with any scientific endeavor, careful experimental design, rigorous data analysis, and a thorough understanding of the underlying mechanisms will be key to unlocking their full therapeutic potential.

References

  • Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]

  • Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed, 37092313. [Link]

  • ResearchGate. (2025). (PDF) Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. [Link]

  • Messeha, S. S., Zarmouh, N. O., & Soliman, K. F. A. (2023). Involvement of AKT/PI3K Pathway in Sanguinarine's Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells. Cancer Genomics & Proteomics, 20(4), 435-450. [Link]

  • Gazzaniga, S., et al. (2016). Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives. World Journal of Gastrointestinal Oncology, 8(1), 1-12. [Link]

  • ResearchGate. (n.d.). Physiochemical properties of sanguinarine. [Link]

  • Messeha, S. S., Zarmouh, N. O., & Soliman, K. F. A. (2022). Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 23(15), 8329. [Link]

  • Li, J., et al. (2021). Sanguinarine Attenuates Neuropathic Pain by Inhibiting P38 MAPK Activated Neuroinflammation in Rat Model. Journal of Inflammation Research, 14, 4935–4947. [Link]

  • ResearchGate. (n.d.). IC 50 values obtained for alkaloid standards and plant extracts... [Link]

  • Li, J., et al. (2019). Sanguinarine inhibits growth and invasion of gastric cancer cells via regulation of the DUSP4/ERK pathway. Journal of Cellular and Molecular Medicine, 23(12), 8542-8553. [Link]

  • Chen, Y., et al. (2023). Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway. Pharmaceutical Biology, 61(1), 633-642. [Link]

  • Wikipedia. (n.d.). Sanguinarine. [Link]

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Evaluating the Specificity of (-)-Stylopine for VEGFR2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of oncology therapeutics, the precise targeting of key signaling pathways is paramount. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) remains a cornerstone target in anti-angiogenic therapy. This guide provides an in-depth, comparative analysis of the emerging natural compound, (-)-Stylopine, and its potential as a specific VEGFR2 inhibitor. We will objectively evaluate its performance against established multi-kinase inhibitors—Sorafenib, Sunitinib, and Axitinib—and provide the experimental frameworks necessary for rigorous validation.

The Critical Role of VEGFR2 and the Quest for Specificity

Vascular Endothelial Growth Factor (VEGF) signaling, particularly through VEGFR2, is a primary driver of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][2] Inhibition of this pathway has become a successful strategy in cancer therapy. However, the clinical utility of many VEGFR2 inhibitors is often tempered by off-target effects, stemming from their interaction with other kinases. This underscores the critical need for highly specific inhibitors that can maximize therapeutic efficacy while minimizing toxicity.

This compound, a naturally occurring benzylisoquinoline alkaloid, has recently emerged as a potential VEGFR2-targeting agent.[1][3][4] Preliminary studies suggest its involvement in the regulation of the VEGFR2 signaling pathway, positioning it as a compound of interest for further investigation.[1][3][4]

Comparative Landscape: this compound vs. Established Inhibitors

To contextualize the potential of this compound, we compare it with three FDA-approved multi-kinase inhibitors known to target VEGFR2:

  • Sorafenib: A potent inhibitor of Raf kinases and VEGFRs.

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, including VEGFRs and PDGFRs.

  • Axitinib: A potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[5][6]

The following sections will delve into a comparative analysis based on available data and outline the necessary experimental protocols to comprehensively assess the specificity of this compound.

In Silico and In Vitro Evaluation of VEGFR2 Inhibition

A. Molecular Docking and Binding Affinity

In silico molecular docking studies can provide initial insights into the binding potential of a compound to the ATP-binding pocket of the VEGFR2 kinase domain. Studies have shown that stylopine exhibits a favorable binding energy with the human VEGFR2 kinase domain (PDB ID: 4AG8).[1][3][7]

CompoundBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki)
This compound -10.139.52 nM
Axitinib (Standard) -9.28156.94 nM

B. In Vitro Kinase Assay: The Gold Standard for Direct Inhibition

A direct, in vitro kinase assay is the definitive method to quantify the inhibitory potency of a compound against VEGFR2. This assay measures the transfer of phosphate from ATP to a substrate by the kinase.

Experimental Protocol: In Vitro VEGFR2 Kinase Inhibition Assay

This protocol is adapted from standard luminescence-based kinase assay methodologies.

Materials:

  • Recombinant Human VEGFR2 (GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • This compound and comparator compounds (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® Max)

  • White, opaque 96-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a 2x kinase reaction buffer containing the desired concentration of ATP (typically at the Km for VEGFR2) and the PTK substrate.

  • Compound Dilution: Prepare a serial dilution of this compound and comparator inhibitors in DMSO. Further dilute the compounds in the 1x kinase buffer to achieve the final desired concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of the 2x kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of diluted recombinant VEGFR2 enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 20 µL of the kinase detection reagent to each well. Incubate at room temperature for 10 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Assessing Kinase Specificity: The Kinome Scan

While potent inhibition of VEGFR2 is desirable, true specificity can only be determined by screening the compound against a broad panel of kinases. This is commonly achieved through a "kinome scan."

At present, a comprehensive, publicly available kinome scan for this compound has not been reported. This represents a critical next step in its evaluation. A proposed workflow for such an analysis is outlined below.

Experimental Workflow: Kinase Selectivity Profiling

Caption: Workflow for determining the kinase selectivity profile of this compound.

Comparative Kinase Selectivity of Established Inhibitors:

The following table summarizes the known kinase targets of the comparator drugs, highlighting their multi-targeted nature.

CompoundPrimary TargetsKey Off-Targets
Sorafenib VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, Raf-1, B-RafMultiple other kinases
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1RBroad off-target activity
Axitinib VEGFR-1, VEGFR-2, VEGFR-3Highly selective for VEGFRs, with some activity against PDGFR and c-KIT at higher concentrations

Cellular Assays: Probing Functional Effects

Cell-based assays are crucial for validating the in vitro findings in a more biologically relevant context. These assays assess the compound's ability to inhibit VEGFR2-mediated cellular processes.

A. Inhibition of Endothelial Cell Proliferation

VEGF is a potent mitogen for endothelial cells. An effective VEGFR2 inhibitor should block this proliferative response.

B. Inhibition of Endothelial Cell Migration

Cell migration is a key step in angiogenesis. The transwell migration assay, or wound healing "scratch" assay, can be used to quantify the inhibitory effect of a compound on VEGF-induced cell migration.

Experimental Protocol: Transwell Migration Assay

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Endothelial cell growth medium (serum-free for starvation)

  • VEGF-A

  • This compound and comparator compounds

  • Calcein AM or DAPI for cell staining

Procedure:

  • Cell Seeding: Seed HUVECs in the upper chamber of the transwell inserts in serum-free medium.

  • Treatment: Add this compound or comparator compounds to both the upper and lower chambers at desired concentrations.

  • Chemoattractant: Add VEGF-A to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 4-6 hours to allow cell migration.

  • Cell Removal: Remove non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane and stain with Calcein AM or DAPI.

  • Imaging and Quantification: Image the stained cells using a fluorescence microscope and count the number of migrated cells per field of view.

C. Apoptosis Induction

Inhibition of survival signals from VEGFR2 can lead to apoptosis in endothelial cells and some tumor cells. This can be assessed by methods such as Annexin V/PI staining or analysis of caspase activation. Studies have shown that stylopine can induce apoptosis in MG-63 osteosarcoma cells.[1][3][4]

In Vivo Models: Assessing Anti-Angiogenic and Anti-Tumor Efficacy

The ultimate test of a potential anti-angiogenic agent is its efficacy in a living organism. Xenograft tumor models are commonly used for this purpose.

Experimental Workflow: In Vivo Xenograft Model

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising natural compound with the potential to regulate the VEGFR2 signaling pathway.[1][3][4] Its ability to inhibit cancer cell proliferation, migration, and induce apoptosis in vitro is encouraging. However, to establish its credentials as a specific VEGFR2 inhibitor, a comprehensive kinome-wide selectivity screen is an indispensable next step. This will elucidate its off-target effects and provide a clearer picture of its therapeutic window.

A direct comparison of its IC50 values against a panel of kinases with those of Sorafenib, Sunitinib, and the more selective Axitinib will be instrumental in positioning this compound within the landscape of VEGFR2-targeted therapies. The experimental frameworks provided in this guide offer a roadmap for the rigorous evaluation of this compound and other novel kinase inhibitors, paving the way for the potential development of more targeted and less toxic anti-angiogenic therapies.

References

  • Velayutham, N., Thamaraikani, T., Wahab, S., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]

  • Velayutham, N., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Robers, M. B., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Velayutham, N., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Sunitinib. [Link]

  • Abdel-Atty, M. M., et al. (2021). An updated patent review of VEGFR-2 inhibitors (2017-present). Expert Opinion on Therapeutic Patents, 31(8), 741-764. [Link]

  • Noh, K., et al. (2015). Functional in vivo optical imaging of tumor angiogenesis, growth, and metastasis prevented by administration of anti-human VEGF antibody in xenograft model of human fibrosarcoma HT1080 cells. Cancer Letters, 357(1), 225-232. [Link]

  • Ribeiro, J., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 15(11), 1361. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Hu-Lowe, D. D., et al. (2008). Pharmacodynamic study of axitinib in patients with advanced malignancies assessed with 18F-3'-deoxy-3'-fluorothymidine PET. Journal of Nuclear Medicine, 49(11), 1833-1840. [Link]

  • Liscombe, D. K., et al. (2012). Structure-function studies of tetrahydroprotoberberine N-methyltransferase reveal the molecular basis of stereoselective substrate recognition. The Journal of Biological Chemistry, 287(40), 33596-33608. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Strumberg, D. (2005). Preclinical and clinical development of the oral multikinase inhibitor sorafenib in cancer treatment. Drugs of Today, 41(12), 773-784. [Link]

  • Cancer Research UK. (n.d.). Axitinib (Inlyta). [Link]

  • Velayutham, N., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Primary-384 Job Setup. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Schwartz, L. M. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 80(2), 181. [Link]

  • Podey, A., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 26(24), 7548. [Link]

  • ResearchGate. (n.d.). Binding interactions involved in the docked complex of (A) stylopine... [Link]

  • Fontanella, C., et al. (2014). Clinical advances in the development of novel VEGFR2 inhibitors. Annals of Translational Medicine, 2(8), 81. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • Cichońska, A., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 298-305. [Link]

  • Toropova, A. P., & Toropov, A. A. (2025). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 27(1), 1. [Link]

  • Yu, E. Y., et al. (2012). Multitargeted Tyrosine Kinase Inhibition Produces Discordant Changes Between 99m Tc-MDP Bone Scans and Other Disease Biomarkers: Analysis of a Phase II Study of Sunitinib for Metastatic Castration-Resistant Prostate Cancer. Journal of Nuclear Medicine, 53(11), 1697-1704. [Link]

  • Okoro, O. E., et al. (2024). IN SILICO PROFILING OF THE ADMET PROPERTIES AND INHIBITORY POTENTIALS OF ALKALOIDS AGAINST IFIT5 IN RENAL CELL CARCINOMA. Science World Journal, 19(1). [Link]

  • Eurofins Discovery. (n.d.). KDR (VEGFR2) Human RTK Kinase Cell Based Antagonist Activity LeadHunter Assay - US. [Link]

  • Wani, A. K., et al. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Translational Medicine, 23(1), 1. [Link]

  • OncLive. (2017). RCC Advances Shake Up Drug Choices. [Link]

  • Wessely, R., et al. (2022). Kinome-Wide Profiling Identifies Human WNK3 as a Target of Cajanin Stilbene Acid from Cajanus cajan (L.) Millsp. International Journal of Molecular Sciences, 23(3), 1500. [Link]

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  • Korovesis, D., et al. (2021). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors. ChemRxiv. [Link]

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  • OncoLink. (2024). Axitinib (Inlyta®). [Link]

  • Zhang, Y., et al. (2024). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Pharmacology, 14. [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Commercially Available (-)-Stylopine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in (-)-Stylopine Research

This guide provides a comprehensive framework for validating the purity of commercially available this compound. We will delve into the essential analytical techniques, present detailed experimental protocols, and discuss the interpretation of the resulting data. Our objective is to equip researchers with the necessary tools to independently verify the quality of their chemical reagents, ensuring the integrity and validity of their scientific endeavors.

The Self-Validating System: A Multi-Pronged Approach to Purity Assessment

A robust purity validation strategy should not rely on a single analytical method. Instead, a combination of orthogonal techniques provides a more complete picture of a sample's composition. This guide will focus on a tripartite approach employing High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: A comprehensive workflow for validating the purity of commercially available this compound.

Part 1: The First Line of Defense - The Certificate of Analysis (CoA)

Before any analytical testing, a thorough review of the supplier's Certificate of Analysis (CoA) is crucial. A CoA is a document that provides batch-specific information about the quality and purity of the product.[4]

Key Information to Scrutinize on a CoA:

  • Identity: Confirmed by techniques like NMR, IR, or MS.

  • Purity: Usually determined by HPLC, with a stated percentage.

  • Impurities: Ideally, known impurities are listed with their respective percentages. A statement like "no single impurity >0.1%" is common.

  • Residual Solvents: Important for safety and potential interference in biological assays.

  • Water Content: Determined by Karl Fischer titration.

While the CoA is a valuable starting point, it should be considered a claim that requires independent verification.

Part 2: Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A validated HPLC method can separate the main compound from potential impurities, allowing for their detection and quantification.[5][6]

Experimental Protocol: HPLC-UV/DAD Method for this compound Purity

This protocol is a starting point and may require optimization based on the specific instrument and column used.

1. Instrumentation and Columns:

  • HPLC system with a UV/Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

3. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at 1 mg/mL.

  • Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (90:10 A:B).

4. Detection:

  • Monitor at 288 nm, the characteristic UV maximum for the protoberberine scaffold. The DAD allows for the acquisition of the full UV spectrum of each peak, aiding in peak purity assessment and impurity identification.

5. Data Analysis and Interpretation:

  • Purity Calculation: The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all detected peaks.

  • Peak Purity Analysis: The DAD can be used to assess the spectral homogeneity across a single chromatographic peak. A spectrally pure peak suggests the absence of co-eluting impurities.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the sensitivity of the method for detecting and quantifying impurities.[5]

Comparative Data (Hypothetical)
SupplierLot NumberStated Purity (CoA)HPLC Purity (%)Number of Impurities (>0.05%)
AA-123>98%98.5%2
BB-45699%99.2%1
CC-789>99% (HPLC)97.8%4

This table illustrates how independent HPLC analysis can reveal discrepancies between the stated and experimentally determined purity.

Part 3: Absolute Purity Determination by Quantitative ¹H-NMR (qNMR)

While HPLC provides a relative purity assessment, quantitative NMR (qNMR) offers a direct and absolute measure of purity without the need for a reference standard of the analyte itself.[7][8] The principle of qNMR is that the integral of a resonance signal is directly proportional to the number of protons giving rise to that signal.

Experimental Protocol: qNMR for this compound Purity

1. Instrumentation:

  • NMR spectrometer (≥400 MHz) with a stable temperature control unit.

2. Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Sequence: A simple 90° pulse-acquire sequence.

  • Relaxation Delay (d1): Crucial for accurate quantification. Should be at least 5 times the longest T1 relaxation time of the signals of interest (for both this compound and the internal standard). A d1 of 30 seconds is a conservative starting point.

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

4. Data Processing and Analysis:

  • Careful phasing and baseline correction are essential.

  • Integrate well-resolved, non-overlapping signals for both this compound and the internal standard. For this compound, the singlet signals of the methylenedioxy protons are often good candidates.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Pstd = Purity of the internal standard

Comparative Data (Hypothetical)
SupplierLot NumberHPLC Purity (%)qNMR Purity (%)
AA-12398.5%98.2%
BB-45699.2%99.0%
CC-78997.8%97.5%

The close correlation between HPLC and qNMR results provides a high degree of confidence in the purity assessment.

Part 4: Impurity Identification with Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for identifying unknown impurities detected by HPLC.[9] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight and fragmentation pattern of impurities, which are crucial for their structural elucidation.

Experimental Protocol: LC-MS/MS for Impurity Identification

1. Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap) capable of MS/MS.

2. LC Method:

  • The same HPLC method as described above can be used.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for alkaloids.

  • Full Scan MS: Acquire data over a mass range that includes the expected molecular weight of this compound (323.35 g/mol ) and potential impurities.

  • Tandem MS (MS/MS): Perform fragmentation of the impurity ions to obtain structural information. The fragmentation patterns of protoberberine alkaloids often involve characteristic losses.[10]

Potential Impurities and Their Identification

Based on the structure of this compound and general knowledge of alkaloid chemistry, potential impurities could include:

  • Structurally Related Alkaloids: From the same plant source (e.g., protopine, coptisine). These would have different molecular weights and fragmentation patterns.

  • Oxidation Products: Protoberberine alkaloids can be susceptible to oxidation.

  • Residual Starting Materials or Reagents: If the this compound is semi-synthetic.

  • Enantiomeric Impurity: The presence of (+)-Stylopine. This would require a chiral HPLC method for separation and quantification.

Caption: Workflow for impurity identification using LC-MS/MS.

Conclusion: Ensuring Scientific Rigor Through Independent Validation

References

  • PubChem. Stylopine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Fragmentation patterns of stylopine ((a) and (b)), protopine ((c) and (d)), and fumariline ((e) and (f)) described in the library and determined by GC-QTOF-MS, respectively. [Link]

  • Frontiers in Chemistry. qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [Link]

  • ResearchGate. Comparative analysis of phytochemical screening and antioxidant properties of three common medicinal plants. [Link]

  • National Center for Biotechnology Information. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. [Link]

  • National Center for Biotechnology Information. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. [Link]

  • National Center for Biotechnology Information. A universal quantitative ¹H nuclear magnetic resonance (qNMR) method for assessing the purity of dammarane-type ginsenosides. [Link]

  • International Journal of PharmTech Research. FORCE DEGRADATION STUDY OF BERBERINE CHLORIDE BY USING STABILITY INDICATING HPLC METHOD. [Link]

  • Shimadzu. LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]

  • National Center for Biotechnology Information. Comparative Analysis of the Phytochemical Composition of Common Commercial Polyherbal Medicine in Lagos, Nigeria. [Link]

  • ResearchGate. Validated HPLC Method for the Determination of Nisoldipine. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. 15 Force degradation studies of bioactive berberine and Tinospora cordifolia extract. [Link]

  • National Center for Biotechnology Information. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. [Link]

  • Walsh Medical Media. Validated HPLC Method for the Determination of Nisoldipine. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. comparative analysis of traditionally used medicinal plants for hepatic problems from kumaun himalayas. [Link]

  • MDPI. Application of the Analytical Procedure Lifecycle Concept to a Quantitative 1 H NMR Method for Total Dammarane-Type Saponins. [Link]

  • LCGC International. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). [Link]

  • National Center for Biotechnology Information. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. [Link]

  • ResearchGate. (PDF) LC-MS/MS Determination of Tropane Alkaloids in Maize Crop. [Link]

  • Semantic Scholar. Force Degradation Study of Berberine Chloride by Using Stability Indicating HPLC Method. [Link]

  • National Center for Biotechnology Information. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

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Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling (-)-Stylopine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling (-)-Stylopine, a bioactive alkaloid with potential therapeutic applications. As the toxicological properties of this compound have not been exhaustively investigated, a cautious and well-informed approach to safety is crucial. This document is designed to be your trusted resource, offering not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Risks: Why PPE is Critical for this compound

This compound is a bioactive compound, and like many alkaloids, it has the potential to exert physiological effects. A Safety Data Sheet (SDS) for Stylopine indicates that it should be handled with care, advising to avoid ingestion, inhalation, and contact with skin and eyes[1]. While comprehensive toxicological data is not yet available, the precautionary principle dictates that we treat this compound as potentially hazardous upon acute and repeated exposure. Therefore, robust PPE is not merely a recommendation but a critical line of defense to prevent unintended exposure.

Core PPE Recommendations for Handling this compound

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing stock solutions (solid form) Safety glasses with side shields or chemical splash goggles.Double-gloving with nitrile or neoprene gloves.Fully-buttoned lab coat.NIOSH/MSHA or EN 149 approved respirator (e.g., N95 or higher).
Handling dilute solutions Safety glasses with side shields.Single pair of nitrile or neoprene gloves.Fully-buttoned lab coat.Not generally required if handled in a well-ventilated area or chemical fume hood.
Procedures with potential for aerosol generation (e.g., sonicating, vortexing) Chemical splash goggles and a face shield.Double-gloving with nitrile or neoprene gloves.Chemical-resistant apron over a fully-buttoned lab coat.NIOSH/MSHA or EN 149 approved respirator (e.g., N95 or higher) used within a chemical fume hood.
Cleaning spills Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant suit or apron over a lab coat.NIOSH/MSHA or EN 149 approved respirator with appropriate cartridges for organic vapors and particulates.

A Deeper Dive into Your Protective Gear

Eye and Face Protection: Your First Line of Defense

The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • Safety Glasses with Side Shields: These should be the minimum requirement for any work with this compound solutions.

  • Chemical Splash Goggles: When handling the solid compound or there is a higher risk of splashing, goggles that form a seal around the eyes are necessary to provide complete protection[1].

  • Face Shield: For procedures with a significant risk of splashing or aerosol generation, a face shield should be worn in conjunction with goggles to protect the entire face.

Hand Protection: The Importance of the Right Glove

Gloves are essential to prevent dermal absorption of this compound.

  • Material: Chemically-resistant gloves such as nitrile or neoprene are recommended[1][2]. Avoid latex gloves as they may not provide adequate protection.

  • Double Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of gloves provides an extra layer of protection. If the outer glove becomes contaminated, it can be removed without exposing the skin.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they are contaminated.

Body Protection: Shielding Against Spills and Splashes

A lab coat is standard laboratory attire, but additional protection may be needed.

  • Lab Coat: A clean, fully-buttoned lab coat should always be worn.

  • Chemical-Resistant Apron or Suit: For tasks with a high risk of splashing or when cleaning up spills, a chemical-resistant apron or suit worn over the lab coat is recommended[3].

Respiratory Protection: Preventing Inhalation Exposure

Given that the inhalation toxicity of this compound is not well-characterized, respiratory protection is crucial when handling the solid compound or when there is a potential for aerosol generation[1].

  • NIOSH/MSHA or EN 149 Approved Respirator: A properly fitted N95 respirator or a higher level of respiratory protection should be used when weighing or otherwise handling solid this compound to prevent inhalation of fine particles[1].

  • Use in a Ventilated Area: All work with solid this compound should be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize airborne concentrations[1].

Step-by-Step Protocol for Donning and Doffing PPE

Properly putting on and taking off PPE is as important as selecting the right equipment to prevent cross-contamination.

Donning (Putting On) PPE
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean lab coat and fasten it completely.

  • Respirator (if required): If respiratory protection is needed, put on your fitted respirator.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

Doffing (Taking Off) PPE

The goal is to remove PPE without contaminating yourself.

  • Gloves (Outer Pair): If double-gloved, remove the outer, more contaminated pair first.

  • Gown/Lab Coat: Remove your lab coat by rolling it down and away from your body, turning it inside out as you go.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove your eye and face protection from the back to the front.

  • Respirator: Remove your respirator without touching the front.

  • Gloves (Inner Pair): Remove the final pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_assessment Risk Assessment cluster_solid Solid Handling cluster_solution Solution Handling cluster_disposal Disposal and Spill Cleanup Start Start: Plan to handle this compound AssessForm Assess physical form: Solid or Solution? Start->AssessForm Solid Solid Form AssessForm->Solid Solid Solution Solution Form AssessForm->Solution Solution Weighing Weighing or preparing stock solution? Solid->Weighing PPE_Solid Required PPE: - Chemical splash goggles - Double nitrile/neoprene gloves - Lab coat - NIOSH/MSHA or EN 149 respirator Weighing->PPE_Solid Yes Disposal Dispose of waste or clean spill? PPE_Solid->Disposal AerosolRisk Potential for aerosol generation? Solution->AerosolRisk PPE_Aerosol Required PPE: - Goggles and face shield - Double nitrile/neoprene gloves - Chemical-resistant apron over lab coat - NIOSH/MSHA or EN 149 respirator AerosolRisk->PPE_Aerosol Yes PPE_Dilute Required PPE: - Safety glasses - Single pair nitrile/neoprene gloves - Lab coat AerosolRisk->PPE_Dilute No PPE_Aerosol->Disposal PPE_Dilute->Disposal PPE_Spill Required PPE: - Goggles and face shield - Heavy-duty chemical-resistant gloves - Chemical-resistant suit/apron - Respirator with appropriate cartridges Disposal->PPE_Spill Yes End End of Procedure Disposal->End No PPE_Spill->End

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Emergency Procedures and Disposal

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention[1]. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention[1].

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention[1].

All waste contaminated with this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. The Safety Data Sheet suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator[1].

By adhering to these guidelines, you are not only protecting yourself but also contributing to a safe and responsible research environment. Your commitment to safety is integral to the success of your scientific endeavors.

References

  • Charles University Innovations Prague a.s. (2022-06-21).
  • Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology, 14, 1150270. [Link]

  • Velayutham, N. K., et al. (2023). Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Stylopine. PubChem. [Link]

  • Pfizer. (2006-12-15).
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]

  • Sigma-Aldrich. (2025-11-06).
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. [Link]

  • National Center for Biotechnology Information. (n.d.). Exposure Data - Some Industrial Chemicals. [Link]

  • Royal Brinkman. (2020-12-04). Personal protective equipment for crop protection. [Link]

  • FooDB. (n.d.). Tetrahydrocoptisine. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

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  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.